Jatrophane 5
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDSECXZWCLMS-RWMROPJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098109 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-89-7 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery of Jatrophane Diterpenes: From Natural Source to Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenes are a class of macrocyclic natural products primarily found in the plant families Euphorbiaceae and Thymelaeaceae.[1] These compounds are characterized by a unique and complex bicyclo[10.3.0]pentadecane core skeleton. Over the past few decades, jatrophanes have garnered significant interest in the scientific community due to their diverse and potent biological activities.[2][3] Notably, they have emerged as a promising class of multidrug resistance (MDR) modulators, capable of reversing the resistance of cancer cells to chemotherapy drugs by inhibiting efflux pumps like P-glycoprotein (P-gp).[4][5] Other reported activities include cytotoxic, anti-inflammatory, and antiviral effects.[2][4] This guide provides a comprehensive overview of the discovery process for jatrophane natural products, detailing the common experimental protocols, key data, and underlying biological mechanisms.
Isolation of Jatrophane Diterpenes from Plant Material
The discovery of novel jatrophane diterpenes begins with the collection and processing of plant material, typically from species of the Euphorbia or Jatropha genera.[4][6] The entire plant, latex, or specific parts like roots may be used for extraction.[1][6] The general workflow involves extraction with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.
Experimental Protocol: Extraction and Isolation
-
Plant Material Preparation: The collected plant material (e.g., whole plants of Euphorbia platyphyllos) is air-dried at room temperature and ground into a fine powder to increase the surface area for extraction.[1]
-
Solvent Extraction: The powdered material is exhaustively extracted by maceration or Soxhlet apparatus with a sequence of solvents of increasing polarity, commonly starting with methanol or ethanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with immiscible solvents such as n-hexane, chloroform, or ethyl acetate. This step fractionates the extract based on polarity, concentrating the diterpenoids typically in the medium-polarity fractions (chloroform or ethyl acetate).
-
Column Chromatography: The bioactive fraction (e.g., the ethyl acetate extract) is subjected to repeated column chromatography.
-
Initial Separation: Silica gel is commonly used as the stationary phase with a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
-
Fine Purification: Sub-fractions showing promising profiles (e.g., by Thin Layer Chromatography) are further purified using techniques like Sephadex LH-20 chromatography (for size exclusion) and High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, to yield pure compounds.[1]
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is a multi-step process involving a combination of spectroscopic and spectrometric techniques to define the planar structure, relative configuration, and sometimes the absolute configuration.
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the new compound by providing a highly accurate mass measurement.[1]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to identify the presence of chromophores, such as conjugated double bonds or aromatic rings (e.g., benzoate esters), which are common features in jatrophane polyesters.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is the cornerstone of structure elucidation for complex molecules like jatrophanes.[7]
-
¹H NMR: Identifies the number and types of protons in the molecule.
-
¹³C NMR & DEPT/JMOD: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[1]
-
¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons within a spin system.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry and conformation of the molecule.[1]
-
-
X-Ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8]
Data Presentation: Representative ¹³C NMR Data
The ¹³C NMR chemical shifts are highly characteristic of the jatrophane skeleton. The table below summarizes representative chemical shift ranges for the core carbons, which serve as a valuable resource for identifying new analogues.[6]
| Carbon Position | Chemical Shift (δ) Range (ppm) | Carbon Type | Notes |
| C-1 | 40-45 | CH | Part of the five-membered ring |
| C-2 | 30-35 | CH | Often bears an ester group |
| C-3 | 75-85 | CH | Often bears an ester group |
| C-4 | 130-140 | C | Quaternary, part of a double bond |
| C-5 | 125-135 | CH | Part of a double bond |
| C-6 | 45-55 | CH | Often bears a methyl group |
| C-7 | 70-80 | CH | Often bears an ester group |
| C-8 | 70-80 | CH | Often bears an ester group |
| C-9 | 75-85 | CH | Often bears an ester group |
| C-10 | 35-45 | CH | Part of the five-membered ring |
| C-11 | 40-50 | CH₂ | |
| C-12 | 120-130 | CH | Often part of a double bond |
| C-13 | 135-145 | C | Often part of a double bond |
| C-14 | 200-210 or 70-80 | C=O or CH | Can be a ketone or bear an ester |
| C-15 | 60-70 | CH₂ | Often bears an ester group |
Biological Activity: Multidrug Resistance Reversal
A primary driver for jatrophane discovery is their potent ability to modulate multidrug resistance (MDR) in cancer cells.[4] MDR is a major obstacle in chemotherapy where cancer cells become resistant to a broad range of structurally unrelated anticancer drugs. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to expel drugs from the cell, thereby reducing their intracellular concentration and efficacy.[5]
Jatrophane diterpenes have been shown to inhibit the function of P-gp, re-sensitizing resistant cancer cells to chemotherapeutic agents.[8][9]
Experimental Protocol: MDR Reversal Assay (Calcein-AM Assay)
-
Cell Culture: An MDR cancer cell line overexpressing P-gp (e.g., A2780/ADR) and its non-resistant parental line (e.g., A2780) are cultured under standard conditions.
-
Compound Preparation: Jatrophane diterpenes are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations (e.g., 10 µM). Verapamil or XR9577 can be used as a positive control.[10]
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-incubated with the test jatrophane compounds or controls for a short period (e.g., 30 minutes).
-
Calcein-AM, a non-fluorescent substrate of P-gp, is added to all wells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.
-
In resistant cells, P-gp pumps the calcein-AM out before it can be cleaved. If a jatrophane inhibitor is effective, P-gp is blocked, and calcein-AM is retained and converted to fluorescent calcein.
-
-
Data Acquisition: The plate is incubated, and the intracellular fluorescence is measured using a fluorescence plate reader. Increased fluorescence in the presence of the jatrophane indicates inhibition of P-gp activity.
Data Presentation: Biological Activities of Representative Jatrophanes
| Compound | Source Organism | Primary Biological Activity | Potency (IC₅₀ or % Inhibition) | Reference |
| Pepluanin A | Euphorbia peplus | P-gp Inhibition | More potent than Cyclosporin A | [5] |
| Jatrophane-type 1 | Euphorbia dendroides | P-gp Inhibition / MDR Reversal | Strong reversal potential | [9] |
| Jatrophane-type 2 | Jatropha curcas | P-gp Inhibition / MDR Reversal | Higher chemo-reversal than verapamil | [8] |
| Jatrophane-type 3 | Synthetic Analogue | ABCB1 (P-gp) Inhibition | ~80% inhibition at 10 µM | [10] |
| Jatrophone | Jatropha gossypiifolia | Cytotoxic / Antitumor | Significant antiproliferative effects | [4] |
Biosynthesis and Chemical Synthesis
The complex structures of jatrophane diterpenes have also attracted significant interest from synthetic chemists. Understanding their natural formation (biosynthesis) provides clues for developing synthetic routes.
Biosynthesis: Jatrophanes are believed to be derived biosynthetically from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[4] Through a series of enzymatic cyclizations, GGPP is converted to casbene, which is the proposed precursor for a wide variety of macrocyclic diterpenes, including the jatrophane skeleton.[4][11]
Total Synthesis: The total synthesis of jatrophanes is a significant challenge due to their strained macrocyclic structure. Successful strategies often employ modern synthetic reactions. Key macrocyclization (ring-forming) strategies that have been reported include:
-
Ring-Closing Metathesis (RCM): A powerful reaction to form large rings by creating a carbon-carbon double bond.[12][13]
-
B-alkyl Suzuki-Miyaura Cross-Coupling: Used to form a key carbon-carbon single bond as part of the macrocyclic core.[12][13]
-
Palladium-Mediated Carbonylative Coupling: Another advanced method used in early syntheses to construct the macrocycle.[7]
These synthetic efforts not only confirm the structures of the natural products but also allow for the creation of non-natural analogues to probe structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.[10]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Jatrophane 5 from Jatropha curcas: A Technical Guide for Drug Discovery Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Extraction, Purification, and Characterization of a Potent P-glycoprotein Inhibitor.
Jatrophane 5, a jatrophane diterpenoid found in the plant Jatropha curcas, has emerged as a compound of significant interest for its potent inhibitory effects on P-glycoprotein (P-gp).[1] P-glycoprotein is a key transporter associated with multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. By inhibiting P-gp, compounds like this compound can potentially restore the efficacy of conventional anticancer drugs.[2][3][4] This technical guide provides a comprehensive overview of the isolation of this compound from Jatropha curcas, including detailed experimental protocols and data presentation, to support further research and development in this promising area.
Quantitative Data Summary
While specific yield data for this compound from Jatropha curcas is not extensively reported in the available literature, the following table summarizes typical extraction yields from Jatropha curcas leaves using various solvents. This provides a general indication of the efficiency of initial extraction steps.
| Plant Part | Extraction Solvent | Extraction Method | Yield (%) | Reference |
| Leaves | Methanol (crude) | Maceration | 5.97 | [5] |
| Leaves | Methanol (successive) | Maceration | 3.69 | [5] |
| Leaves | Petroleum Ether | Maceration | 1.36 | [5] |
| Leaves | Ethyl Acetate | Maceration | 1.32 | [5] |
| Leaves | - | Steam Distillation | 0.38 | [6] |
Experimental Protocols
The following protocols are a composite methodology based on established procedures for the isolation of jatrophane diterpenoids from Jatropha species.[7]
Plant Material Collection and Preparation
-
Collection: Whole plants of Jatropha curcas L. are collected. For targeted isolation, roots, stems, or leaves can be processed separately.[7]
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature using maceration. This process is typically repeated three times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The jatrophane diterpenoids are typically found in the chloroform or ethyl acetate fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Silica Gel Column Chromatography:
-
The active fraction (e.g., chloroform fraction) is subjected to column chromatography on a silica gel column.
-
Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100:0 to 0:100 n-hexane:EtOAc).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with jatrophane diterpenoids are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase, to remove pigments and other high molecular weight impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[8][9]
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pakbs.org [pakbs.org]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jipb.net [jipb.net]
Introduction to Jatrophane Diterpenes
An in-depth technical guide on the NMR spectroscopy of jatrophane diterpenes, exemplified by a representative compound, "Jatrophane 5." This document is intended for researchers, scientists, and drug development professionals.
Jatrophane diterpenes are a class of natural products characterized by a distinctive 5/12 bicyclic pentadecane skeleton.[1][2] Found predominantly in the Euphorbiaceae family, these compounds exhibit significant structural diversity due to various oxygenated substituents and complex stereochemistry.[1][3] Many jatrophane diterpenes have demonstrated a range of potent biological activities, including cytotoxicity and the modulation of multidrug resistance (MDR), making them of considerable interest in pharmaceutical research.[4][5][6]
The structural elucidation of these complex molecules relies heavily on modern nuclear magnetic resonance (NMR) spectroscopy. The flexibility of the 12-membered ring and the density of stereocenters make the complete assignment of ¹H and ¹³C NMR spectra a challenging but essential task, often requiring a suite of 1D and 2D NMR experiments.[2][7] This guide provides a comprehensive overview of the NMR spectroscopy of a representative jatrophane, detailing its spectral data, the experimental protocols used for its characterization, and key workflows in its analysis.
NMR Data Presentation: Representative this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for a representative jatrophane structure, referred to here as this compound. The data are compiled based on characteristic values reported for numerous jatrophane polyesters isolated from Euphorbia species.[1][8][9] The spectra are recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.[10]
Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment |
| 1 | 2.60, 2.45 | m, m | CH₂ | |
| 3 | 5.85 | t | 3.5 | CH |
| 4 | 3.10 | m | CH | |
| 5 | 5.75 | d | 10.2 | CH |
| 7 | 5.25 | d | 3.0 | CH |
| 8 | 5.60 | dd | 10.0, 3.0 | CH |
| 9 | 5.90 | d | 10.0 | CH |
| 11 | 5.65 | d | 16.2 | CH |
| 12 | 5.63 | d | 16.2 | CH |
| 13 | 3.55 | m | CH | |
| 14 | 5.30 | d | 4.0 | CH |
| 15 | 4.28 | s | OH | |
| 17a | 5.20 | s | CH₂ | |
| 17b | 4.85 | s | CH₂ | |
| 18 | 1.25 | s | CH₃ | |
| 19 | 1.23 | s | CH₃ | |
| 20 | 1.10 | d | 6.5 | CH₃ |
| OAc | 2.15, 2.05, 1.98 | s | 3 x CH₃ | |
| Bz (ortho) | 8.10 | d | 7.9 | 2 x CH |
| Bz (meta) | 7.45 | t | 7.6 | 2 x CH |
| Bz (para) | 7.55 | t | 7.3 | CH |
Table 2: ¹³C NMR Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Assignment |
| 1 | 40.5 | CH₂ |
| 2 | 45.2 | C |
| 3 | 78.5 | CH |
| 4 | 50.1 | CH |
| 5 | 75.8 | CH |
| 6 | 142.5 | C |
| 7 | 74.2 | CH |
| 8 | 72.9 | CH |
| 9 | 80.3 | CH |
| 10 | 38.6 | C |
| 11 | 135.5 | CH |
| 12 | 134.0 | CH |
| 13 | 41.8 | CH |
| 14 | 76.7 | CH |
| 15 | 85.1 | C |
| 16 | 28.9 | CH₃ |
| 17 | 115.0 | CH₂ |
| 18 | 25.5 | CH₃ |
| 19 | 18.2 | CH₃ |
| 20 | 16.5 | CH₃ |
| OAc (C=O) | 170.5, 170.1, 169.5 | C |
| OAc (CH₃) | 21.2, 21.0, 20.8 | CH₃ |
| Bz (C=O) | 166.0 | C |
| Bz (C-1') | 129.8 | C |
| Bz (C-2',6') | 130.0 | CH |
| Bz (C-3',5') | 128.6 | CH |
| Bz (C-4') | 134.1 | CH |
Experimental Protocols
The structural elucidation of jatrophane diterpenes requires a systematic application of various NMR experiments.[3][8]
Sample Preparation
A sample of the purified jatrophane diterpene (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
1D NMR Spectroscopy
-
¹H NMR: Proton NMR spectra are acquired to determine chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all hydrogen atoms.
-
¹³C NMR: Carbon NMR spectra, often acquired with proton decoupling, provide the chemical shifts for each carbon atom in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is typically run to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the carbon skeleton and the relative stereochemistry.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is used to establish proton-proton connectivity networks within the molecule.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is fundamental for connecting different structural fragments, particularly across quaternary carbons and ester linkages.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary tool for determining the relative stereochemistry and conformation of the molecule.[3]
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes and relationships involved in the study of jatrophane diterpenes.
Caption: Workflow for Jatrophane Isolation and Structure Elucidation.
Caption: Logical Flow of 2D NMR Data in Structure Elucidation.
Caption: Mechanism of P-glycoprotein (MDR) Inhibition by Jatrophanes.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Crystal and molecular structure of jatrophane diterpenoid (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,3,8,9-tetraacetoxy-5,14-bis(benzoyloxy)-15-hydroxy-7-(isobutanoyloxy)jatropha-6(17),11(E)-diene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Related Videos - Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities [visualize.jove.com]
- 8. Secure Verification [cer.ihtm.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
The intricate biosynthetic pathway of jatrophane diterpenes: A technical guide for researchers
For Immediate Release
A comprehensive technical guide detailing the biosynthetic pathway of jatrophane diterpenes has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the enzymatic steps, key intermediates, and regulatory mechanisms involved in the formation of these structurally complex and pharmacologically significant natural products.
Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches.
This guide elucidates the multi-step enzymatic cascade that transforms the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), into the characteristic jatrophane skeleton. The pathway commences with the cyclization of GGPP, a reaction catalyzed by terpene synthases (TPSs), with casbene being a key intermediate.[1][2] Subsequent modifications, including oxidations and rearrangements orchestrated by cytochrome P450 monooxygenases (CYPs) and other enzymes like alcohol dehydrogenases, lead to the vast structural diversity observed in jatrophane diterpenes.[2][3]
The Biosynthetic Blueprint: From a Linear Precursor to a Complex Scaffold
The biosynthesis of jatrophane diterpenes is a testament to nature's chemical ingenuity. The journey begins with the ubiquitous isoprenoid pathway, which provides the fundamental building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
The Genesis: Formation of Geranylgeranyl Diphosphate (GGPP)
The initial phase of the pathway involves the sequential condensation of IPP and DMAPP units to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This process is catalyzed by GGPP synthase.
The Pivotal Cyclization: From GGPP to Casbene
The linear GGPP molecule undergoes a crucial cyclization step to form the bicyclic diterpene casbene.[1] This reaction is catalyzed by a single enzyme, casbene synthase (CBS), which belongs to the terpene synthase (TPS) family.[1] The formation of casbene is considered a critical branching point, diverting metabolic flux towards the synthesis of various macrocyclic and polycyclic diterpenes, including jatrophanes.[1]
The Path to Complexity: Post-Casbene Modifications
The transformation of casbene into the intricate jatrophane core is a complex process that is not yet fully understood. However, recent research has shed light on the involvement of a series of oxidative and rearrangement reactions. The biosynthetic route from casbene to other macrocyclic diterpenoids is thought to proceed through intermediates like jolkinol C, involving cytochrome P450-catalyzed oxidations and potentially a short-chain alcohol dehydrogenase (ADH).[1]
A key discovery in understanding this part of the pathway was the identification of two cytochrome P450 enzymes, CYP71D445 and CYP726A27, and an alcohol dehydrogenase, ADH1, from Euphorbia lathyris. These enzymes collectively catalyze the conversion of casbene to jolkinol C, a lathyrane diterpenoid.[3] It is hypothesized that the jatrophane skeleton arises from a rearrangement of a lathyrane-type intermediate.[1]
The proposed enzymatic steps are as follows:
-
Regiospecific Oxidation of Casbene: CYP71D445 and CYP726A27 catalyze the regio-specific oxidation of casbene at the C9 and C5 positions, respectively.[3]
-
Dehydrogenation and Cyclization: The subsequent dehydrogenation of the hydroxyl groups by ADH1 is proposed to trigger a rearrangement and cyclization, leading to the formation of the lathyrane skeleton of jolkinol C.[3]
Further functionalization of the jatrophane core by other CYPs, acyltransferases, and other modifying enzymes contributes to the vast array of naturally occurring jatrophane diterpenes.[2]
Visualizing the Pathway
To provide a clear visual representation of the biosynthetic process, the following diagrams have been generated using the DOT language.
Caption: Overview of the jatrophane diterpene biosynthetic pathway.
Quantitative Insights
While extensive quantitative data on the production of specific jatrophane diterpenes is still emerging, studies on Jatropha curcas have indicated that the seeds are a primary site of accumulation for diterpenoids, including the toxic phorbol esters which share a common biosynthetic origin with jatrophanes.[2] Metabolic engineering efforts aimed at increasing the production of valuable diterpenes often focus on upregulating key enzymes in the pathway, such as GGPP synthase and casbene synthase.
| Enzyme/Metabolite | Organism | Tissue/Condition | Quantitative Data | Reference |
| Casbene Synthase (CBS) | Ricinus communis | Seedlings (elicited) | Km for GGPP: 1.9 µM | Dueber et al., 1978 |
| Phorbol Esters | Jatropha curcas | Seeds | Higher concentrations compared to other tissues | de Farias et al., 2020[2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the jatrophane biosynthetic pathway.
Heterologous Expression and Purification of Terpene Synthases
This protocol describes the expression of terpene synthase genes in E. coli and subsequent purification of the recombinant proteins.
Caption: Workflow for heterologous expression and purification of terpene synthases.
Methodology:
-
Cloning: The open reading frame (ORF) of the terpene synthase gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET or pMAL, which often include affinity tags (e.g., His-tag, MBP-tag) for purification.
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culturing: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.
-
Induction: Protein expression is induced by adding an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture. The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance the production of soluble protein.
-
Harvesting and Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or other methods to release the cellular contents.
-
Purification: The soluble protein fraction is separated from the cell debris by centrifugation. The recombinant protein is then purified from the supernatant using affinity chromatography corresponding to the tag on the protein (e.g., Ni-NTA resin for His-tagged proteins, amylose resin for MBP-tagged proteins).
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can then be used for functional assays.
In Vitro Terpene Synthase Activity Assay
This protocol outlines a method to determine the enzymatic activity of a purified terpene synthase.
Caption: Workflow for an in vitro terpene synthase activity assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM HEPES, pH 7.2), a divalent cation cofactor (e.g., 10 mM MgCl2), dithiothreitol (DTT) to maintain a reducing environment, and the purified terpene synthase.
-
Initiation: The reaction is initiated by the addition of the substrate, geranylgeranyl diphosphate (GGPP).
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 1-2 hours).
-
Extraction: The reaction is stopped, and the terpene products are extracted from the aqueous phase using an organic solvent such as n-hexane or ethyl acetate. An internal standard can be added at this stage for quantification.
-
Analysis: The organic extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products based on their retention times and mass spectra compared to authentic standards.
Functional Characterization of Cytochrome P450 Enzymes in a Heterologous Host
This protocol describes a method for functionally characterizing plant CYPs by co-expressing them with a partner reductase and a relevant terpene synthase in a heterologous host like Nicotiana benthamiana.
Caption: Workflow for in vivo functional characterization of CYPs.
Methodology:
-
Vector Construction: The ORFs of the candidate CYP gene and a suitable cytochrome P450 reductase (CPR) gene are cloned into plant expression vectors.
-
Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.
-
Co-infiltration: Cultures of Agrobacterium carrying the CYP, CPR, and the relevant terpene synthase (e.g., casbene synthase) are mixed and co-infiltrated into the leaves of Nicotiana benthamiana.
-
Incubation and Harvest: The infiltrated plants are incubated for several days to allow for transient gene expression and metabolite production. The infiltrated leaf patches are then harvested.
-
Metabolite Extraction: The harvested leaf tissue is ground, and metabolites are extracted using an appropriate solvent (e.g., ethyl acetate).
-
Analysis: The extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxygenated diterpene products formed by the action of the CYP enzyme.
Future Directions
The elucidation of the complete biosynthetic pathway of jatrophane diterpenes is an active area of research. The definitive identification and characterization of the "jatrophane synthase" or the enzyme complex responsible for the rearrangement of the lathyrane intermediate into the jatrophane core remains a key objective. Further investigation into the regulatory networks governing the expression of biosynthetic genes will also be crucial for developing effective metabolic engineering strategies. The detailed protocols and pathway information provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this knowledge into practical applications in medicine and biotechnology.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
The Core Mechanism of Action of Jatrophanes in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising area of cancer research. Their complex macrocyclic structure bestows upon them a range of biological activities, with significant potential for development as novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action of jatrophanes, with a specific focus on Jatrophane 5 and its analogues, in the context of cancer biology. We will delve into their effects on multidrug resistance, cell signaling pathways, apoptosis, cell cycle, and angiogenesis. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts in this field.
Reversal of Multidrug Resistance (MDR)
A primary and extensively studied mechanism of action for jatrophanes is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1), which actively efflux cytotoxic drugs from the cell, reducing their intracellular concentration and efficacy.
Jatrophanes, including the specifically identified This compound (2,5,7,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-9-nicotinoyloxyjatropha-6(17),11E-diene), have been shown to be potent inhibitors of P-gp.[1][2] This inhibition re-sensitizes resistant cancer cells to conventional chemotherapeutic agents. Some jatrophane derivatives have demonstrated a P-gp inhibitory potency significantly higher than that of the known modulator verapamil.[3] The mechanism of P-gp inhibition is believed to be competitive, where the jatrophane molecule binds to the drug-binding site of the transporter, thereby preventing the efflux of co-administered anticancer drugs.[3] Furthermore, some jatrophanes have been observed to stimulate the ATPase activity of P-gp, which may interfere with the transporter's normal function.[3][4]
Quantitative Data on P-gp Inhibition and Cytotoxicity
The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for various jatrophane diterpenes, illustrating their cytotoxic and MDR-reversing activities across different cancer cell lines.
| Jatrophane Compound | Cancer Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Cytotoxicity (SRB) | 1.8 | [5] |
| Euphosorophane A | MCF-7/ADR | P-gp Reversal (DOX) | 0.092 (EC50) | [3] |
| Compound 17 (derivative) | MCF-7/ADR | P-gp Reversal (DOX) | 0.182 (EC50) | [4] |
| Esulatin M | EPG85-257RDB (Resistant Gastric Cancer) | Cytotoxicity | 1.8 | [6] |
| Esulatin M | EPP85-181RDB (Resistant Pancreatic Cancer) | Cytotoxicity | 4.8 | [6] |
| This compound | DLD1-TxR (Colorectal MDR cells) | P-gp Inhibition | Potent inhibitor | [1] |
| Jatrophanes 2 & 5 | DLD1-TxR | P-gp Inhibition | More potent than Verapamil | [7] |
| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | 2-fold more potent than Cyclosporin A | [8] |
Modulation of Key Signaling Pathways
Jatrophanes exert their anticancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and metastasis.
Inhibition of the PI3K/AKT/NF-κB Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and drug resistance.[9][10] The jatrophane diterpene, jatrophone, has been demonstrated to significantly down-regulate the expression levels of PI3K, AKT, and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[5][11][12] By inhibiting this pathway, jatrophone can suppress the pro-survival signals in cancer cells, leading to apoptosis and a reduction in migratory and invasive potential.[5][9][11][12]
Signaling Pathway Diagram: Jatrophane Inhibition of PI3K/AKT/NF-κB
Caption: Jatrophane inhibition of the PI3K/AKT/NF-κB signaling pathway.
Induction of Apoptosis and Autophagy
Jatrophanes have been shown to induce programmed cell death, or apoptosis, in various cancer cell lines.[6] This is a critical mechanism for eliminating cancerous cells. Studies have demonstrated that certain jatrophanes can induce both early and late-stage apoptosis.[5] The induction of apoptosis is often mediated through the activation of caspases, such as caspase-3.[6]
In addition to apoptosis, some jatrophanes, like jatrophone, can also induce autophagy in resistant breast cancer cells.[5][11] Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or leading to cell death. In the context of jatrophone treatment, the induction of autophagy appears to contribute to its overall cytotoxic effect.[5][11]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. Jatrophanes can interfere with this process by inducing cell cycle arrest. Specifically, jatrophone has been observed to cause a significant arrest in the S and G2/M phases of the cell cycle in resistant breast cancer cells.[5][11] This prevents the cells from dividing and proliferating, thereby inhibiting tumor growth. In combination with other chemotherapeutics like paclitaxel, jatrophanes can enhance the G2/M arrest.[13]
Logical Relationship Diagram: Jatrophane Effects on Cell Fate
Caption: Jatrophane-induced cell cycle arrest, apoptosis, and autophagy leading to cancer cell death.
Microtubule Interaction
There is evidence to suggest that jatrophanes possess microtubule-interacting activity.[13][14][15] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an important target for anticancer drugs like paclitaxel. Some studies have shown that jatrophanes can stimulate the assembly of purified tubulin in vitro, leading to the formation of microtubule structures.[14][15] This interaction with microtubules could contribute to the observed cell cycle arrest at the G2/M phase and the overall cytotoxic effects of these compounds.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Some jatrophanes have demonstrated anti-angiogenic properties by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis.[13] By inhibiting VEGF, jatrophanes can potentially suppress tumor growth by limiting its blood supply.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of jatrophane mechanisms of action.
Cytotoxicity and Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of jatrophanes on cancer cell lines and calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[16][17][18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[16][17][18]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the jatrophane. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with jatrophanes.
Principle: This assay utilizes Annexin V, a protein that has a high affinity for phosphatidylserine (PS), and propidium iodide (PI), a fluorescent nucleic acid stain.[19][20][21] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[19][20][21] PI is unable to cross the intact plasma membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[19][20][21]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the jatrophane compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of PI3K/AKT/NF-κB Pathway Proteins
Objective: To determine the effect of jatrophanes on the expression and phosphorylation status of key proteins in the PI3K/AKT/NF-κB signaling pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target proteins.
Methodology:
-
Protein Extraction: Treat cells with the jatrophane compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Jatrophane diterpenes, including this compound, represent a versatile class of natural products with a multi-pronged mechanism of action against cancer. Their ability to circumvent multidrug resistance by inhibiting P-glycoprotein is a particularly compelling feature for future therapeutic development. Furthermore, their capacity to induce apoptosis and cell cycle arrest, modulate critical pro-survival signaling pathways like PI3K/AKT/NF-κB, interact with microtubules, and inhibit angiogenesis underscores their potential as potent anticancer agents. The detailed experimental protocols and visual aids provided in this guide are intended to equip researchers with the necessary tools to further investigate and harness the therapeutic potential of this fascinating class of compounds. Continued research into the structure-activity relationships and optimization of the pharmacological properties of jatrophanes will be crucial in translating their promise into tangible clinical benefits for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CA2301082C - Anti-cancer compounds - Google Patents [patents.google.com]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TalkMED AI Paper-TAP [tap.talkmed.com]
- 12. researchgate.net [researchgate.net]
- 13. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological properties of jatrophane polyesters, new microtubule-interacting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. fivephoton.com [fivephoton.com]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
A Comprehensive Technical Guide to the Biological Activity Screening of Jatrophane 5
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest in drug discovery due to their complex structures and diverse biological activities.[1][2] This guide focuses on Jatrophane 5 and its analogs, providing a detailed overview of their screening for various therapeutic properties, including potent multidrug resistance (MDR) reversal, cytotoxicity, anti-inflammatory effects, and induction of autophagy. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology.
Introduction to Jatrophane Diterpenes
Jatrophanes are characterized by a unique 5/12 bicyclic carbon skeleton.[3] These natural products are isolated from various plant species, particularly those of the Euphorbia and Jatropha genera.[4] Their intricate molecular architecture, featuring multiple stereocenters and functional groups, makes them attractive scaffolds for drug development.[2] The biological activities of jatrophanes are broad, encompassing anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] A particularly promising area of research is their ability to reverse multidrug resistance in cancer cells, a major obstacle in successful chemotherapy.[2][5] this compound, a natural product isolated from Jatropha curcas L., has emerged as a powerful inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.[6]
Key Biological Activities and Quantitative Data
The screening of this compound and its structural relatives has revealed a range of biological effects. The following tables summarize the key quantitative findings from various in vitro studies.
Jatrophanes have been extensively studied as modulators of P-glycoprotein (P-gp or ABCB1), a membrane transporter that actively pumps chemotherapeutic drugs out of cancer cells.[7] this compound demonstrates potent P-gp inhibition, often exceeding that of known modulators like verapamil and tariquidar.[6]
| Compound/Analog | Cell Line | Assay Type | Concentration | Reversal Fold (RF) / Activity | Reference |
| This compound | DLD1-TxR (Colorectal) | P-gp Inhibition | Not specified | Potent inhibition, higher than R(+)-verapamil and Tariquidar | [6] |
| Jatrophane Diterpenes (1 & 2) | L5178Y MDR (Mouse Lymphoma) | Rhodamine-123 Exclusion | Dose-dependent | Significant MDR reversing activity | [8] |
| Jatrophane Diterpenes (7 & 8) | MCF-7/ADR (Breast Cancer) | Chemosensitivity | 10 µM | RF = 12.9 and 12.3 (Comparable to Verapamil at 13.7) | [5] |
| Jatrophane Diterpene (9) | MCF-7/ADR (Breast Cancer) | Chemosensitivity | 10 µM | RF = 36.82 | [5] |
| Jatrophane Diterpenes (19, 25, 26) | HepG2/ADR, MCF-7/ADR | Chemoreversal | Not specified | Potent modulators with greater ability than tariquidar | [9][10] |
The direct anticancer activity of jatrophanes has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Compound/Analog | Cell Line | IC50 Value (µM) | Reference |
| Euphoscopin C (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 6.9 | [11] |
| Euphorbiapene D (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 7.2 | [11] |
| Euphoheliosnoid A (Jatrophane) | A549-Paclitaxel Resistant (Lung) | 9.5 | [11] |
| Jatrophone | Hep G2 (Liver) | 3.2 | [12] |
| Jatrophone | WiDr (Colon) | 8.97 | [12] |
| Jatrophone | HeLa (Cervical) | 5.13 | [12] |
| Jatrophone | AGS (Stomach) | 2.5 | [12] |
| Esulatin M (this compound) | EPG85-257RDB (MDR Gastric) | 1.8 | [13] |
| Pubescenol (Jatrophane) | MCF-7, NCI-H460, SF-268 | Moderate Inhibition | [14][15] |
Jatrophanes have shown potential in modulating inflammatory responses, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO).
| Compound/Analog | Assay | Cell/Model System | IC50 Value / Effect | Reference |
| Jatrocurcasenone I (Lathyrane) | NO Production | LPS-induced RAW264.7 | Potent Inhibition | [16] |
| Euphthymifolol A (Jatrophane) | NO Production | LPS-induced BV-2 microglia | 63.3 µM | [17] |
| Dichloromethane Fraction (Jatrophone-containing) | Carrageenan-induced Edema | Rat Model | 32.5% reduction in articular diameter (10 mg/kg, i.v.) | [18] |
| Dichloromethane Fraction (Jatrophone-containing) | Carrageenan-induced Nociception | Rat Model | Reduced Paw Elevation Time to 14.8 s (10 mg/kg, i.v.) | [18] |
Recent studies have explored the ability of jatrophanes to modulate cellular degradation and recycling pathways, such as autophagy.
| Compound/Analog | Assay | Cell Line | Concentration | Effect | Reference |
| Euphopepluanone G (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 151.7% increase in staining intensity | [19] |
| Euphopepluanone F (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 141.3% increase in staining intensity | [19] |
| Euphopepluanone H (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 136.4% increase in staining intensity | [19] |
| Euphopepluanone K (Jatrophane) | LysoTracker Red Staining | HeLa | 20 µM | 130.1% increase in staining intensity | [19] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used in the biological activity screening of this compound and its analogs.
The screening of a natural product like this compound typically follows a multi-step process from isolation to biological characterization.
Caption: General workflow for natural product screening.
Human cancer cell lines (e.g., MCF-7, Hep G2, A549, DLD1-TxR) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[19] Cells are maintained in a humidified incubator at 37°C with 5% CO2. Drug-resistant cell lines are typically maintained in media containing a low concentration of the selective cytotoxic agent (e.g., doxorubicin or paclitaxel) to preserve the resistance phenotype.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the jatrophane compound for 48-72 hours.
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into purple formazan crystals.[12]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
This assay measures the inhibitory effect of a compound on the P-gp efflux pump function.[5]
-
Cell Preparation: MDR-overexpressing cells (e.g., MCF-7/ADR) are harvested and washed.
-
Pre-incubation: Cells are pre-incubated with the jatrophane compound or a positive control (e.g., verapamil) at a non-toxic concentration for 30-60 minutes at 37°C.
-
Rho123 Loading: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension and incubated for another 30-60 minutes.
-
Efflux Period: Cells are washed and resuspended in fresh medium (with or without the test compound) and incubated to allow for P-gp-mediated efflux of Rho123.
-
Measurement: The intracellular fluorescence of Rho123 is measured using a flow cytometer.
-
Analysis: A potent P-gp inhibitor like this compound will block the efflux of Rho123, resulting in higher intracellular fluorescence compared to untreated cells.
-
Cell Seeding: RAW264.7 murine macrophage cells are seeded in 96-well plates.[16]
-
Treatment: Cells are co-treated with the jatrophane compound and an inflammatory stimulus, typically lipopolysaccharide (LPS), for 24 hours.[16]
-
Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Analysis: The absorbance is read at 540 nm. A decrease in absorbance indicates inhibition of NO production. The IC50 value for NO inhibition is then calculated.[17]
-
Cell Culture: HeLa cells are grown on coverslips or in glass-bottom dishes.[19]
-
Compound Treatment: Cells are treated with the jatrophane compound for a specified period (e.g., 3 hours).[19]
-
Staining: LysoTracker Red, a fluorescent dye that accumulates in acidic organelles like lysosomes, is added to the live cells and incubated for 30 minutes.
-
Imaging: Cells are washed and immediately imaged using fluorescence microscopy.
-
Quantification: The fluorescence intensity is quantified using image analysis software. An increase in LysoTracker staining intensity suggests an induction of lysosomal biogenesis, a key step in the autophagy pathway.[19]
Signaling Pathways and Mechanisms of Action
Visualizing the complex cellular pathways involved is crucial for understanding the mechanism of action of this compound.
This compound reverses multidrug resistance by directly inhibiting the P-gp efflux pump, leading to the intracellular accumulation of chemotherapeutic agents and subsequent cancer cell death.
Caption: this compound inhibits P-gp, preventing drug efflux.
Jatrophanes may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is critical for the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).
Caption: Jatrophanes may inhibit LPS-induced NO production.
Certain jatrophanes can stimulate the autophagy pathway, potentially by enhancing lysosomal biogenesis, which promotes cellular homeostasis and can also lead to cancer cell death under certain contexts.
Caption: Jatrophanes can induce autophagy via lysosomal biogenesis.
Conclusion and Future Directions
This compound and related diterpenes represent a highly promising class of natural products with significant therapeutic potential. Their most notable activity is the potent reversal of P-glycoprotein-mediated multidrug resistance, which could lead to novel strategies for overcoming resistance in cancer chemotherapy.[9][10] Furthermore, their cytotoxic, anti-inflammatory, and autophagy-inducing properties warrant further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of this compound analogs to identify the key pharmacophoric elements and optimize potency and selectivity.[9][10]
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammation to assess efficacy, toxicity, and pharmacokinetics.[10]
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its polypharmacological profile.
-
Synergistic Combinations: Investigating the synergistic effects of this compound when combined with standard chemotherapeutic agents to enhance their efficacy in resistant cancers.[20]
This technical guide provides a foundational resource for scientists dedicated to exploring the rich therapeutic landscape of jatrophane diterpenes, with this compound standing out as a compelling lead compound for the development of next-generation anticancer and anti-inflammatory agents.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 13. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - Repository of the Academy's Library [real.mtak.hu]
- 14. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FDUP - Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens [sigarra.up.pt]
- 16. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antinociceptive and anti-inflammatory activities of the Jatropha isabellei dichloromethane fraction and isolation and quantitative determination of jatrophone by UFLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Jatrophane 5 as a P-glycoprotein Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp functions as a broad-spectrum efflux pump, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a critical strategy to circumvent MDR and resensitize cancer cells to chemotherapy.
Jatrophane diterpenoids, a class of natural products predominantly isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of P-gp inhibitors.[1][2] Among these, Jatrophane 5, a specific diterpenoid polyester, has demonstrated potent P-gp inhibitory activity, in some cases surpassing that of established modulators.[3][4] This technical guide provides a comprehensive overview of the current knowledge on this compound as a P-gp inhibitor, focusing on quantitative data, detailed experimental protocols, and the putative mechanisms of action.
Quantitative Analysis of P-glycoprotein Inhibition
The P-gp inhibitory activity of this compound and its analogs has been quantified using various in vitro assays. The data presented below is a compilation from multiple studies, highlighting the potency of this class of compounds. It is important to note that different studies may use different cell lines, substrates, and assay conditions, leading to variations in the reported values. The numbering of Jatrophane compounds can also vary between publications; therefore, where possible, data for structurally similar and highly potent jatrophanes are also included for comparative purposes.
| Compound Name/Identifier | Cell Line | Assay Type | Substrate | Potency Metric | Value | Reference(s) |
| This compound | DLD1-TxR (colorectal) | - | - | - | Potent P-gp inhibitor, stronger than Verapamil and Tariquidar | [3][5] |
| Euphosorophane A (Compound 1) | MCF-7/ADR (breast) | Doxorubicin Reversal | Doxorubicin | EC50 | 92.68 ± 18.28 nM | [6][7] |
| Euphosorophane A (Compound 1) | MCF-7/ADR (breast) | DOX Transport Inhibition | Doxorubicin | Ki | 0.49-0.50 µM | [6] |
| Euphodendroidin D (Compound 4) | K562/R7 (leukemia) | Daunomycin Efflux | Daunomycin | Relative Potency | ~2-fold more potent than Cyclosporin A | [1][8] |
| Pepluanin A | K562/R7 (leukemia) | Daunomycin Efflux | Daunomycin | Relative Potency | At least 2-fold more potent than Cyclosporin A | [8][9][10] |
| Compound 17 (Jatrophane Derivative) | MCF-7/ADR (breast) | Doxorubicin Reversal | Doxorubicin | EC50 | 182.17 ± 32.67 nM | [11] |
| Compound 26 (Jatrophane Derivative) | HepG2/ADR, MCF-7/ADR | Rho123 Efflux/Chemoreversal | Rho123/Adriamycin | - | Potent MDR modulator | [12][13] |
Experimental Protocols
This section details the methodologies for two key experiments used to characterize this compound as a P-gp inhibitor.
Rhodamine 123 (Rho123) Efflux Assay
This assay functionally measures the activity of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells. Inhibition of P-gp leads to increased intracellular accumulation of Rho123.[14][15][16]
a. Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR, K562/R7) and the corresponding parental cell line.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 stock solution (in DMSO).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A).
-
Flow cytometer.
b. Protocol:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in 6-well plates or culture flasks and grow to 70-80% confluency.
-
Cell Harvest: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free culture medium at a density of 1 x 10^6 cells/mL.
-
Inhibitor Incubation: Aliquot the cell suspension into flow cytometry tubes. Add varying concentrations of this compound (e.g., 0.1 to 100 µM) and the positive control to the respective tubes. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Period: Centrifuge the cells, remove the supernatant containing Rho123 and the inhibitor, and resuspend the cell pellet in fresh, pre-warmed, inhibitor-free medium.
-
Incubation for Efflux: Incubate the cells for an additional 30-60 minutes at 37°C to allow for the efflux of Rho123.
-
Sample Preparation for Flow Cytometry: Place the tubes on ice to stop the efflux. Wash the cells twice with ice-cold PBS.
-
Data Acquisition: Resuspend the final cell pellet in PBS and analyze the intracellular fluorescence of Rho123 using a flow cytometer (e.g., excitation at 488 nm, emission at 525 nm).
-
Data Analysis: The increase in mean fluorescence intensity in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value by plotting the percentage of fluorescence increase against the logarithm of the inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this ATPase activity.[9][17]
a. Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells).
-
Assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl2).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Positive controls (e.g., Verapamil for stimulation, Sodium Orthovanadate (Na3VO4) for inhibition).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent).
-
96-well microplate.
-
Microplate reader.
b. Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer.
-
Add Inhibitor/Stimulator: Add varying concentrations of this compound, a known P-gp stimulator (e.g., Verapamil), and a known inhibitor (Na3VO4, to determine basal non-P-gp ATPase activity). Include a no-compound control.
-
Add P-gp Membranes: Add the P-gp-containing membrane vesicles to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Stop Reaction & Color Development: Stop the reaction and develop the color by adding the Pi detection reagent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.
-
Data Analysis: The P-gp-specific ATPase activity is calculated by subtracting the absorbance of the Na3VO4-treated wells (non-P-gp ATPase activity) from the other wells. The effect of this compound is then determined by comparing the activity in its presence to the basal P-gp activity (no compound). Results are expressed as a percentage of stimulation or inhibition of the basal or substrate-stimulated ATPase activity.
Visualizations: Workflows and Pathways
To better illustrate the experimental processes and theoretical models, the following diagrams are provided.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 10. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preliminary Cytotoxicity Studies of Jatrophane 5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenoids, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncological research. These compounds are characterized by a complex diterpenoid skeleton and exhibit a range of biological activities. This technical guide focuses on the preliminary cytotoxicity of a specific jatrophane diterpenoid, Jatrophane 5. While many jatrophane diterpenoids have demonstrated direct cytotoxic effects against various cancer cell lines, the primary therapeutic potential of this compound, as indicated by current research, appears to lie in its potent ability to reverse multidrug resistance (MDR) in cancer cells through the inhibition of P-glycoprotein (P-gp). This document summarizes the available, though limited, direct cytotoxicity data for this compound and related compounds, provides detailed experimental protocols for assessing cytotoxicity, and illustrates relevant biological pathways and experimental workflows.
Quantitative Cytotoxicity Data
Direct cytotoxic evaluation of this compound is not extensively reported in the literature. The predominant focus of existing studies has been on its role as an MDR modulator, where low intrinsic cytotoxicity is considered a favorable characteristic. However, studies on other jatrophane diterpenoids provide a context for the potential cytotoxic activity of this class of compounds.
| Compound(s) | Cell Line(s) | Assay | IC50 (µM) | Reference(s) |
| Jatrophane Diterpenoids (General) | Various cancer cell lines | Not specified | 10–50 | [1] |
| Euphoheliphanes A-C (Jatrophane Diterpenoids) | 6 renal cancer cell lines | Not specified | < 50 | [2][3] |
| Euphoscopin C, Euphorbiapene D, Euphoheliosnoid A | Paclitaxel-resistant A549 (Human Lung Cancer) | Not specified | 6.9, 7.2, and 9.5, respectively | [4] |
| Euphoscopin C, Euphorbiapene D, Euphoheliosnoid A | A549 (Human Lung Cancer) | Not specified | > 10 | [4] |
| Two Jatrophane Diterpenes from E. nicaeensis | NCI-H460, NCI-H460/R, U87, U87-TxR | MTT | 10–20 | [1] |
| Two Jatrophane Diterpenes from E. nicaeensis | DLD1, DLD1-TxR | MTT | > 50 | [1] |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | SRB | 1.8 | [5] |
| This compound and other tested jatrophanes | COLO 320 (Human Colon Adenocarcinoma) | Annexin-V/PI | Did not induce apoptosis (low cytotoxicity) |
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, which are suitable for assessing the cytotoxic potential of jatrophane diterpenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT to a purple formazan product.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cancer cell lines of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[6]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Cancer cell lines of interest
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Washing solution (1% acetic acid)
-
Solubilization buffer (10 mM Tris base, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Secure Verification [cer.ihtm.bg.ac.rs]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from the Euphorbiaceae family, have emerged as a significant area of interest in drug discovery.[1][2] Their unique bicyclic carbon skeleton, adorned with a diverse array of functional groups, gives rise to a broad spectrum of potent biological activities. This technical guide delves into the core of their structure-activity relationships (SAR), providing a comprehensive overview of their cytotoxic, multidrug resistance (MDR) reversal, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of jatrophane-based therapeutics.
Cytotoxicity: Unraveling the Structural Determinants of Potency
Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The SAR studies in this area aim to identify the key structural features that contribute to their cancer-killing capabilities. The following table summarizes the quantitative data on the cytotoxic activity of representative jatrophane diterpenes.
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Jatrophone | MCF-7/ADR | 1.8 | Macrocyclic core, α,β-unsaturated ketone | [3][4] |
| HeLa | 5.13 | |||
| WiDr | 8.97 | |||
| Esulatin H | NCI-H460 | 10-20 | Polyacetylated | [5] |
| NCI-H460/R | 10-20 | [5] | ||
| U87 | ~20 | [5] | ||
| U87-TxR | 10-20 | [5] | ||
| Compound 1 (from E. nicaeensis) | NCI-H460 | 10-20 | Specific ester substitutions | [5] |
| NCI-H460/R | 10-20 | [5] | ||
| U87 | 10-20 | [5] | ||
| U87-TxR | 10-20 | [5] |
Key SAR Insights for Cytotoxicity:
-
The presence of an α,β-unsaturated ketone in the macrocyclic ring, as seen in jatrophone, is often associated with potent cytotoxic activity.
-
The type and position of ester functional groups significantly influence cytotoxicity. Polyacetylated derivatives, such as esulatin H, have shown notable activity.
-
The stereochemistry of the jatrophane skeleton plays a crucial role in its interaction with biological targets.
Reversing Multidrug Resistance: A Beacon of Hope in Cancer Therapy
One of the most promising therapeutic applications of jatrophane diterpenes lies in their ability to reverse multidrug resistance in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for drug efflux.[1][2]
| Compound | Cell Line | Activity Metric | Value | Key Structural Features | Reference |
| Euphodendroidin D | P-gp expressing cells | P-gp Inhibition | Outperformed cyclosporin by a factor of 2 | Specific polyester substitutions at C-2, C-3, and C-5 | [6] |
| Pepluanin A | P-gp expressing cells | P-gp Inhibition | Outperformed cyclosporin A by at least 2-fold | Carbonyl at C-14, acetoxyl at C-9, free hydroxyl at C-15 | |
| Esulatins H-M | Various MDR cell lines | Chemosensitization | Potent | Specific polyester substitutions | [7] |
| Euphomelliferine | L5178Y MDR, COLO 320 | MDR Reversal | Significant, dose-dependent | Macrocyclic structure with specific ester groups | [8] |
| Euphomelliferene A | L5178Y MDR, COLO 320 | MDR Reversal | Significant, dose-dependent | Macrocyclic structure with specific ester groups | [8] |
Key SAR Insights for MDR Reversal:
-
Lipophilicity: A general trend suggests that increased lipophilicity correlates with enhanced P-gp inhibitory activity.[6]
-
Substitution Pattern: The nature and location of ester groups are critical.
-
Substitutions at positions C-2, C-3, and C-5 are important for binding to P-gp.[6]
-
A free hydroxyl group at C-8 can diminish activity.
-
A carbonyl group at C-14, an acetoxyl group at C-9, and a free hydroxyl group at C-15 are favorable for potent P-gp inhibition.
-
-
The overall conformation of the flexible macrocyclic ring, influenced by its substituents, is a key determinant of activity.
Anti-Inflammatory Activity: Modulating the Inflammatory Cascade
Jatrophane diterpenes also exhibit noteworthy anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[1][2]
| Compound | Assay | IC50 (µM) | Key Structural Features | Reference |
| Pepluanol G | NO production in LPS-stimulated macrophages | Moderate inhibition | Rearranged jatrophane skeleton | [9] |
| Unnamed Jatrophane Diterpenes | Atrial GIRK channel inhibition | Potent | Specific ester substitutions | [10] |
Key SAR Insights for Anti-inflammatory Activity:
-
The anti-inflammatory mechanism of some jatrophanes involves the suppression of NF-κB activation, which in turn downregulates the expression of iNOS and COX-2.[2]
-
The functionality at C-9 appears to be important, with a ketone being more favorable than an acetoxyl group for in vivo anti-inflammatory effects.[2]
-
The specific pattern of esterification on the jatrophane core is a crucial determinant of the potency of GIRK channel inhibition, a potential mechanism for anti-arrhythmic effects.[10]
Signaling Pathways and Experimental Workflows
Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Signaling Pathway
Jatrophone has been shown to exert its cytotoxic and MDR-reversal effects by inhibiting the PI3K/Akt/NF-κB signaling pathway, a critical cascade for cell survival, proliferation, and drug resistance.[3][4][11]
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow for Assessing Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Experimental Workflow for P-glycoprotein Inhibition Assay
The Rhodamine 123 efflux assay is a common functional assay to determine the P-gp inhibitory activity of compounds.
Caption: Workflow for Rhodamine 123 efflux assay.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a generalized procedure for determining the cytotoxic effects of jatrophane diterpenes on adherent cancer cell lines.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Jatrophane diterpene stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane diterpene stock solutions in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition
This protocol outlines a method to assess the P-gp inhibitory potential of jatrophane diterpenes using the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7)
-
96-well black, clear-bottom microplates
-
Complete cell culture medium
-
Jatrophane diterpene stock solutions (in DMSO)
-
Rhodamine 123 stock solution (in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both the P-gp overexpressing and parental cells into 96-well black, clear-bottom plates at an appropriate density and incubate for 24 hours.
-
Compound Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the jatrophane diterpenes at various concentrations, a positive control inhibitor, and a vehicle control. Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: To each well, add Rhodamine 123 to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake.
-
Efflux Period: Carefully remove the medium containing the compounds and Rhodamine 123. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium (without compounds or Rhodamine 123) to each well and incubate for another 30-60 minutes at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.
-
Fluorescence Measurement:
-
Plate Reader Method: After the efflux period, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Flow Cytometry Method: After the efflux period, trypsinize the cells, wash with ice-cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of the cell suspension using a flow cytometer.
-
-
Data Analysis: Compare the intracellular fluorescence in treated cells to that in untreated (vehicle control) cells. An increase in intracellular fluorescence in the presence of a jatrophane diterpene indicates inhibition of P-gp-mediated efflux. The results can be expressed as a percentage of the fluorescence in the positive control-treated cells.
Conclusion
Jatrophane diterpenes represent a rich and diverse class of natural products with significant potential for the development of new therapeutics, particularly in the areas of oncology and inflammation. The structure-activity relationships highlighted in this guide underscore the importance of specific structural modifications in dictating their biological activity. A thorough understanding of these SARs, coupled with detailed mechanistic studies and robust experimental validation, will be crucial in harnessing the full therapeutic potential of these fascinating molecules. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to further explore and characterize the promising biological activities of jatrophane diterpenes.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia esula as antiproliferative agents and potent chemosensitizers to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Arsenal of Jatrophane Diterpenes: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a complex class of macrocyclic compounds primarily found in the Euphorbiaceae family, are emerging as a significant area of interest in natural product drug discovery.[1][2] Their intricate molecular architecture gives rise to a broad spectrum of potent biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[3][4][5] This technical guide provides a comprehensive review of the therapeutic potential of jatrophane diterpenes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing research and development efforts.
Core Therapeutic Activities and Quantitative Data
The therapeutic promise of jatrophane diterpenes is substantiated by a growing body of preclinical evidence. Their bioactivity is most pronounced in the areas of oncology, inflammation, and overcoming drug resistance in cancer cells.
Cytotoxic Activity
Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This activity is crucial for their potential development as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 ± 0.05 | [6] |
| Jatrophone | Hep G2 (Hepatocellular Carcinoma) | 3.2 | [7] |
| Jatrophone | HeLa (Cervical Cancer) | 5.13 | [7] |
| Jatrophone | WiDr (Colon Cancer) | 8.97 | [7] |
| Jatromultone G | A549 (Lung Carcinoma), HeLa | < 20 | |
| Jatromultone I | A549 (Lung Carcinoma) | < 20 | |
| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 | |
| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 | |
| Compound from E. nicaeensis | NCI-H460 (Non-small Cell Lung Carcinoma) | 10 - 20 | [8] |
| Compound from E. nicaeensis | U87 (Glioblastoma) | 10 - 20 | [8] |
Multidrug Resistance (MDR) Reversal
A particularly compelling therapeutic application of jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[9] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10] Jatrophanes can inhibit P-gp, thereby restoring the efficacy of conventional anticancer drugs.[11][12] The reversal fold (RF) or fluorescence activity ratio (FAR) are used to quantify this effect.
| Jatrophane Diterpene | Resistant Cancer Cell Line | Concentration | Reversal Fold (RF) / FAR | Reference |
| Esulatin J | MCF-7/ADR | 10 µM | 2.3 - 12.9 | [13] |
| Esulatin M | MCF-7/ADR | 10 µM | 12.3 | [13] |
| Compound 9 from E. sororia | MCF-7/ADR | 10 µM | 36.82 | [13] |
| Euphodendroidin D | P-gp expressing cells | - | Outperformed cyclosporin by a factor of 2 | [11] |
| Euphorksol A | HepG-2/Adr | - | 57.4 | [2] |
| Kansuinin B | HepG-2/Adr | - | 68.9 | [2] |
| Jatrophane from E. portlandica | Mouse Lymphoma (MDR) | 40 µg/ml | 40.3 | [13] |
| Jatrophane from E. dendroides | NCI-H460/R | 20 µM | 3.0 - 3.2 | [13] |
Anti-inflammatory Activity
Jatrophane diterpenes also exhibit potent anti-inflammatory properties.[14][15] This is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Jatrophane Diterpene | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrocurcasenone I | RAW264.7 | NO Production Inhibition | 7.71 | [16] |
| Jatrocurcasenone H | RAW264.7 | NO Production Inhibition | 11.28 | [16] |
| Pepluanol G | Macrophages | NO Production Inhibition | Moderate Inhibition | [14] |
Key Experimental Protocols
Reproducibility and standardization are paramount in drug development. This section details the core experimental protocols used to evaluate the therapeutic potential of jatrophane diterpenes.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19]
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye.
-
Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.
Multidrug Resistance Reversal Assay
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.[20][21]
-
Cell Preparation: Use a pair of cancer cell lines: a drug-sensitive parental line and its drug-resistant counterpart overexpressing P-gp.
-
Compound Incubation: Pre-incubate the resistant cells with the jatrophane diterpene at various concentrations.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.[22]
-
Efflux Period: Wash the cells and incubate in a fresh medium (containing the test compound) to allow for the efflux of Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. Increased fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.[23]
Anti-inflammatory Assay
This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7).[7][24]
-
Cell Plating: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for a defined period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[25][26]
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.[7][24]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. A decrease in absorbance indicates inhibition of NO production.
Signaling Pathways and Mechanistic Visualizations
Understanding the molecular mechanisms by which jatrophane diterpenes exert their therapeutic effects is crucial for rational drug design and development.
PI3K/Akt/NF-κB Signaling Pathway in Cancer
Several studies have implicated the PI3K/Akt/NF-κB signaling pathway in the anticancer effects of jatrophane diterpenes, such as jatrophone.[1][6][27] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Jatrophone has been shown to down-regulate the expression of key proteins in this pathway, leading to the induction of apoptosis in cancer cells.[6]
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to reduced cancer cell survival.
Experimental Workflow for P-glycoprotein Inhibition
The reversal of multidrug resistance by jatrophane diterpenes is primarily achieved through the inhibition of the P-glycoprotein (P-gp) efflux pump. The experimental workflow to determine this activity involves comparing the accumulation of a fluorescent P-gp substrate in resistant cells with and without the presence of the jatrophane diterpene.
Caption: Workflow for assessing P-glycoprotein inhibition by jatrophane diterpenes.
Conclusion and Future Directions
Jatrophane diterpenes represent a promising class of natural products with significant therapeutic potential, particularly in oncology. Their multifaceted activities, including direct cytotoxicity and the ability to overcome multidrug resistance, make them attractive candidates for further drug development. The anti-inflammatory properties of some jatrophanes also warrant further investigation for other therapeutic applications.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key structural motifs responsible for their biological activities and to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Safety: To translate the promising in vitro findings into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: To further elucidate the molecular targets and signaling pathways modulated by different jatrophane diterpenes.
The continued exploration of this fascinating class of natural products holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [cer.ihtm.bg.ac.rs]
- 9. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. rsc.org [rsc.org]
- 20. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Exploring multidrug resistance using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
The Anti-Inflammatory Properties of Jatrophone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family, have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth overview of the anti-inflammatory properties of Jatrophone, a representative Jatrophane diterpene. While specific data for a compound denoted as "Jatrophane 5" is not available in the current scientific literature, Jatrophone serves as a well-studied exemplar of this class. This document summarizes the available quantitative data on its anti-inflammatory effects, details the experimental protocols used in its evaluation, and elucidates the key signaling pathways involved in its mechanism of action. The information presented herein is intended to support further research and development of Jatrophane diterpenes as potential anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Jatrophane diterpenes, characterized by a unique macrocyclic carbon skeleton, have emerged as a promising class of bioactive molecules.[1] Jatrophone, first isolated from Jatropha gossypiifolia, is a notable member of this family and has been investigated for various pharmacological activities, including anti-cancer and anti-inflammatory effects.[2] This guide focuses on the anti-inflammatory attributes of Jatrophone, providing a consolidated resource for researchers in the field.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory effects of Jatrophone have been evaluated in vivo using animal models of inflammation. The following tables summarize the key quantitative findings from a study on a dichloromethane fraction of Jatropha isabellei, which contains Jatrophone.[3][4][5]
Table 1: Effect of Oral Administration of a Jatrophone-Containing Fraction on Carrageenan-Induced Paw Edema in Rats [4][5]
| Treatment Group | Dose (mg/kg) | Reduction in Articular Diameter (%) | p-value |
| Vehicle Control | - | - | - |
| DFJi | 50 | 21.3 | < 0.05 |
| DFJi | 100 | 26.2 | < 0.01 |
| DFJi | 200 | 25.3 | < 0.01 |
DFJi: Dichloromethane fraction of Jatropha isabellei
Table 2: Effect of Intravenous Administration of a Jatrophone-Containing Fraction on Carrageenan-Induced Paw Edema in Rats [3]
| Treatment Group | Dose (mg/kg) | Reduction in Articular Diameter (%) | p-value |
| Vehicle Control | - | - | - |
| DFJi | 10 | 32.5 | < 0.01 |
DFJi: Dichloromethane fraction of Jatropha isabellei
Table 3: Effect of a Jatrophone-Containing Fraction on Paw Elevation Time (PET) in a Rat Model of Acute Arthritis [4][5]
| Route | Treatment Group | Dose (mg/kg) | Paw Elevation Time (s) (Mean ± SEM) | p-value |
| Oral | Vehicle Control | - | 33.7 ± 1.8 | - |
| Oral | DFJi | 200 | 24.8 ± 1.4 | < 0.01 |
| Intravenous | Vehicle Control | - | 23.7 ± 1.6 | - |
| Intravenous | DFJi | 10 | 14.8 ± 0.3 | < 0.001 |
DFJi: Dichloromethane fraction of Jatropha isabellei
While direct IC50 values for Jatrophone on specific inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), or on the production of cytokines such as TNF-α and IL-6, are not extensively reported in the reviewed literature, in silico docking studies have suggested a good affinity of Jatrophone for COX-2.[6]
Mechanism of Action: Signaling Pathways
Research indicates that Jatrophone exerts its biological effects, including its anti-inflammatory potential, through the modulation of key intracellular signaling pathways. The primary pathway implicated is the PI3K/Akt/NF-κB signaling cascade.
Inhibition of the PI3K/Akt/NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] Studies have shown that Jatrophone can significantly down-regulate the expression of key components of the PI3K/Akt/NF-κB pathway.[7][9][10][11] This inhibitory action disrupts the downstream inflammatory cascade.
Potential Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical regulators of inflammation.[12] While direct evidence for Jatrophone's modulation of MAPK pathways in an inflammatory context is limited, these pathways are often interconnected with NF-κB signaling and represent a plausible additional mechanism of action that warrants further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory properties of Jatrophone.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.[13][14][15]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Edema: A 1% (w/v) suspension of λ-carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.
-
Treatment: The Jatrophone-containing fraction (or pure Jatrophone) is administered orally or intravenously at various doses. A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) are included.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Assessment of Nociception (Paw Elevation Time): The time the animal elevates the inflamed paw is measured as an indicator of pain. Rats are placed in a rotating cylinder, and the time the inflamed paw is not in contact with the cylinder over a set period (e.g., 1 minute) is recorded.[4]
In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in cultured macrophages.[16][17]
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Cell Culture: Cells are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Jatrophone for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
In Vitro: Cyclooxygenase (COX-2) Inhibitor Screening Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Assay Principle: The assay is based on the fluorometric or colorimetric detection of prostaglandin G2 (PG2), the intermediate product generated by the COX enzyme from arachidonic acid.
-
Reagents: A commercial COX-2 inhibitor screening kit is typically used, which includes recombinant human COX-2, arachidonic acid (substrate), a fluorescent probe, and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and recombinant COX-2 enzyme.
-
Add various concentrations of Jatrophone to the sample wells and the positive control to the respective wells.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in a kinetic mode using a plate reader.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
-
Conclusion and Future Directions
Jatrophone, a representative Jatrophane diterpene, demonstrates significant anti-inflammatory properties, primarily through the inhibition of the PI3K/Akt/NF-κB signaling pathway. The available in vivo data supports its potential as an anti-inflammatory agent. However, to advance the development of Jatrophone or other Jatrophane diterpenes as therapeutic candidates, further research is warranted.
Future studies should focus on:
-
Determining the specific IC50 values of pure Jatrophone on key inflammatory enzymes (COX-1, COX-2, 5-LOX) and the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Elucidating the detailed molecular interactions of Jatrophone with its protein targets.
-
Investigating the role of MAPK signaling pathways in the anti-inflammatory action of Jatrophone.
-
Conducting comprehensive preclinical studies, including pharmacokinetic and toxicology assessments, to evaluate the drug-like properties of Jatrophone.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Jatrophane diterpenes for the treatment of inflammatory diseases.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of p38 and JNK mitogen-activated protein kinases in the activation of ternary complex factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Opposing Effects of Jun Kinase and p38 Mitogen-Activated Protein Kinases on Cardiomyocyte Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral Activity of Jatrophane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of jatrophane compounds, a class of diterpenoids found predominantly in the Euphorbiaceae family. This document synthesizes key findings on their efficacy against various viruses, details the experimental methodologies used for their evaluation, and explores their proposed mechanisms of action.
Introduction to Jatrophane Compounds
Jatrophane diterpenes are macrocyclic compounds characterized by a trans-bicyclo[10.3.0]pentadecane core.[1] They are part of a larger family of diterpenoids that have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects.[2] Notably, certain jatrophane esters have emerged as potent inhibitors of viral replication, particularly against Chikungunya virus (CHIKV) and Human Immunodeficiency Virus (HIV).[3][4] Their unique structural features and significant biological activities have made them a subject of intense research in the field of natural product-based drug discovery.[5]
Quantitative Antiviral Activity
The antiviral efficacy of several jatrophane and related diterpenoid compounds has been quantified in various studies. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for these compounds against different viruses. A lower EC₅₀ or IC₅₀ value indicates higher antiviral potency, while a higher CC₅₀ value suggests lower toxicity to host cells. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Table 1: Antiviral Activity of Jatrophane and Related Diterpenes against Chikungunya Virus (CHIKV)
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Jatrophane Ester (Compound 3 from E. amygdaloides) | - | - | 0.76 | - | - | [3][4] |
| Phorbol-12,13-didecanoate | Indian Ocean 899 | Vero | 0.006 | >4.1 | 686 | [6] |
| 12-O-Tetradecanoylphorbol-13-acetate (TPA) | - | - | Potent Inhibitor | - | - | [7] |
| Prostratin | - | - | Potent Inhibitor | - | - | [7] |
| Ingenane-type Diterpene Ester (Compound 28) | - | - | 1.2 ± 0.1 | >7.7 | 6.4 | [6] |
Table 2: Antiviral Activity of Jatrophane and Related Diterpenes against Human Immunodeficiency Virus (HIV)
| Compound | Virus Strain/Type | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Jatrophane Ester (Compound 3 from E. amygdaloides) | HIV-1 | - | 0.34 | - | - | [3][4] |
| Jatrophane Ester (Compound 3 from E. amygdaloides) | HIV-2 | - | 0.043 | - | - | [3][4] |
| SJ23B (Jatrophane Diterpene) | HIV-1 | - | 0.002 | - | - | [8] |
| Tigliane-type Diterpene Esters | HIV-1 & HIV-2 | - | Nanomolar range | - | - | [6] |
| Ingenane-type Diterpene Esters | HIV-1 & HIV-2 | - | Nanomolar range | - | - | [6] |
Experimental Protocols
The evaluation of the antiviral activity of jatrophane compounds involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxicity of compounds on host cells.[9]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., Vero, TZM-bl, HeLa) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the jatrophane compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[11] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.
Protocol:
-
Cell Monolayer Preparation: Seed a susceptible cell line (e.g., Vero cells for CHIKV) in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Prepare serial dilutions of the virus stock. Aspirate the culture medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: During or after virus adsorption, add an overlay medium containing various concentrations of the jatrophane compound. The overlay medium is typically semi-solid (containing agar or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, fix the cells with a solution such as 4% formaldehyde. Stain the cell monolayer with a dye like crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, will appear as clear zones.
-
Data Analysis: Count the number of plaques for each compound concentration and the virus control. Calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
HIV-1 Replication Assay (p24 Antigen Capture ELISA)
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Protocol:
-
Cell Infection: Plate a susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs). Infect the cells with a known amount of HIV-1.
-
Compound Treatment: Add serial dilutions of the jatrophane compounds to the infected cell cultures. Include a positive control (e.g., a known reverse transcriptase inhibitor like zidovudine) and a negative (vehicle) control.
-
Incubation: Incubate the cultures for 3-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action: The Role of Protein Kinase C (PKC)
The antiviral activity of several jatrophane and structurally related diterpenes is hypothesized to be mediated through the modulation of the Protein Kinase C (PKC) signaling pathway.[3][4][12] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3]
PKC-Dependent Inhibition of Chikungunya Virus
For Chikungunya virus, it is proposed that jatrophane compounds, acting as PKC activators, interfere with a post-entry step in the viral replication cycle.[3] The activation of specific PKC isoforms may trigger downstream signaling cascades that create an unfavorable cellular environment for viral replication, potentially by altering the phosphorylation status of host or viral proteins essential for the formation of replication complexes.
PKC-Dependent Modulation of HIV Replication
In the context of HIV, the PKC pathway is known to be involved in both active replication and the reversal of latency.[2][13] Some jatrophane-related compounds, like prostratin, are potent PKC activators that can induce the expression of latent HIV-1 from infected reservoir cells.[13] This "shock and kill" strategy aims to reactivate the latent virus, making the infected cells visible to the immune system and susceptible to antiretroviral drugs.
Furthermore, specific PKC isoforms, such as PKC-delta, have been identified as important cellular cofactors for HIV-1 replication in macrophages.[1] Inhibition of PKC-delta can block the completion of reverse transcription.[1] It is plausible that some jatrophane compounds may exert their anti-HIV effects by modulating the activity of these specific PKC isoforms.
Visualizations
Experimental Workflow
References
- 1. Protein kinase C-delta regulates HIV-1 replication at an early post-entry step in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C and Reversing HIV latency in T cells – Solid-State NMR Spectroscopy | ETH Zurich [barnesgroup.ethz.ch]
- 3. Protein kinases C as potential host targets for the inhibition of chikungunya virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes as inhibitors of chikungunya virus replication: structure-activity relationship and discovery of a potent lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activity of Diterpene Esters on Chikungunya Virus and HIV Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Strategies Against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Kinase C: One Pathway towards the Eradication of Latent HIV-1 Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating Jatrophane 5 as a Multidrug Resistance Modulator
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental assay design for characterizing Jatrophane 5, a potent natural product inhibitor of P-glycoprotein (P-gp).[1] this compound and related jatrophane diterpenes have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy.[2][3][4][5] The following protocols detail key experiments to evaluate the efficacy and mechanism of action of this compound as an MDR modulator.
1. Introduction to this compound and Multidrug Resistance
Multidrug resistance (MDR) is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.
This compound is a jatrophane diterpene isolated from plants such as Jatropha curcas L. and Euphorbia peplus Linn.[1] It has been identified as a powerful inhibitor of P-gp, showing greater potency than established modulators like verapamil and tariquidar in certain cancer cell lines.[1] This makes this compound a promising candidate for development as a chemosensitizing agent to be used in combination with conventional cancer therapies. The experimental protocols outlined below are designed to validate and quantify the P-gp inhibitory activity of this compound and its potential to reverse MDR.
2. Key Experimental Assays
A series of in vitro assays are proposed to comprehensively characterize the biological activity of this compound. These include assessing its cytotoxicity, its ability to inhibit P-gp function, and its capacity to sensitize MDR cancer cells to chemotherapeutic drugs.
2.1. Cytotoxicity Assessment of this compound
Objective: To determine the intrinsic cytotoxicity of this compound on both drug-sensitive (parental) and multidrug-resistant cancer cell lines. This is crucial to establish a non-toxic concentration range for subsequent combination studies.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed both parental (e.g., A549) and MDR (e.g., paclitaxel-resistant A549) cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 100 µM) in a complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
Data Presentation: Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) |
| Parental Cancer Cell Line (e.g., A549) | > 10 |
| MDR Cancer Cell Line (e.g., A549/T) | > 10 |
Note: The table presents hypothetical data for illustrative purposes. Jatrophanes are often non-toxic at concentrations where they effectively inhibit P-gp.[7][8]
2.2. P-glycoprotein Efflux Pump Inhibition Assay
Objective: To directly measure the ability of this compound to inhibit the efflux of a known P-gp substrate, such as Rhodamine 123, from MDR cancer cells.
Protocol: Rhodamine 123 Exclusion Test
-
Cell Preparation: Harvest MDR cells (e.g., L5178Y MDR) and resuspend them in a serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.[9]
-
Compound Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at various non-toxic concentrations (e.g., 0.1, 1, 10 µM) and a known P-gp inhibitor as a positive control (e.g., verapamil). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cell pellets in fresh PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Data Presentation: P-gp Inhibition by this compound
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| Untreated Control | - | 100 |
| This compound | 0.1 | 250 |
| This compound | 1 | 800 |
| This compound | 10 | 1500 |
| Verapamil (Positive Control) | 20 | 1200 |
Note: The table presents hypothetical data for illustrative purposes.
2.3. Chemosensitization Assay
Objective: To evaluate the ability of this compound to reverse MDR and restore the sensitivity of resistant cancer cells to a conventional chemotherapeutic drug (e.g., doxorubicin, paclitaxel).
Protocol: Combination Chemotherapy Viability Assay
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) in 96-well plates as described in the cytotoxicity protocol.[5][10]
-
Combination Treatment: Treat the cells with a serial dilution of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubation and Viability Assessment: Incubate the plates for 72 hours and assess cell viability using the MTT assay as previously described.
-
Data Analysis: Determine the IC₅₀ value of the chemotherapeutic drug alone and in combination with this compound. The reversal fold (RF) is calculated as the ratio of the IC₅₀ of the drug alone to the IC₅₀ of the drug in the presence of this compound. A higher RF value indicates greater chemosensitization. The combination index (CI) can also be calculated to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
Data Presentation: Chemosensitization by this compound
| Chemotherapeutic | Treatment | IC₅₀ (nM) | Reversal Fold (RF) |
| Doxorubicin | Doxorubicin Alone | 1500 | - |
| Doxorubicin + this compound (1 µM) | 75 | 20 | |
| Paclitaxel | Paclitaxel Alone | 800 | - |
| Paclitaxel + this compound (1 µM) | 50 | 16 |
Note: The table presents hypothetical data for illustrative purposes.
3. Signaling Pathways and Experimental Workflows
P-glycoprotein Mediated Multidrug Resistance and Inhibition by this compound
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for evaluating this compound as an MDR modulator.
4. Further Mechanistic Studies
To further elucidate the mechanism of action of this compound, additional assays can be performed:
-
ATPase Activity Assay: To determine if this compound stimulates or inhibits the ATPase activity of P-gp, which is coupled to substrate transport.[10]
-
Western Blot Analysis: To investigate the effect of this compound on the expression levels of P-gp and other MDR-related proteins.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To confirm that the enhanced cell death in combination therapy is due to apoptosis.[3][9]
-
In Vivo Studies: To evaluate the efficacy of this compound in reversing MDR in animal models of cancer.
The protocols and assays described in these application notes provide a robust framework for the preclinical evaluation of this compound as a novel multidrug resistance modulator. By systematically assessing its cytotoxicity, P-gp inhibitory activity, and chemosensitizing potential, researchers can gather the necessary data to support its further development as an adjunct to cancer chemotherapy. The potent P-gp inhibitory properties of this compound suggest it is a valuable lead compound for overcoming one of the most significant challenges in cancer treatment.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Cancer Effects of Jatrophane 5 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers. Its efficacy, however, can be limited by the development of multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), a drug efflux pump. Jatrophane diterpenes, a class of natural compounds, have emerged as promising agents to overcome this resistance. Jatrophane 5, a specific jatrophane diterpene, is a powerful inhibitor of P-gp.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of combining this compound with paclitaxel, particularly in paclitaxel-resistant cancer cell lines.
The primary mechanism of paclitaxel involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5][6] Resistance to paclitaxel can arise from several mechanisms, including the increased expression of drug efflux pumps like P-gp, which actively removes paclitaxel from the cancer cell, reducing its intracellular concentration and cytotoxic effect.[2]
Jatrophanes have been shown to inhibit P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.[7][8][9][10][11] Furthermore, some jatrophanes exhibit intrinsic anti-cancer properties, including the induction of G2/M arrest and modulation of key signaling pathways such as the PI3K/Akt pathway, suggesting a multi-faceted synergistic interaction with paclitaxel.[7][12][13]
These notes will guide researchers in designing and executing experiments to quantify the synergistic effects of this compound and paclitaxel, elucidate the underlying mechanisms, and provide a rationale for their combined use in cancer therapy.
Data Presentation: Synergistic Cytotoxicity
The synergistic effect of combining this compound with paclitaxel can be quantified by determining the half-maximal inhibitory concentration (IC50) of each compound alone and in combination. The following tables provide a representative summary of the expected quantitative data from such an experiment, based on studies with jatrophane derivatives in paclitaxel-sensitive and -resistant non-small cell lung cancer cell lines.
Table 1: IC50 Values (µM) of Jatrophane Derivative and Paclitaxel in NCI-H460 and NCI-H460/R Cell Lines.
| Compound | NCI-H460 (Sensitive) | NCI-H460/R (Resistant) |
| Paclitaxel | 0.05 | 2.5 |
| Jatrophane Derivative | 15 | 12 |
Table 2: Reversal of Paclitaxel Resistance by a Jatrophane Derivative in NCI-H460/R Cells.
| Treatment | Paclitaxel IC50 (µM) | Fold Reversal |
| Paclitaxel alone | 2.5 | 1 |
| Paclitaxel + Jatrophane Derivative (1 µM) | 0.8 | 3.1 |
| Paclitaxel + Jatrophane Derivative (2.5 µM) | 0.13 | 19.2 |
| Paclitaxel + Jatrophane Derivative (5 µM) | 0.06 | 41.7 |
Note: The data presented are representative and based on published studies with similar jatrophane compounds. Actual results with this compound may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and paclitaxel, alone and in combination, on cancer cells.
Materials:
-
Cancer cell lines (e.g., paclitaxel-sensitive and -resistant lines)
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, prepare a fixed concentration of this compound with serial dilutions of paclitaxel, and vice versa. Also, include vehicle control (DMSO) wells.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound and paclitaxel on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells
-
6-well plates
-
This compound and Paclitaxel
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound, paclitaxel, or their combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by the combination treatment.
Materials:
-
Cancer cells
-
6-well plates
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)
This protocol assesses the ability of this compound to inhibit P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cancer cells (e.g., NCI-H460/R)
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
Rhodamine 123
-
Culture medium
-
PBS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 96-well black plates).
-
Pre-incubate the cells with various concentrations of this compound or verapamil for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.[16]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
For flow cytometry, harvest the cells and resuspend in PBS for analysis. For a plate reader, lyse the cells with a suitable buffer (e.g., 1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence of Rhodamine 123. An increase in fluorescence compared to the untreated control indicates P-gp inhibition.
Visualization of Pathways and Workflows
Signaling Pathways
The combination of this compound and paclitaxel is hypothesized to exert its synergistic anti-cancer effect through multiple mechanisms, including microtubule stabilization, P-gp inhibition, and modulation of the PI3K/Akt signaling pathway.
Caption: Proposed mechanism of synergistic action of this compound and paclitaxel.
Experimental Workflow
The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of this compound and paclitaxel.
Caption: Experimental workflow for investigating this compound and paclitaxel synergy.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic Apoptotic Effect of Crocin and Paclitaxel or Crocin and Radiation on MCF-7 Cells, a Type of Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Secure Verification [cer.ihtm.bg.ac.rs]
Reversing Doxorubicin Resistance with Jatrophane 5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Jatrophane 5 and its derivatives in reversing doxorubicin resistance in cancer cells. The information compiled is based on preclinical research and aims to guide researchers in designing and conducting experiments to evaluate the potential of these natural compounds as chemosensitizing agents.
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic drugs like doxorubicin from cancer cells, reducing their intracellular concentration and efficacy.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp and promising agents to reverse doxorubicin resistance.[2][3][4]
This compound, in particular, has demonstrated powerful inhibitory effects on P-gp, surpassing the activity of known modulators like verapamil and tariquidar in colorectal multi-drug resistant cells.[5][6] This document outlines the mechanisms of action, provides quantitative data on the efficacy of jatrophane derivatives, and details experimental protocols for assessing their potential in overcoming doxorubicin resistance.
Mechanism of Action
Jatrophane diterpenes, including this compound, reverse doxorubicin resistance through a multi-faceted approach:
-
P-glycoprotein (P-gp) Inhibition: The primary mechanism is the direct inhibition of the P-gp efflux pump.[4][5] Jatrophanes can act as competitive substrates for P-gp, thereby preventing the efflux of doxorubicin and increasing its intracellular accumulation.[7] Some derivatives stimulate P-gp ATPase activity, which paradoxically leads to the inhibition of substrate transport.[1][8]
-
Downregulation of P-gp Expression: Certain jatrophane derivatives have been shown to reduce the expression of P-gp, potentially through the inhibition of signaling pathways that regulate its transcription, such as the PI3K/Akt/NF-κB pathway.[7][8]
-
Induction of Apoptosis: By increasing the intracellular concentration of doxorubicin, jatrophanes enhance its cytotoxic effects, leading to the induction of apoptosis in resistant cancer cells.[2] This is often mediated by the activation of caspases, such as caspase-3.[2]
-
Collateral Sensitivity: Some jatrophanes exhibit selective antiproliferative activity against MDR cancer cells, a phenomenon known as collateral sensitivity.[2]
Quantitative Data on Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of different jatrophane derivatives in reversing doxorubicin resistance.
Table 1: Potency of Jatrophane Derivatives in Reversing Doxorubicin Resistance
| Compound | Cell Line | EC50 (nM) for P-gp Reversal | Fold Reversal of Doxorubicin Resistance | Reference |
| Jatrophane Derivative 17 | MCF-7/ADR | 182.17 ± 32.67 | Not explicitly stated, but significant sensitization | [8] |
| Kanesulone C (1) | MCF-7/ADR | Not available | ~85-fold at 5 µM | [9] |
| Jatrophane Derivative 7 | MCF-7/ADR | Not available | 12.9 at 10 µM | [10] |
| Jatrophane Derivative 8 | MCF-7/ADR | Not available | 12.3 at 10 µM | [10] |
| Jatrophane Derivative 9 | MCF-7/ADR | Not available | 36.82 at 10 µM | [10] |
Table 2: Cytotoxicity of Jatrophane Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Esulatin M (5) | EPG85-257RDB (gastric) | 1.8 | [2] |
| Esulatin M (5) | EPP85-181RDB (pancreatic) | 4.8 | [2] |
Table 3: Effect of Jatrophanes on Doxorubicin and Rhodamine 123 Accumulation
| Compound | Cell Line | Effect on Accumulation | Reference |
| Jatrophane Derivative 17 | MCF-7/ADR | Dose-dependent increase in Doxorubicin and Rhodamine 123 | [8] |
| Jatrophanes 1-5 | Mouse T-lymphoma (MDR1-transfected) | Modulated efflux activity of ABCB1 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the doxorubicin resistance reversal activity of this compound.
Cell Culture
-
Cell Lines:
-
Doxorubicin-sensitive human breast adenocarcinoma cell line (e.g., MCF-7).
-
Doxorubicin-resistant human breast adenocarcinoma cell line (e.g., MCF-7/ADR). This cell line overexpresses P-glycoprotein.
-
Normal human embryonic kidney cells (e.g., HEK293T) can be used as a control for cytotoxicity assessment in non-cancerous cells.[8]
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the resistant cell line (MCF-7/ADR), maintain a low concentration of doxorubicin (e.g., 1 µM) in the culture medium to ensure the continued expression of the resistance phenotype. Remove the doxorubicin from the medium for a passage before conducting experiments.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound and doxorubicin that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
This compound (dissolved in DMSO)
-
Doxorubicin (dissolved in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells (5 x 10³ cells/well) in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound alone, doxorubicin alone, or a combination of both for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism). The fold reversal (FR) can be calculated as follows: FR = IC50 of doxorubicin alone / IC50 of doxorubicin in the presence of this compound.
-
Rhodamine 123 (Rho123) Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of Rho123, a fluorescent substrate of P-gp.
-
Materials:
-
24-well plates
-
Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
Flow cytometer
-
-
Procedure:
-
Seed cells (1 x 10⁵ cells/well) in 24-well plates and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound or verapamil for 1 hour at 37°C.
-
Add Rho123 (final concentration 5 µM) and incubate for another 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells, resuspend them in PBS, and analyze the intracellular fluorescence of Rho123 by flow cytometry. An increase in fluorescence intensity indicates inhibition of P-gp-mediated efflux.
-
Western Blot Analysis
This technique is used to determine the effect of this compound on the expression levels of P-gp and proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling pathways (e.g., Akt, p-Akt).
-
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24, 48 hours).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin).
-
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound and doxorubicin.[2]
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or doxorubicin for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The population of cells can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
Caption: this compound inhibits P-gp, increasing intracellular doxorubicin and inducing apoptosis.
Caption: Jatrophane derivatives can inhibit the PI3K/Akt pathway to reduce P-gp expression.
Caption: Experimental workflow for evaluating this compound's reversal of doxorubicin resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
Application Notes and Protocols: P-glycoprotein (P-gp) ATPase Assay for Jatrophane 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein involved in the efflux of a wide range of xenobiotics, including many therapeutic drugs.[1][2] Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapy.[1][3] Jatrophane diterpenes, a class of natural products, have emerged as potent modulators of P-gp activity.[1][4][5][6][7][8][9] This document provides a detailed protocol for assessing the interaction of a specific jatrophane, "Jatrophane 5," with P-gp using an in vitro ATPase assay.
The P-gp ATPase assay is a fundamental tool for identifying P-gp substrates and inhibitors.[2][10] P-gp utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane.[10] Compounds that interact with P-gp can modulate its ATPase activity. Substrates typically stimulate ATPase activity, while inhibitors can either inhibit basal or substrate-stimulated ATPase activity.[11][12] Some compounds may exhibit a biphasic response, stimulating activity at low concentrations and inhibiting it at higher concentrations.[11] This protocol is designed to determine the stimulatory or inhibitory potential of this compound on P-gp's ATPase activity.
Experimental Principle
The assay quantifies the rate of ATP hydrolysis by P-gp-containing membranes. The amount of inorganic phosphate (Pi) released is measured colorimetrically. By comparing the ATPase activity in the presence of this compound to basal levels and to the activity with known P-gp modulators, the effect of this compound can be characterized.
Data Presentation
Table 1: Reagents and Final Assay Concentrations
| Reagent | Stock Concentration | Final Assay Concentration | Purpose |
| P-gp Membranes | Varies (e.g., 5 mg/mL) | 20-50 µ g/well | Source of P-gp |
| This compound | 10 mM in DMSO | 0.01 - 100 µM | Test Compound |
| Verapamil | 10 mM in water | 100 µM | Positive Control (P-gp Substrate/Stimulator) |
| Sodium Orthovanadate (Na₃VO₄) | 100 mM in water | 1 mM | P-gp ATPase Inhibitor (Negative Control) |
| ATP | 100 mM | 5 mM | Substrate for ATPase |
| Assay Buffer (e.g., Tris-HCl) | 5X (250 mM, pH 7.4) | 1X (50 mM, pH 7.4) | Maintain pH |
| MgCl₂ | 1 M | 10 mM | Cofactor for ATPase |
| EGTA | 100 mM | 1 mM | Inhibitor of Ca²⁺-dependent ATPases |
| Azide | 1 M | 10 mM | Inhibitor of F-type ATPases |
| Detection Reagent (e.g., Malachite Green) | Varies | As per manufacturer's instructions | Colorimetric detection of inorganic phosphate |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (1X): Prepare a solution of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 10 mM Sodium Azide. Keep on ice.
-
This compound dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration should not exceed 1% in the assay to avoid solvent effects.
-
Control Solutions: Prepare working solutions of Verapamil (positive control) and Sodium Orthovanadate (negative control) in the assay buffer.
-
ATP Solution: Prepare a fresh solution of ATP in the assay buffer.
ATPase Assay Procedure
-
Plate Setup: Use a 96-well microplate. Add the following to each well according to the plate layout:
-
Blank: Assay buffer only.
-
Basal Activity: P-gp membranes in assay buffer.
-
Negative Control: P-gp membranes and Sodium Orthovanadate.
-
Positive Control: P-gp membranes and Verapamil.
-
Test Compound: P-gp membranes and this compound at various concentrations.
-
-
Pre-incubation: Add 20 µL of the appropriate control or this compound solution to the wells containing 20 µL of P-gp membranes (diluted in assay buffer). Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the ATPase reaction by adding 10 µL of the ATP solution to all wells except the blank. The final volume in each well should be 50 µL.
-
Incubation: Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Color Development: Stop the reaction by adding the detection reagent according to the manufacturer's protocol (e.g., a solution containing Malachite Green and ammonium molybdate). This reagent will also initiate the color development for the quantification of inorganic phosphate.
-
Read Absorbance: After a short incubation at room temperature for color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green-based assays).
Data Analysis
-
Calculate Inorganic Phosphate Concentration: Use a standard curve of known phosphate concentrations to convert the absorbance readings to the amount of inorganic phosphate produced.
-
Determine P-gp Specific ATPase Activity:
-
Basal Activity = (Pi released in Basal wells) - (Pi released in Negative Control wells)
-
Activity with this compound = (Pi released in Test Compound wells) - (Pi released in Negative Control wells)
-
-
Express Results: The effect of this compound is typically expressed as a percentage of the basal P-gp ATPase activity or as a percentage of the activity stimulated by a known substrate like verapamil.
-
% Stimulation = [((Activity with this compound - Basal Activity) / Basal Activity) x 100]
-
% Inhibition = [((Activity with Verapamil - Activity with this compound + Verapamil) / Activity with Verapamil) x 100] (This is for an inhibition experiment where this compound is tested in the presence of a stimulator).
-
Visualizations
Caption: Experimental workflow for the P-gp ATPase assay with this compound.
Caption: Proposed mechanism of P-gp inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Herbal modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.uniupo.it [research.uniupo.it]
- 7. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Modulation of P-glycoprotein ATPase activity by some phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Quantification of Jatrophane Diterpenoids
Introduction
Jatrophane diterpenoids are a class of natural products characterized by a distinctive trans-bicyclo[10.3.0]pentadecane scaffold, primarily found in the Euphorbiaceae family of plants.[1][2] These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversing properties.[2][3][4] As research into the therapeutic potential of jatrophane diterpenoids progresses, the need for robust and reliable analytical methods for their quantification in various matrices becomes crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development.
This document provides detailed application notes and protocols for the quantification of a representative jatrophane diterpenoid, referred to herein as "Jatrophane 5," using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the general lack of commercially available analytical standards for specific jatrophane diterpenoids, this guide also outlines the necessary steps for the isolation, purification, and characterization of an in-house reference standard.
1. Analytical Standard Preparation and Characterization
Given that analytical standards for specific jatrophane diterpenoids are often not commercially available, an in-house reference standard must be prepared. This involves the isolation of the target compound from a plant source, followed by rigorous characterization to confirm its identity and purity.
1.1. Isolation and Purification Protocol
A general protocol for the isolation and purification of this compound from a plant matrix (e.g., Euphorbia species) is as follows:
-
Extraction:
-
Air-dry and powder the plant material.
-
Perform an initial defatting step by soaking the powdered material in petroleum ether for 48 hours at room temperature.[5]
-
After removing the petroleum ether, extract the residue with methanol (MeOH) for 72 hours.[5]
-
Concentrate the methanolic extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Purification:
-
Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target this compound.
-
Further purify the target-containing fractions using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
1.2. Characterization of the In-House Standard
The purified this compound must be thoroughly characterized to confirm its structure and purity before use as an analytical standard.
-
Structural Elucidation: The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are essential for unambiguous structure determination.[1][3][6][7][8]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[6]
-
-
Purity Assessment: The purity of the isolated standard should be determined using HPLC-UV with a photodiode array (PDA) detector. Purity should ideally be ≥95%.
2. Quantitative Analysis Protocols
2.1. HPLC-UV Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not required.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample (e.g., dried plant extract, formulation).
-
Extract the sample with a suitable solvent (e.g., methanol) using sonication for 30 minutes.[9]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point could be a linear gradient from 30% to 100% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound; typically in the range of 210-280 nm.
-
Column Temperature: 25 °C.
-
-
Calibration:
-
Prepare a stock solution of the characterized this compound reference standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
2.2. LC-MS/MS Method
This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or when low concentrations are expected.
Experimental Protocol:
-
Sample Preparation:
-
Follow the same initial extraction procedure as for the HPLC-UV method.
-
For biological samples (e.g., plasma, tissue homogenate), a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) cleanup may be necessary.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A C18 reverse-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for jatrophane diterpenoids.
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and at least two product ions for this compound need to be determined by infusing the reference standard into the mass spectrometer. These transitions will be used for quantification (quantifier) and confirmation (qualifier).
-
-
Calibration:
-
Prepare calibration standards in the same matrix as the samples to be analyzed to account for matrix effects.
-
Construct a calibration curve as described for the HPLC-UV method.
-
3. Data Presentation
The performance of the quantitative methods should be validated according to standard guidelines. The following tables summarize the expected performance characteristics for the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 10% |
4. Visualizations
Experimental Workflow for this compound Quantification
Caption: Overall workflow for the quantification of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Caption: this compound inhibiting P-gp to enhance drug efficacy.
References
- 1. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultra high performance liquid chromatography-ultraviolet-electrospray ionization-micrOTOF-Q II analysis of flavonoid fractions from Jatropha tanjorensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [cer.ihtm.bg.ac.rs]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for In Vitro Efficacy Testing of Jatrophane 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 5, a naturally occurring diterpene, has demonstrated significant potential as a modulator of multidrug resistance (MDR) in cancer cells. MDR is a primary obstacle in the success of chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. This compound has been identified as a potent inhibitor of P-gp, making it a promising candidate for combination therapies to overcome MDR in cancer treatment.
These application notes provide a comprehensive in vitro model for testing the efficacy of this compound in reversing P-gp-mediated multidrug resistance. The protocols outlined below detail methods for assessing the cytotoxicity of this compound, its ability to inhibit P-gp function, and its chemosensitizing effects in combination with standard chemotherapeutic drugs.
Key Concepts and Mechanisms
Jatrophane diterpenes are understood to counteract P-gp-mediated MDR through several mechanisms. Some jatrophanes act as competitive inhibitors, binding to the same sites as chemotherapeutic drugs on P-gp.[1] Another proposed mechanism involves the stimulation of P-gp's ATPase activity, which can interfere with the proper transport cycle of the pump.[2] Furthermore, some studies suggest that certain jatrophane compounds may indirectly influence P-gp expression levels through the modulation of signaling pathways such as the PI3K/Akt/NF-κB pathway.[2][3]
The following protocols are designed to investigate these potential mechanisms of action for this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: A pair of cancer cell lines is recommended: a drug-sensitive parental cell line (e.g., MCF-7, human breast adenocarcinoma) and its multidrug-resistant counterpart overexpressing P-gp (e.g., MCF-7/ADR).
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The resistant cell line should be maintained in a medium containing a low concentration of the selecting drug (e.g., doxorubicin) to ensure continued P-gp expression. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This assay determines the intrinsic cytotoxicity of this compound and the potentiation of a chemotherapeutic drug's toxicity in the presence of this compound.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin) stock solution (in DMSO or water)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
This compound Cytotoxicity: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Chemosensitization: Prepare serial dilutions of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of this compound. Replace the medium in the wells with 100 µL of these solutions.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (concentration that inhibits 50% of cell growth) values for each treatment condition.
P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Exclusion Assay)
This assay directly measures the ability of this compound to inhibit the efflux function of P-gp using the fluorescent substrate Rhodamine 123.
Materials:
-
96-well black, clear-bottom plates
-
This compound stock solution (in DMSO)
-
Rhodamine 123 stock solution (in DMSO)
-
Verapamil (positive control P-gp inhibitor)
-
Phenol red-free culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) into 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells per well. Incubate for 24 hours.
-
Pre-incubation with Inhibitors: Wash the cells with PBS. Add 100 µL of phenol red-free medium containing various concentrations of this compound or Verapamil to the wells. Include a vehicle control. Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 90 minutes at 37°C in the dark.
-
Efflux: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123. Add 100 µL of fresh, pre-warmed phenol red-free medium (without inhibitors) to each well. Incubate for 1 hour at 37°C to allow for drug efflux.
-
Cell Lysis: Wash the cells three times with ice-cold PBS. Add 100 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Data Presentation
Table 1: Cytotoxicity of this compound and Chemosensitizing Effect
| Cell Line | Treatment | IC₅₀ (µM) ± SD | Fold Reversal |
| MCF-7 | Doxorubicin | ||
| Doxorubicin + this compound (X µM) | |||
| MCF-7/ADR | This compound | ||
| Doxorubicin | |||
| Doxorubicin + this compound (X µM) |
Fold Reversal = IC₅₀ of Doxorubicin alone in resistant cells / IC₅₀ of Doxorubicin + this compound in resistant cells
Table 2: P-gp Efflux Inhibition by this compound
| Compound | Concentration (µM) | Mean Fluorescence Intensity ± SD | % Increase in Rhodamine 123 Accumulation |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| Verapamil (Positive Control) | 50 |
% Increase = [(Fluorescence with inhibitor - Fluorescence of vehicle) / Fluorescence of vehicle] x 100
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Proposed mechanism of this compound in reversing P-gp mediated MDR.
Conclusion
This set of application notes and protocols provides a robust framework for the in vitro evaluation of this compound as a P-gp inhibitor and a potential agent to overcome multidrug resistance in cancer. By following these detailed methodologies, researchers can obtain quantitative data on the efficacy of this compound, contributing to the preclinical development of this promising natural product. The provided diagrams offer a visual representation of the experimental workflow and the currently understood mechanisms of action, aiding in the design and interpretation of studies.
References
- 1. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multidrug resistance can be reversed for the decrease of P-gp and LRP by inhibiting PI3K/Akt/NF-κB signal pathway in nasopharynx carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane 5: A Promising Inducer of Apoptosis in Tumor Cells
Application Notes and Protocols for Researchers
Jatrophane diterpenes, a class of natural compounds, are emerging as significant candidates in oncology research due to their potential to induce programmed cell death, or apoptosis, in cancer cells. Among these, Jatrophane 5, also known as Esulatin M, has demonstrated notable activity, particularly in its ability to trigger apoptosis and overcome multidrug resistance in various tumor cell lines. These application notes provide a comprehensive overview of the current understanding of this compound's pro-apoptotic effects and detailed protocols for its investigation.
Data Summary: Anti-proliferative and Pro-apoptotic Activity of Jatrophanes
The following table summarizes the quantitative data on the cytotoxic and pro-apoptotic effects of this compound and other related jatrophane compounds on various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Key Findings |
| This compound (Esulatin M) | EPG85-257RDB | Gastric Cancer (Multidrug-Resistant) | 1.8 | Strong MDR-selective antiproliferative activity; induces apoptosis via caspase-3 activation.[1] |
| EPP85-181RDB | Pancreatic Cancer (Multidrug-Resistant) | 4.8 | Strong MDR-selective antiproliferative activity; induces apoptosis via caspase-3 activation.[1] | |
| Jatrophone | MCF-7/ADR | Breast Cancer (Doxorubicin-Resistant) | 1.8 | Induces both early and late-stage apoptosis; down-regulates PI3K, AKT, and NF-κB.[2][3] |
| Jatrophane Diterpene 1 | NCI-H460 | Non-small Cell Lung Carcinoma | 10 - 20 | Inhibits cell growth. |
| NCI-H460/R | Non-small Cell Lung Carcinoma (Resistant) | 10 - 20 | Overcomes drug resistance. | |
| U87 | Glioblastoma | 10 - 20 | Inhibits cell growth. | |
| U87-TxR | Glioblastoma (Resistant) | 10 - 20 | Overcomes drug resistance. | |
| Jatrophane Diterpene 2 | U87 | Glioblastoma | ~20 | Inhibits cell growth.[4] |
Signaling Pathways and Experimental Workflow
The pro-apoptotic activity of jatrophanes, including this compound, is often mediated through specific signaling cascades. A key pathway involves the inhibition of the PI3K/Akt/NF-κB signaling axis, which is crucial for cancer cell survival and proliferation.[2][3] Down-regulation of this pathway, coupled with the activation of executioner caspases like caspase-3, leads to the systematic dismantling of the cell.[1]
Caption: Apoptotic signaling pathway induced by this compound.
A systematic experimental approach is crucial to elucidate the apoptotic effects of this compound. The workflow below outlines the key stages of investigation, from initial cytotoxicity screening to the analysis of molecular mechanisms.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected tumor cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Tumor cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, PI3K, Akt, and NF-κB.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PI3K, anti-Akt, anti-NF-κB, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Therapeutic potential of esculetin in various cancer types (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esculetin has therapeutic potential via the proapoptotic signaling pathway in A253 human submandibular salivary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Esculetin induces apoptosis in human gastric cancer cells through a cyclophilin D-mediated mitochondrial permeability transition pore associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Jatrophane Diterpenoids on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenoids are a class of natural products exhibiting a range of biological activities, including potent cytotoxic and anti-cancer properties.[1][2][3] While the exact mechanisms of action for many jatrophanes are still under investigation, several members of this family have been shown to interfere with fundamental cellular processes, including cell cycle progression, making them promising candidates for novel therapeutic agents.[4] This document provides detailed application notes and experimental protocols for assessing the effect of jatrophane diterpenoids, using the well-studied compound Jatrophone as a representative example due to the limited specific data on Jatrophane 5, on cell cycle progression in cancer cell lines.
Disclaimer: The quantitative data and signaling pathway information provided herein are based on studies of Jatrophone. Researchers working with this compound or other novel jatrophane diterpenoids should perform independent dose-response studies and mechanistic investigations.
Data Presentation: Effects of Jatrophone on Cell Viability and Cell Cycle
The following tables summarize the quantitative effects of Jatrophone on the doxorubicin-resistant breast cancer cell line, MCF-7/ADR, as a representative example of how to present data for a jatrophane diterpenoid.
Table 1: Cytotoxic Activity of Jatrophone on MCF-7/ADR Cells
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Jatrophone | MCF-7/ADR | SRB | 1.8 | 72 |
Data extracted from a study by Abdel-Sattar et al. (2023).[4]
Table 2: Effect of Jatrophone on Cell Cycle Distribution in MCF-7/ADR Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 46.21 ± 2.7 | 24.83 ± 2.01 | 28.96 ± 2.4 |
| Jatrophone (1.8 µM) | 34.83 ± 1.9 | 30.17 ± 1.95 | 34.99 ± 1.8 |
Cells were treated for 48 hours. Data is presented as mean ± standard deviation. Data extracted from a study by Abdel-Sattar et al. (2023).[4]
Mandatory Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jatrophane 5 as a Tool for Studying ABCB1 Transporters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Jatrophane 5, a naturally occurring diterpene, as a potent and specific tool for the investigation of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of various chemotherapeutic agents. This compound serves as a valuable molecular probe to study ABCB1-mediated drug efflux, evaluate mechanisms of MDR reversal, and screen for novel anticancer therapeutics.
Introduction to this compound
This compound, also known as Esulatin M, is a jatrophane diterpene that has demonstrated significant capabilities as an ABCB1 modulator.[1] It exhibits a strong ability to inhibit the efflux activity of ABCB1, thereby resensitizing multidrug-resistant cancer cells to conventional chemotherapy.[1] Notably, this compound has shown selective antiproliferative activity against cancer cell lines overexpressing ABCB1 and can induce apoptosis in these resistant cells.[1] Its mechanism is attributed, in part, to the high conformational flexibility of its twelve-membered ring structure, which is believed to favor its interaction with the ABCB1 transporter.[1]
Key Applications
-
Reversal of Multidrug Resistance: Investigate the ability of this compound to restore the cytotoxic effects of conventional anticancer drugs in MDR cancer cell lines overexpressing ABCB1.
-
Mechanism of ABCB1 Inhibition: Elucidate the specific interactions of this compound with the ABCB1 transporter, including its effects on substrate binding and ATP hydrolysis.
-
Induction of Apoptosis in MDR Cells: Study the signaling pathways involved in this compound-induced programmed cell death in resistant cancer cells.
-
High-Throughput Screening: Utilize this compound as a positive control in screening assays to identify novel ABCB1 inhibitors.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity against ABCB1-overexpressing cancer cell lines.
Table 1: Antiproliferative Activity of this compound (Esulatin M) in Multidrug-Resistant Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) |
| EPG85-257RDB | Gastric | Doxorubicin-selected (ABCB1 overexpression) | 1.8 |
| EPP85-181RDB | Pancreatic | Doxorubicin-selected (ABCB1 overexpression) | 4.8 |
Table 2: Synergistic Effect of Jatrophanes with Doxorubicin [1]
| Jatrophane Compound(s) | Effect with Doxorubicin | Combination Index (CI) |
| Jatrophanes 3-5 | Synergistic Interaction | < 0.7 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on ABCB1-mediated multidrug resistance are provided below.
Protocol 1: ABCB1 Efflux Inhibition Assay (Rhodamine 123 Exclusion)
This assay measures the ability of this compound to inhibit the efflux of the fluorescent ABCB1 substrate, Rhodamine 123, from MDR cancer cells. An increase in intracellular fluorescence indicates inhibition of ABCB1 activity.
Materials:
-
ABCB1-overexpressing cell line (e.g., MCF7/ADR, EPG85-257RDB) and the corresponding parental cell line (e.g., MCF7, EPG85-257).
-
This compound (dissolved in DMSO).
-
Rhodamine 123 (stock solution in DMSO).
-
Verapamil or Elacridar (positive control ABCB1 inhibitors).
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the ABCB1-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 µM to 20 µM is recommended.
-
Include a positive control (e.g., 10 µM Verapamil) and a vehicle control (DMSO).
-
Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or controls.
-
Incubate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux and Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of fresh, pre-warmed medium to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm) or by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
-
Plot the fluorescence intensity against the concentration of this compound to determine the EC50 for efflux inhibition.
-
Protocol 2: Chemosensitivity Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cells to a chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
Materials:
-
ABCB1-overexpressing and parental cell lines.
-
This compound.
-
Chemotherapeutic agent (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent alone and in combination with a fixed, non-toxic concentration of this compound (e.g., 2 µM).
-
Include controls for cells treated with this compound alone and untreated cells.
-
Add the drug solutions to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for the chemotherapeutic agent in the presence and absence of this compound.
-
The degree of sensitization can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in combination with this compound.
-
Protocol 3: ABCB1 ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of ABCB1, which is coupled to substrate transport.
Materials:
-
Membrane vesicles from cells overexpressing ABCB1 (e.g., Sf9 insect cells).
-
This compound.
-
Verapamil (as a known ABCB1 substrate/activator).
-
Sodium orthovanadate (Na3VO4), an inhibitor of P-type ATPases.
-
ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
Reagent for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent).
-
96-well plates.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the ABCB1 membrane vesicles (5-10 µg of protein) to the assay buffer.
-
Add serial dilutions of this compound. To distinguish between substrates and inhibitors, two sets of experiments are performed:
-
Activation Assay: To test if this compound is a substrate, measure ATPase activity in the presence of increasing concentrations of this compound.
-
Inhibition Assay: To test if this compound is an inhibitor, measure ATPase activity in the presence of a fixed concentration of a known ABCB1 activator (e.g., 50 µM Verapamil) and increasing concentrations of this compound.
-
-
Include a basal control (no compound) and a vanadate control (with 1 mM Na3VO4) to determine the ABCB1-specific ATPase activity.
-
-
Initiation of Reaction: Add ATP (final concentration 5 mM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Termination and Phosphate Detection:
-
Stop the reaction by adding SDS to a final concentration of 0.2%.
-
Add the phosphate detection reagent and incubate at room temperature for 20-30 minutes.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620-650 nm for malachite green).
-
Data Analysis:
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
The ABCB1-specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of vanadate.
-
Plot the ATPase activity against the concentration of this compound.
-
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
ABCB1-overexpressing and parental cell lines.
-
This compound.
-
Annexin V-FITC (or another fluorochrome).
-
Propidium Iodide (PI) solution.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Protocol 5: Caspase-3 Activation Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following treatment with this compound.
Materials:
-
ABCB1-overexpressing and parental cell lines.
-
This compound.
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or DEVD-AFC).
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 4.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
-
Data Analysis:
-
Normalize the caspase-3 activity to the protein concentration.
-
Express the results as a fold-increase in caspase-3 activity compared to the untreated control.
-
Visualizations
The following diagrams illustrate the key concepts and experimental workflows related to the use of this compound in studying ABCB1 transporters.
Caption: Mechanism of ABCB1 inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
References
Jatrophane 5: In Vivo Experimental Models, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Jatrophane 5 and its related diterpenes, primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities.[1] These macrocyclic compounds exhibit a range of therapeutic potentials, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following notes summarize the key applications and mechanisms of action for jatrophane diterpenes, providing a basis for designing in vivo experimental models for this compound.
Anti-Cancer Applications
Jatrophane diterpenes have demonstrated notable efficacy in oncology, particularly in the context of multidrug resistance (MDR).
-
Overcoming Multidrug Resistance: A primary mechanism of action for many jatrophanes is the inhibition of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells.[2][3][4][5][6][7] this compound has been identified as a powerful inhibitor of P-gp, showing greater potency than reference compounds like verapamil and tariquidar in colorectal multi-drug resistant cells.[3] This suggests its potential use as an adjuvant in chemotherapy to re-sensitize resistant tumors to conventional anti-cancer drugs.
-
Cytotoxicity and Apoptosis Induction: Jatrophone, a closely related jatrophane, exhibits potent cytotoxic activity against various cancer cell lines, including resistant breast cancer (MCF-7/ADR), hepatocellular carcinoma (Hep G2), and others.[8][9] Its mechanism involves the induction of both apoptosis and autophagy.
-
Signaling Pathway Modulation: Jatrophone has been shown to target the PI3K/Akt/NF-κB signaling pathway, a critical axis for cancer cell proliferation, survival, and migration.[8] By down-regulating key proteins in this pathway, it can effectively arrest the cell cycle and inhibit tumor growth.
-
Anti-Angiogenic Effects: Some jatrophanes have been observed to decrease the secretion of vascular endothelial growth factor (VEGF), indicating a potential to inhibit the formation of new blood vessels that supply tumors.[10]
Anti-Inflammatory Properties
Jatrophane polyesters have shown promising anti-inflammatory activity.
-
Inhibition of Inflammatory Mediators: Studies have demonstrated that jatrophane polyesters can markedly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[11] This suggests a role in mitigating inflammatory responses.
-
In Vivo Efficacy: A dichloromethane fraction of Jatropha isabellei, containing jatrophone, demonstrated significant antinociceptive and anti-inflammatory effects in a rat model of arthritis, reducing paw edema.[12] This provides a strong rationale for investigating the anti-inflammatory potential of pure this compound in relevant in vivo models.
Neuroprotective Potential
Emerging evidence suggests that jatrophane diterpenoids could be valuable in the context of neurodegenerative diseases.
-
Autophagy Activation: Certain jatrophane diterpenoids have been identified as activators of autophagy, a cellular process crucial for clearing aggregated proteins and damaged organelles.[13][14] This mechanism is highly relevant for diseases like Alzheimer's and Parkinson's, which are characterized by the accumulation of pathological protein aggregates.
-
Inhibition of Tau Pathology: In addition to promoting autophagy, some jatrophanes have been shown to inhibit Tau pathology in cellular assays, a key feature of Alzheimer's disease.[13][14]
-
Amyloid-β Clearance: While not directly demonstrated for this compound, an in vivo study with a related ingenane diterpenoid, also from Euphorbia, showed clearance of amyloid-β in the brains of mice, highlighting the potential of this class of compounds in Alzheimer's disease treatment.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on jatrophane diterpenes, providing a comparative overview of their potency.
Table 1: In Vitro Anti-Cancer and MDR Reversal Activity of Jatrophane Diterpenes
| Compound | Cell Line | Activity | IC50 / EC50 | Reference |
| Jatrophone | MCF-7/ADR (Resistant Breast Cancer) | Cytotoxicity | 1.8 µM | [8] |
| Jatrophone | Hep G2 (Liver Cancer) | Cytotoxicity | 3.2 µM | [9] |
| Jatrophone | WiDr (Colon Cancer) | Cytotoxicity | 8.97 µM | [9] |
| Jatrophone | HeLa (Cervical Cancer) | Cytotoxicity | 5.13 µM | [9] |
| This compound | DLD1-TxR (Colorectal MDR Cells) | P-gp Inhibition | More potent than Verapamil | [3] |
| Jatrophane Derivative (Cmpd 26) | HepG2/ADR, MCF-7/ADR | MDR Reversal | >10-fold sensitization | [5] |
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity
| Compound/Fraction | Animal Model | Activity | Dose & Route | % Inhibition / Effect | Reference |
| DFJi (contains jatrophone) | Rat (Arthritis Model) | Antinociceptive | 200 mg/kg (p.o.) | Reduced PET to 24.8 s (vs 33.7 s control) | [12] |
| DFJi (contains jatrophone) | Rat (Arthritis Model) | Antinociceptive | 10 mg/kg (i.v.) | Reduced PET to 14.8 s (vs 33.7 s control) | [12] |
| DFJi (contains jatrophone) | Rat (Arthritis Model) | Anti-edema | 200 mg/kg (p.o.) | 25.3% reduction in edema | [12] |
| DFJi (contains jatrophone) | Rat (Arthritis Model) | Anti-edema | 10 mg/kg (i.v.) | 32.5% reduction in edema | [12] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments, adapted from studies on closely related jatrophane diterpenes. These can serve as a template for evaluating this compound.
Protocol 1: Murine Xenograft Model for Anti-Cancer Efficacy
Objective: To evaluate the in vivo anti-tumor activity of this compound, alone or in combination with a standard chemotherapeutic agent, in a multidrug-resistant human cancer xenograft model.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
MDR human cancer cell line (e.g., NCI-H460/R for lung cancer or MCF-7/ADR for breast cancer).
-
Matrigel.
-
This compound, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Standard chemotherapeutic agent (e.g., Paclitaxel or Doxorubicin).
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected MDR cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) with calipers. Tumor volume is calculated as (L x W^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound alone (e.g., 10 mg/kg, intraperitoneally, daily).
-
Group 3: Chemotherapeutic agent alone (e.g., Paclitaxel, 5 mg/kg, intravenously, once weekly).
-
Group 4: this compound + Chemotherapeutic agent.
-
-
-
Treatment and Monitoring:
-
Administer treatments according to the defined schedule for 3-4 weeks.
-
Record tumor volumes and body weights every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Analysis:
-
At the end of the study (or if tumors exceed a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and photograph them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumor tissues can be processed for histological or molecular analysis (e.g., Western blot for PI3K/Akt pathway proteins).
-
Protocol 2: Zebrafish Model for Neuroprotection
Objective: To assess the neuroprotective effects of this compound against toxin-induced neuronal damage in a zebrafish model of Parkinson's disease.
Materials:
-
Wild-type zebrafish embryos.
-
6-hydroxydopamine (6-OHDA), a neurotoxin.
-
This compound, dissolved in DMSO and then diluted in embryo medium.
-
Multi-well plates (e.g., 24-well).
-
Automated behavior tracking system.
-
Microscope for observing morphology and fluorescence (if using a fluorescent reporter line).
Procedure:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos and maintain them at 28.5°C in embryo medium.
-
At 9 hours post-fertilization (hpf), begin pre-treatment by placing embryos in multi-well plates containing either embryo medium (control) or varying concentrations of this compound (e.g., 1-10 µM).
-
-
Induction of Neurotoxicity:
-
At 2 days post-fertilization (dpf), induce neurotoxicity by co-exposing the embryos to 250 µM 6-OHDA for 3 days. The this compound treatment should be maintained during this period.
-
-
Behavioral Analysis:
-
At 5 dpf, assess the locomotor activity of the zebrafish larvae.
-
Transfer individual larvae to a 96-well plate and place it in an automated tracking system.
-
Record the total swimming distance and velocity over a defined period (e.g., 30 minutes) under alternating light-dark cycles.
-
-
Molecular and Cellular Analysis (Optional):
-
After the behavioral assay, larvae can be processed for:
-
Apoptosis Assay: Use a whole-mount TUNEL assay to detect apoptotic cells in the brain.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and assess neuronal loss.
-
qRT-PCR: Analyze the expression of genes related to inflammation (e.g., il-6, cox-2) and oxidative stress (e.g., ho-1).
-
-
-
Data Analysis:
-
Compare the locomotor activity and cellular/molecular readouts between the control, 6-OHDA only, and this compound + 6-OHDA groups. A significant reversal of the 6-OHDA-induced locomotor deficit would indicate a neuroprotective effect.
-
Visualizations
Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by Jatrophone.
Caption: Workflow for evaluating anti-cancer efficacy in a murine xenograft model.
Caption: Logical diagram of neuroprotection through jatrophane-induced autophagy.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A [iris.unina.it]
- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 10. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting Jatrophane 5 solubility in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 5, focusing on challenges related to its solubility in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is a naturally occurring jatrophane diterpenoid isolated from plants of the Euphorbiaceae family, such as Jatropha curcas L.[1][]. Its primary reported biological activity is the potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells[1][][3][4]. Studies have shown its inhibitory effect to be more powerful than some well-known P-gp inhibitors like verapamil and tariquidar in colorectal multi-drug resistant cells[1][].
Q2: What is the expected aqueous solubility of this compound?
Q3: What solvents are recommended for dissolving this compound?
For creating stock solutions, organic solvents are necessary. A related compound, Jatrophane 4, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl sulfoxide (DMSO), and acetone[6]. For biological assays, DMSO is a commonly used solvent to prepare stock solutions of hydrophobic compounds before further dilution into aqueous media[7].
Q4: Can I expect to see precipitation when I add my this compound stock solution to my aqueous experimental medium?
Yes, precipitation is a common issue when adding a hydrophobic compound dissolved in an organic solvent to an aqueous medium, such as cell culture media or buffers. This occurs because the compound's solubility limit in the final aqueous solution is often exceeded.
Troubleshooting Guide: this compound Solubility in Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous solutions of this compound for in vitro experiments.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Cause: this compound is a hydrophobic molecule with very low solubility in water. Direct dissolution in aqueous buffers is generally not feasible.
-
Solution: A stock solution in an appropriate organic solvent must be prepared first.
Issue 2: My this compound stock solution appears cloudy or has visible particles.
-
Cause: The compound may not be fully dissolved in the chosen organic solvent, or the concentration may be too high.
-
Troubleshooting Steps:
-
Gently warm the solution: Warm the stock solution vial to 37°C in a water bath[6].
-
Use sonication: Place the vial in an ultrasonic bath for a few minutes to aid dissolution[6].
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Try a different solvent: If dissolution is still an issue, consider trying a different recommended organic solvent.
-
Lower the concentration: The desired stock concentration may be too high for the chosen solvent. Try preparing a more dilute stock solution.
-
Issue 3: Precipitation occurs immediately upon adding my this compound stock solution to the aqueous medium.
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. The concentration of the organic solvent in the final solution may also be too high, causing the compound to crash out.
-
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to test lower final concentrations of this compound in your assay.
-
Optimize the dilution method:
-
Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Perform serial dilutions in the aqueous medium to reach the final concentration, rather than a single large dilution.
-
-
Minimize the organic solvent concentration: Aim for a final organic solvent (e.g., DMSO) concentration of less than 1%, and ideally below 0.5%, in your aqueous medium, as higher concentrations can be toxic to cells and can also affect the solubility of other components in the medium.
-
Pre-warm the aqueous medium: Having the aqueous medium at 37°C can sometimes help to keep the compound in solution.
-
Issue 4: The aqueous solution is initially clear but becomes cloudy or shows precipitation over time.
-
Cause: The solution may be supersaturated, and the compound is slowly precipitating out. Temperature fluctuations can also cause the compound to come out of solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Prepare the final aqueous working solution immediately before use.
-
Maintain constant temperature: Ensure the solution is maintained at a constant and appropriate temperature for the experiment (e.g., 37°C for cell-based assays).
-
Consider formulation strategies: For longer-term stability, though more complex, formulation approaches such as the use of cyclodextrins or other solubilizing agents could be explored.
-
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 210108-89-7 | [1][] |
| Molecular Formula | C41H49NO14 | [1][] |
| Molecular Weight | 779.8 g/mol | [] |
| Appearance | Powder | [] |
| Purity | >98% | [] |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Suitability | Notes |
| DMSO | Highly Recommended | Common solvent for preparing stock solutions for biological assays. |
| Chloroform | Recommended | Suitable for initial dissolution, but may not be compatible with all experimental setups. |
| Dichloromethane | Recommended | Similar to chloroform, good for initial dissolution. |
| Ethyl Acetate | Recommended | Another option for initial dissolution. |
| Acetone | Recommended | A volatile solvent that can be used for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the this compound powder using an analytical balance.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Aid dissolution:
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the vial to 37°C in a water bath.
-
If particles are still visible, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
-
Inspect the solution: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous medium: Warm the aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (e.g., 37°C).
-
Dilute the stock solution: While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Mix thoroughly: Continue to mix the working solution for a brief period to ensure homogeneity.
-
Use immediately: Use the freshly prepared aqueous working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors | CymitQuimica [cymitquimica.com]
- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane 4 | CAS:210108-88-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. bmglabtech.com [bmglabtech.com]
Technical Support Center: Jatrophane 5 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Jatrophane 5 in cell culture experiments, focusing on improving its stability and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a macrocyclic diterpene natural product isolated from plants of the Euphorbiaceae family.[1][2][3] Its chemical structure contains multiple ester functional groups.[4] These ester linkages are susceptible to hydrolysis, a chemical breakdown reaction with water, which is catalyzed by acidic or basic conditions.[5][6][7] Since standard cell culture media is an aqueous solution with a physiological pH (typically around 7.4), there is a significant risk of this compound degradation over the course of an experiment. This instability can lead to a decrease in the effective concentration of the compound, resulting in inaccurate and irreproducible experimental data.
Q2: How can I prepare a stock solution of the hydrophobic compound this compound?
A2: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions like cell culture media. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. To prepare a stock solution, dissolve a precisely weighed amount of this compound in high-purity DMSO to achieve a high concentration (e.g., 10-20 mM). Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the primary degradation products of this compound in cell culture media?
A3: The primary degradation pathway for this compound in aqueous media is the hydrolysis of its ester bonds. This process will yield the parent jatrophane polyol core and the corresponding carboxylic acids of the cleaved ester groups. The rate of hydrolysis can be influenced by the pH of the medium and the presence of esterase enzymes, which can be found in serum supplements like Fetal Bovine Serum (FBS).
Q4: How does the presence of serum in the cell culture medium affect the stability of this compound?
A4: Serum, such as FBS, contains various enzymes, including esterases, which can accelerate the hydrolysis of the ester bonds in this compound. This enzymatic degradation can significantly shorten the half-life of the compound in the culture medium compared to serum-free conditions. Therefore, it is crucial to consider the potential for increased degradation when conducting experiments with serum-containing media.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound: The compound may be degrading in the cell culture medium over the incubation period. | 1. Minimize incubation time: If possible, design experiments with shorter incubation periods. 2. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 3. Assess stability: Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound: Due to its hydrophobicity, the compound may precipitate out of the aqueous medium, especially at higher concentrations. | 1. Visual inspection: Carefully inspect the wells of your culture plates for any signs of precipitation after adding the compound. 2. Lower the final concentration: If precipitation is observed, reduce the final concentration of this compound. 3. Optimize solvent concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. | |
| High variability between replicate wells or experiments. | Inconsistent compound concentration: This can be due to degradation, precipitation, or inaccurate pipetting of viscous stock solutions. | 1. Ensure complete solubilization: After diluting the DMSO stock in media, vortex or mix thoroughly before adding to the cells. 2. Use pre-warmed media: Adding cold media containing the compound to cells can affect solubility and cause stress to the cells. 3. Pipetting technique: Use reverse pipetting for viscous DMSO stock solutions to ensure accurate dispensing. |
| Unexpected cytotoxicity observed in control wells. | Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Determine solvent tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. 2. Maintain consistent solvent concentration: Ensure that all wells, including vehicle controls, receive the same final concentration of the solvent. |
Data Presentation
Table 1: Hypothetical Stability of a Jatrophane Diterpene Ester in Cell Culture Media
The following table provides a representative example of the stability of a jatrophane diterpene with multiple ester groups in DMEM supplemented with 10% FBS at 37°C, as determined by HPLC analysis.
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 92 |
| 4 | 85 |
| 8 | 71 |
| 12 | 58 |
| 24 | 35 |
Note: This data is illustrative and the actual stability of this compound may vary. It is highly recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes and place them in a 37°C incubator with 5% CO₂.
-
Time points: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one tube from the incubator.
-
Sample preparation:
-
If the medium contains serum, precipitate the proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC analysis:
-
Inject the sample onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from any degradation products. A common mobile phase for diterpenes is a gradient of water and acetonitrile, sometimes with a small amount of formic acid (e.g., 0.1%).
-
Monitor the elution profile at a wavelength where this compound has strong absorbance (this may need to be determined empirically, but a starting point could be in the 220-280 nm range).
-
-
Data analysis:
-
Identify the peak corresponding to this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: this compound interaction and degradation pathway.
References
- 1. HPLC-UV and HPLC-positive-ESI-MS analysis of the diterpenoid fraction from caper spurge (Euphorbia lathyris) seed oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic macrocyclic diterpenoid esters from Euphorbia cornigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New jatrophane diterpenoid esters from Euphorbia turczaninowii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing Jatrophane 5 cytotoxicity to normal cells
Jatrophane 5 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound, with a specific focus on mitigating cytotoxicity to normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line when treated with this compound. What are the potential strategies to reduce this off-target effect?
A1: Observing cytotoxicity in normal cells is a critical concern. Here are several strategies you can explore:
-
Structural Modification: Research has shown that the cytotoxicity of jatrophane diterpenes can be significantly altered through chemical modifications. For instance, novel jatrophane derivatives have been synthesized that exhibit low cytotoxicity to normal cells while maintaining high potency against cancer cells.[1] It may be beneficial to explore commercially available analogs of this compound or consider collaborative efforts for medicinal chemistry optimization.
-
Combination Therapy: Utilizing this compound in combination with other chemotherapeutic agents could allow for a dose reduction of this compound, thereby minimizing its toxicity to normal cells.[2] Synergistic effects have been observed with drugs like paclitaxel and doxorubicin, particularly in multi-drug resistant cancer cell lines.[3][4]
-
Targeted Drug Delivery: Employing a drug delivery system, such as polymeric nanoparticles, can help in the controlled release of this compound and enhance its selectivity towards tumor cells, consequently reducing systemic toxicity.[5][6]
-
Selective Cytotoxicity Profiling: It is important to characterize the cytotoxic profile of this compound across a panel of both cancerous and normal cell lines. Some jatrophanes have been shown to be inherently non-toxic to certain normal cells like peripheral blood mononuclear cells (PBMC).[3][4] Understanding this differential sensitivity is key.
Q2: What is the primary mechanism of action of this compound, and how does it relate to its cytotoxicity?
A2: The cytotoxic effects of jatrophane diterpenes, such as jatrophone, are often linked to their ability to modulate specific cellular signaling pathways and transporters. The primary mechanisms include:
-
P-glycoprotein (P-gp) Inhibition: Many jatrophane derivatives act as modulators of P-glycoprotein (P-gp, ABCB1), a transporter often associated with multidrug resistance in cancer.[1][3][7][8] By inhibiting P-gp, they can increase the intracellular concentration of co-administered chemotherapeutic drugs in resistant cancer cells.
-
PI3K/Akt/NF-κB Pathway Inhibition: Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[5][9][10][[“]] This pathway is crucial for cell growth, proliferation, and survival. Down-regulation of this pathway can lead to cell cycle arrest and apoptosis.[10]
Understanding which of these mechanisms is dominant in your experimental system can help in designing strategies to mitigate off-target effects.
Q3: Are there any known derivatives of this compound that have a better therapeutic index?
A3: Yes, studies have focused on the structural modification of jatrophane compounds to improve their therapeutic index. For example, a study on jatrophane derivatives from Euphorbia sororia led to the discovery of a compound (compound 17) with high efficiency in reversing P-gp-mediated resistance and, importantly, low cytotoxicity with a high therapeutic index.[1] This highlights the potential of medicinal chemistry to generate safer and more effective jatrophane-based therapeutic agents.
Troubleshooting Guide
Issue: High variability in cytotoxicity results between different normal cell lines.
| Potential Cause | Troubleshooting Step |
| Cell Line Specific Sensitivity | Different normal cell lines can have varying levels of expression of the molecular targets of this compound or different metabolic rates. It is crucial to test this compound on a panel of relevant normal cell lines to establish a clear cytotoxicity profile. |
| Experimental Inconsistency | Ensure consistent cell seeding densities, drug concentrations, and incubation times across all experiments. Use a standardized cytotoxicity assay protocol. |
| Purity of this compound | Impurities in the this compound sample could contribute to unexpected cytotoxicity. Verify the purity of your compound using analytical techniques such as HPLC or Mass Spectrometry. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methods used to assess the cytotoxicity of jatrophone.[9][[“]]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Comparative Cytotoxicity of a Potent Jatrophane Derivative (Compound 17) and Verapamil (VRP)
| Compound | Cell Line | IC50 (µM) |
| Compound 17 | MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | > 40 |
| HEK293T (Normal Human Embryonic Kidney) | > 40 | |
| Verapamil (VRP) | MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | 8.51 ± 0.73 |
| HEK293T (Normal Human Embryonic Kidney) | Not specified |
Data summarized from a study on novel jatrophane derivatives, highlighting the low intrinsic cytotoxicity of Compound 17 to both resistant cancer cells and normal cells.[1]
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.
Experimental Workflow
Caption: Troubleshooting workflow for reducing cytotoxicity.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L. | Semantic Scholar [semanticscholar.org]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
Technical Support Center: Total Synthesis of Jatrophane Diterpenes
Welcome to the technical support center for researchers engaged in the total synthesis of jatrophane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these structurally complex and biologically significant molecules. Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, exhibit a range of promising biological activities, including anti-inflammatory, antiviral, and multidrug resistance-reversing properties.[1][2] However, their synthesis is a formidable challenge due to their unique bicyclic core, multiple stereocenters, and dense oxygenation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of jatrophane diterpenes?
A1: The main hurdles in synthesizing jatrophane diterpenes stem from their complex molecular architecture. Key challenges include:
-
Construction of the Macrocyclic Core: Efficiently forming the strained 12- or 13-membered macrocycle is a significant obstacle.[3][5]
-
Stereochemical Control: Jatrophanes can possess between five and ten stereocenters, making the control of relative and absolute stereochemistry a critical and difficult aspect of the synthesis.[1]
-
Synthesis of Functionalized Building Blocks: The convergent assembly of highly functionalized cyclopentane and acyclic fragments is often a lengthy and complex process in itself.[6][7]
-
Functional Group Manipulation: The high degree of oxygenation and the presence of sensitive functional groups necessitate robust protecting group strategies and chemoselective transformations.[1]
Q2: What are the most common strategies for constructing the jatrophane macrocycle?
A2: Ring-closing metathesis (RCM) is a frequently employed and powerful method for forming the macrocyclic ring in jatrophane synthesis.[3][5] Other notable strategies include intramolecular carbonyl-ene reactions and various coupling reactions followed by cyclization. The choice of strategy is highly dependent on the specific substitution pattern and stereochemistry of the target molecule.
Q3: Why is the synthesis of the cyclopentane fragment a focus in many synthetic approaches?
A3: The cyclopentane moiety constitutes a common structural motif in a large number of jatrophane diterpenes.[6][7] Developing a versatile and efficient synthesis for this fragment allows for a divergent approach to a variety of natural products within the family. These fragments often contain key stereocenters that dictate the conformation of the macrocyclic ring upon closure.
Troubleshooting Guides
Macrocyclization via Ring-Closing Metathesis (RCM)
Problem: Low yield or failure of the RCM reaction to form the 12-membered ring.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Unfavorable Precursor Conformation | The acyclic precursor may adopt a conformation that disfavors cyclization. Try altering the solvent, temperature, or protecting groups to influence the conformational preference. High-dilution conditions are crucial to minimize intermolecular reactions. | For a successful RCM, the triene precursor is often dissolved in a large volume of degassed solvent (e.g., toluene, CH₂Cl₂) to maintain a low concentration (typically 0.1-1.0 mM). The solution is then heated to a specified temperature (e.g., 80-110 °C), and the catalyst is added portion-wise. |
| Catalyst Inactivity or Decomposition | The Grubbs or Hoveyda-Grubbs catalyst may be sensitive to impurities in the substrate or solvent. Ensure all reagents and solvents are rigorously purified and degassed. Consider using a more robust or reactive catalyst (e.g., Grubbs III). In some cases, quenching the catalyst with an isocyanide reagent immediately after the reaction can prevent side reactions.[8] | A solution of the diene in rigorously degassed toluene is heated to reflux. A solution of the Grubbs catalyst (1st or 2nd generation, 5-20 mol %) in degassed toluene is then added slowly over several hours via syringe pump. The reaction is monitored by TLC or LC-MS. |
| Competing Metathesis Pathways | Enyne metathesis or other undesired intermolecular reactions can compete with the desired ring closure. The catalyst choice and substrate design are critical. Protecting groups on nearby alcohols can influence the electronic nature of the olefins and direct the catalyst. | Not applicable |
Problem: Formation of dimeric or oligomeric byproducts.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| High Concentration | The concentration of the substrate is too high, favoring intermolecular reactions. | Employ high-dilution techniques. A common setup involves the slow addition of the substrate and catalyst solutions to a larger volume of refluxing solvent over an extended period (e.g., 12-24 hours) to maintain a pseudo-low concentration. |
Stereocontrol in Fragment Synthesis
Problem: Poor diastereoselectivity in key bond-forming reactions (e.g., aldol, alkylation, Reformatsky).
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Inadequate Facial Shielding | The existing stereocenters in the substrate may not provide sufficient steric bias for the incoming reagent. | Consider using a chiral auxiliary (e.g., pseudoephedrine amide for alkylations) to control the stereochemical outcome.[7] Alternatively, changing the reagent or catalyst to one with greater steric bulk may improve selectivity. |
| Chelation vs. Non-Chelation Control | The reaction may proceed through a mixture of competing transition states. The choice of metal counterion and solvent can significantly influence the outcome. | For a chelation-controlled addition, use Lewis acids like MgBr₂·OEt₂ or ZnCl₂ in a non-coordinating solvent like CH₂Cl₂. For a non-chelation controlled (Felkin-Anh) model, use non-chelating metals (e.g., Li, K) or bulky protecting groups on nearby hydroxyl functions. A diastereoselective SmI₂-mediated Reformatsky reaction has been used effectively, relying on double induction from both chiral fragments.[9] |
| Temperature Effects | Higher reaction temperatures can lead to lower diastereoselectivity by allowing the system to overcome the small energy differences between diastereomeric transition states. | Run the reaction at lower temperatures (e.g., -78 °C, -100 °C) to enhance selectivity. |
Fragment Coupling Reactions
Problem: Failure or low yield of Suzuki-Miyaura or Stille coupling to connect the eastern and western fragments.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol Reference |
| Steric Hindrance | The coupling partners are sterically demanding, preventing efficient transmetalation or reductive elimination. | Screen a variety of palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for hindered substrates. Increasing the reaction temperature may be necessary. |
| Decomposition of Organometallic Reagent | Organolithium or Grignard reagents used to form the organoboron or organotin species can be unstable, especially with silyl ether protecting groups present.[10] | Consider alternative methods for generating the organometallic species. For instance, a lithium-halogen exchange at low temperature followed by quenching with the boron or tin electrophile. Ensure all reagents and solvents are anhydrous. |
| Side Reactions | β-hydride elimination or protodeborylation/protodestannylation can be competing pathways. | Choose a palladium catalyst and conditions known to favor reductive elimination over side reactions. The use of specific bases (e.g., Cs₂CO₃, K₃PO₄) can be critical. |
Visualized Workflows and Pathways
Below are diagrams illustrating key concepts and workflows in the total synthesis of jatrophane diterpenes.
Caption: A generalized retrosynthetic analysis of jatrophane diterpenes.
Caption: Troubleshooting workflow for Ring-Closing Metathesis (RCM).
Caption: Decision pathway for achieving stereochemical control.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. research.imc.ac.at [research.imc.ac.at]
- 5. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General synthesis of highly functionalized cyclopentane segments for the preparation of jatrophane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
Technical Support Center: Overcoming Experimental Variability with Jatrophane 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with Jatrophane 5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring diterpene isolated from plants of the Euphorbiaceae family. Its primary and most well-documented mechanism of action is the potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of various chemotherapeutic drugs.[3][6]
Q2: How should I dissolve and store this compound to ensure its stability?
A2: Jatrophane diterpenes are typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][7] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C. Working solutions should be prepared by diluting the stock in the appropriate cell culture medium immediately before use. To avoid precipitation and ensure stability, the final concentration of DMSO in the culture medium should generally be kept below 0.5%. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the expected cytotoxic effects of this compound?
A3: The cytotoxic effects of jatrophane diterpenes can vary depending on the cell line and the concentration used. Some jatrophanes exhibit direct cytotoxic activity against cancer cells, with IC50 values reported in the micromolar range.[8][9] However, in the context of MDR reversal, this compound is often used at non-toxic or low-toxicity concentrations to specifically study its P-gp inhibitory effects without inducing significant cell death on its own.[3][10] It is crucial to determine the cytotoxicity profile of this compound in your specific cell model by performing a dose-response experiment.
Q4: Can this compound affect other cellular pathways besides P-glycoprotein?
A4: While the primary target of this compound is P-gp, some jatrophane diterpenes have been reported to have other biological activities, including the induction of autophagy and interactions with other cellular targets like the ATR-Chk1 pathway.[11] It is important to consider potential off-target effects, which could contribute to experimental variability.[12] These off-target effects may be cell-type specific and should be investigated if unexpected results are observed.
Troubleshooting Guides
Issue 1: High Variability in P-gp Inhibition Assays (e.g., Rhodamine 123 Exclusion Assay)
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | - Ensure complete solubilization of this compound in DMSO before diluting in media. Vortex thoroughly. - Prepare fresh dilutions for each experiment from a frozen stock to avoid degradation. - Verify the final DMSO concentration is consistent across all wells and does not exceed cytotoxic levels for your cells. |
| Cell Health and Density | - Use cells that are in the logarithmic growth phase and have high viability (>95%). - Seed cells at a consistent density across all wells to ensure uniform P-gp expression levels. - Avoid over-confluency, which can alter P-gp expression and cell metabolism. |
| Rhodamine 123 Concentration and Incubation Time | - Optimize the Rhodamine 123 concentration for your specific cell line to ensure a sufficient signal-to-noise ratio without causing cytotoxicity. - Standardize the incubation time with Rhodamine 123 and this compound across all experiments. |
| Flow Cytometer Settings | - Calibrate the flow cytometer before each experiment using appropriate controls. - Use consistent voltage and compensation settings for all samples. |
Issue 2: Unexpected Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | - Perform a dose-response curve to determine the IC50 value of this compound in your cell line. Use concentrations well below the IC50 for P-gp inhibition studies to minimize direct cytotoxic effects. |
| Solvent Toxicity | - Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Contamination of Compound or Culture | - Check for microbial contamination in cell cultures. - Ensure the purity of the this compound compound. |
| Synergistic Effects with Other Treatments | - If co-treating with a chemotherapeutic agent, be aware of potential synergistic cytotoxicity. Perform single-agent controls for both this compound and the chemotherapeutic drug. |
Issue 3: Inconsistent Results in Autophagy Induction Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | - Determine the optimal concentration of this compound for autophagy induction in your cell line through a dose-response experiment. |
| Timing of Assay | - Autophagy is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing changes in autophagy markers (e.g., LC3-II accumulation) after this compound treatment. |
| Cellular Stress | - Minimize other sources of cellular stress (e.g., nutrient deprivation, serum starvation) that can independently modulate autophagy, unless it is part of the experimental design. |
| Detection Method Sensitivity | - Ensure that your detection method (e.g., Western blot for LC3-II, fluorescence microscopy for LC3 puncta) is sensitive enough to detect changes in autophagy. Use appropriate positive (e.g., rapamycin) and negative controls. |
Quantitative Data Summary
Note: Specific IC50 values for this compound are not consistently reported across the literature. The following table provides representative data for this compound and closely related jatrophane diterpenes to give an indication of the expected potency.
| Compound | Assay | Cell Line | Potency (IC50 / EC50) | Reference |
| Jatrophane Diterpenes (general) | Cytotoxicity (MTT Assay) | HepG2, HeLa, HL-60, SMMC-7721 | 8.1 to 29.7 µM | [8] |
| Euphosorophane A (Jatrophane) | P-gp Mediated MDR Reversal (DOX) | MCF-7/ADR | EC50 = 92.68 ± 18.28 nM | [3] |
| Jatrophane Derivative 17 | P-gp Mediated MDR Reversal (DOX) | MCF-7/ADR | EC50 = 182.17 ± 32.67 nM | [6] |
| Jatrophone | Cytotoxicity | Hep G2 | IC50 = 1.31 µg/ml (~3.2 µM) | [13] |
| Epieuphoscopin B (Jatrophane) | P-gp Mediated Mitoxantrone Efflux Inhibition | MDR1-transfected cells | IC50 = 1.71 ± 0.83 µM | [14] |
Experimental Protocols
Protocol 1: P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion)
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in 24-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium. Also, prepare a solution of a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the prepared this compound dilutions, verapamil, or vehicle control (medium with DMSO) to the respective wells and incubate for 1 hour at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to each well at a final concentration of 5 µM and incubate for an additional 90 minutes at 37°C, protected from light.
-
Cell Lysis and Fluorescence Measurement: Wash the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated cells. A higher fluorescence intensity in the this compound-treated cells compared to the control indicates inhibition of P-gp-mediated Rhodamine 123 efflux.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of P-gp inhibition by this compound.
Caption: Workflow for P-gp inhibition assay.
Caption: Logical flow for troubleshooting variability.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the MDR Reversal Activity of Jatrophane 5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the multidrug resistance (MDR) reversal activity of Jatrophane 5 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reverses multidrug resistance?
A1: this compound and its derivatives primarily reverse MDR by inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is an efflux pump that actively removes a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Jatrophanes can act as P-gp modulators, restoring the sensitivity of resistant cells to chemotherapeutic agents.[3][4] Some derivatives may also stimulate P-gp ATPase activity, which is thought to interfere with the proper transport cycle of the pump.[5]
Q2: How can I assess the MDR reversal activity of my this compound derivative?
A2: The MDR reversal activity is typically evaluated through a combination of in vitro assays, including:
-
Rhodamine 123 (Rho123) Accumulation Assay: To measure the inhibition of P-gp efflux activity.[3][4][6]
-
Cytotoxicity Assay (e.g., MTT assay): To determine the potentiation of cytotoxicity of a standard anticancer drug in MDR cancer cells.[7][8]
-
P-gp ATPase Activity Assay: To investigate the effect of the compound on the ATP hydrolysis activity of P-gp.[9][10][11]
Q3: Which cell lines are appropriate for studying the MDR reversal activity of this compound?
A3: It is essential to use a pair of cell lines: a drug-sensitive parental cell line and its drug-resistant counterpart that overexpresses P-gp. Commonly used models include:
-
MCF-7 (sensitive) and MCF-7/ADR (resistant) human breast adenocarcinoma cells.[3][4]
-
HepG2 (sensitive) and HepG2/ADR (resistant) human hepatocellular carcinoma cells.[3][4]
-
Parental and MDR1 gene-transfected mouse lymphoma cells (L5178Y).[6][8]
Troubleshooting Guides
Rhodamine 123 Accumulation Assay
Issue: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Incomplete removal of extracellular Rhodamine 123.
-
Solution: Ensure thorough washing of the cells with ice-cold PBS after incubation with Rhodamine 123. Increase the number of washing steps if necessary.
-
-
Possible Cause: Autofluorescence of the test compound.
-
Solution: Run a control experiment with your this compound derivative alone (without Rhodamine 123) to measure its intrinsic fluorescence at the same excitation/emission wavelengths. Subtract this background from your experimental values.
-
-
Possible Cause: Cell death induced by the test compound.
-
Solution: Determine the cytotoxicity of your compound on the specific cell line at the concentrations used in the accumulation assay. Use non-toxic concentrations for this assay. A viability assay (e.g., Trypan Blue exclusion) can be performed concurrently.
-
Issue: Inconsistent results between wells or experiments.
-
Possible Cause: Uneven cell seeding.
-
Possible Cause: Variation in incubation times.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents. Stagger the timing of plate reading to ensure equal incubation times for all wells.
-
-
Possible Cause: Photobleaching of Rhodamine 123.
-
Solution: Rhodamine 123 is light-sensitive.[] Protect the plate from light during incubation and prior to reading. Minimize the exposure time during fluorescence measurement.
-
P-gp ATPase Activity Assay
Issue: Low or no detectable ATPase activity.
-
Possible Cause: Inactive P-gp enzyme.
-
Possible Cause: Incorrect assay buffer composition.
-
Solution: The assay requires specific components like MgATP and an ATP-regenerating system.[9] Double-check the concentrations of all buffer components and the pH.
-
-
Possible Cause: Presence of inhibitors in the test compound solution.
-
Solution: Ensure that the solvent used to dissolve your this compound derivative (e.g., DMSO) is at a final concentration that does not inhibit P-gp ATPase activity. Run a solvent control.
-
Issue: High basal ATPase activity.
-
Possible Cause: Contamination with other ATPases.
Cytotoxicity Assay (MTT)
Issue: this compound derivative shows high cytotoxicity in the absence of an anticancer drug.
-
Possible Cause: The compound itself has anticancer activity.
-
Solution: This is a possibility with some Jatrophane diterpenoids.[15] It is important to determine the IC50 of your compound alone to understand its intrinsic cytotoxicity. When calculating the reversal fold, the potentiation of the anticancer drug's toxicity should be clearly distinguished from the direct effect of your compound.
-
Issue: Reversal Fold (RF) is not significant.
-
Possible Cause: The concentration of the this compound derivative is suboptimal.
-
Solution: Perform a dose-response experiment to determine the optimal non-toxic concentration of your compound that elicits the maximum MDR reversal effect.
-
-
Possible Cause: The chosen anticancer drug is not a P-gp substrate.
-
Solution: Ensure that the chemotherapeutic agent you are using (e.g., doxorubicin, paclitaxel) is a known substrate for P-gp.
-
Quantitative Data Summary
Table 1: MDR Reversal Activity of Selected Jatrophane Diterpenoids
| Compound | Cell Line | Reversal Fold (RF) at 10 µM | Reference |
| Jatrophane Derivative 7 | MCF-7/ADR | 12.9 | [7] |
| Jatrophane Derivative 8 | MCF-7/ADR | 12.3 | [7] |
| Jatrophane Derivative 9 | MCF-7/ADR | 36.82 | [7] |
| Verapamil (Control) | MCF-7/ADR | 13.7 | [7] |
Table 2: Cytotoxicity of Jatrophone in Doxorubicin-Resistant Breast Cancer Cells
| Compound | Cell Line | IC50 | Reference |
| Jatrophone | MCF-7/ADR | 1.8 ± 0.05 µM | [15] |
Experimental Protocols
Rhodamine 123 (Rho123) Accumulation Assay
-
Cell Seeding: Seed the MDR-overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-incubation: Remove the culture medium and wash the cells with PBS. Pre-incubate the cells with your this compound derivative at various concentrations in serum-free medium for 30-60 minutes at 37°C.[16] Include a positive control (e.g., verapamil) and a negative control (medium with solvent).
-
Rho123 Staining: Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 60-90 minutes at 37°C in the dark.
-
Washing: Discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rho123.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.[16] Excitation and emission wavelengths for Rho123 are typically around 507 nm and 529 nm, respectively.[16]
-
Data Analysis: The increase in intracellular fluorescence in the presence of your compound compared to the control indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
-
Reagent Preparation: Prepare the assay buffer containing an ATP regeneration system.[9] Commercially available kits also provide the necessary reagents.[10][14]
-
Assay Setup: In a 96-well plate, add the P-gp membrane preparation (e.g., 20 µg protein) and your this compound derivative at various concentrations.[9] Include a basal activity control (no compound), a positive control (e.g., verapamil), and a Na3VO4 control (to determine P-gp specific activity).[10]
-
Initiate Reaction: Add MgATP to start the reaction and incubate at 37°C for a defined period (e.g., 20-40 minutes).[10]
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as malachite green.[11][17]
-
Data Analysis: Calculate the P-gp specific ATPase activity by subtracting the activity in the presence of Na3VO4 from the total activity. The change in ATPase activity in the presence of your compound reflects its interaction with P-gp.
Cytotoxicity and MDR Reversal Assay (MTT)
-
Cell Seeding: Seed both the drug-sensitive parental cells and the MDR-resistant cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of an anticancer drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of your this compound derivative.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[18]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 490-570 nm.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) for the anticancer drug alone and in combination with your compound. The Reversal Fold (RF) is calculated as: RF = IC50 of anticancer drug alone / IC50 of anticancer drug + this compound derivative.
Visualizations
Caption: Mechanism of this compound in reversing P-gp mediated MDR.
Caption: Experimental workflow for evaluating MDR reversal activity.
References
- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening Multidrug Resistance Reversal Agents in Traditional Chinese Medicines by Efflux Kinetics of D-Luciferin in MCF-7/DOXFluc Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Jatrophane 5
Welcome to the Technical Support Center for Jatrophane 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer solutions for common experimental challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most well-characterized molecular target of this compound is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). This compound is a potent inhibitor of P-gp, which is an ATP-binding cassette (ABC) transporter that effluxes a wide range of xenobiotics, including many anticancer drugs, from cells.[1][2] This inhibition can reverse multidrug resistance in cancer cells.
Q2: What are the potential off-target effects of this compound?
A2: While P-glycoprotein is the primary target, emerging evidence suggests that jatrophane diterpenes, the class of compounds to which this compound belongs, may exert off-target effects through various mechanisms. These include interference with microtubule dynamics, induction of apoptosis, and modulation of inflammatory signaling pathways such as the NF-κB pathway. It is crucial to consider these potential off-target effects when interpreting experimental results.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect (P-gp inhibition).
-
Use of appropriate controls: Include positive and negative controls for both the on-target and potential off-target effects.
-
Orthogonal assays: Confirm key findings using alternative experimental approaches that measure the same endpoint through a different mechanism.
-
Target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target, P-gp, in your experimental system.[3][4][5][6]
Q4: I am observing unexpected cytotoxicity with this compound. What could be the cause?
A4: Unexpected cytotoxicity could arise from several factors:
-
Off-target effects: As mentioned, jatrophanes can interfere with essential cellular processes like microtubule function, leading to cell death.[7]
-
Compound solubility and aggregation: Poor solubility of this compound in your cell culture medium can lead to the formation of aggregates, which can be cytotoxic.
-
Sensitivity of the cell line: Different cell lines can have varying sensitivities to this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Issue 1: Inconsistent P-glycoprotein Inhibition
Symptoms:
-
High variability in P-gp inhibition assays between experiments.
-
Lower than expected potency of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous assay buffers or cell culture media, ensure rapid and thorough mixing to avoid precipitation. Consider a final DMSO concentration of ≤0.5% in your assay to maintain cell health.[8] |
| Instability of this compound | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Conduct stability tests of this compound in your experimental buffer at the working temperature.[9][10][11] |
| Assay interference | If using a fluorescence-based P-gp substrate (e.g., Rhodamine 123), test for potential quenching or autofluorescence of this compound at the excitation and emission wavelengths used.[12] |
| Cell line variability | Ensure consistent cell passage number and confluency, as P-gp expression levels can vary. Regularly verify P-gp expression in your cell line using Western blot or flow cytometry. |
Issue 2: Observed Effects May Be Off-Target
Symptoms:
-
Cellular effects are observed at concentrations significantly different from the IC50 for P-gp inhibition.
-
The observed phenotype is not consistent with P-gp inhibition (e.g., changes in cell morphology indicative of microtubule disruption).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Microtubule disruption | Perform a tubulin polymerization assay to assess the direct effect of this compound on microtubule dynamics.[7] Analyze cell morphology by immunofluorescence staining for tubulin to observe any alterations in the microtubule network. |
| Induction of apoptosis | Conduct an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to determine if this compound is inducing programmed cell death.[13][14][15][16] |
| Modulation of NF-κB pathway | Use an NF-κB reporter assay to investigate whether this compound is affecting this inflammatory signaling pathway.[17][18][19][20][21] |
Experimental Protocols & Data
Data Presentation: Comparative Activity of Jatrophane Diterpenes
The following table summarizes the known biological activities of various jatrophane diterpenes. Note that specific quantitative data for this compound's off-target effects are limited in the current literature.
| Compound | Primary Target | Off-Target(s) | IC50 / EC50 (Primary Target) | Notes |
| This compound | P-glycoprotein (P-gp) | Microtubules, Apoptosis pathways, NF-κB pathway (potential) | Potent P-gp inhibitor[1] | Data on specific off-target IC50 values are not readily available. |
| Jatrophone | P-glycoprotein (P-gp) | PI3K/Akt/NF-κB pathway, Apoptosis, Autophagy | Varies by cell line | A structurally related jatrophane with known cytotoxic and signaling effects. |
| Euphodendroidin D | P-glycoprotein (P-gp) | Not specified | Outperforms cyclosporin A[2] | A potent P-gp inhibitor from the same class. |
| Nicaeenin G | P-glycoprotein (P-gp) | Not specified | Potent sensitizer to DOX[22] | Demonstrates strong MDR reversal. |
Key Experimental Methodologies
1. P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein. Active P-gp effluxes Calcein-AM, reducing intracellular fluorescence. Inhibition of P-gp by this compound will lead to increased intracellular calcein accumulation and fluorescence.
-
Protocol:
-
Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the parental cell line in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Add Calcein-AM to all wells and incubate for a further 30-60 minutes.
-
Wash the cells with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of P-gp activity by comparing the fluorescence in this compound-treated cells to control-treated cells.
2. Tubulin Polymerization Assay
-
Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (absorbance at 340 nm).[23][24]
-
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add various concentrations of this compound, a known microtubule stabilizer (e.g., paclitaxel), or a known destabilizer (e.g., colchicine).
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Compare the polymerization kinetics (lag time, rate of polymerization, and maximal polymer mass) in the presence and absence of this compound.
3. NF-κB Reporter Assay
-
Principle: This assay utilizes a reporter cell line that contains a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[17][19][20][21]
-
Protocol:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for a defined period.
-
Stimulate the NF-κB pathway with an activator (e.g., TNF-α).
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Determine the effect of this compound on NF-κB activity by comparing the luminescence signal in treated versus untreated stimulated cells.
Visualizations
Caption: Troubleshooting workflow for investigating inconsistent results or suspected off-target effects of this compound.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of modulation by this compound.
Caption: Potential interference of this compound with the dynamic equilibrium of microtubule polymerization and depolymerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. www3.paho.org [www3.paho.org]
- 11. japsonline.com [japsonline.com]
- 12. goldbio.com [goldbio.com]
- 13. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microtubule.faculty.ucdavis.edu [microtubule.faculty.ucdavis.edu]
- 23. researchgate.net [researchgate.net]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Results with Jatrophane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results in experiments involving Jatrophane diterpenes. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are Jatrophane diterpenes and why are they of interest?
A1: Jatrophane diterpenes are a class of naturally occurring compounds characterized by a complex bicyclic [10.3.0] pentadecane skeleton.[1] They are primarily isolated from plants of the Euphorbiaceae family, such as those of the Euphorbia and Jatropha genera.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversing properties.[3][4] Their unique structures and therapeutic potential make them valuable candidates for drug discovery and development.[5]
Q2: What are the main challenges in isolating Jatrophane diterpenes?
A2: The primary challenges in isolating Jatrophane diterpenes stem from their structural complexity and the fact that they often occur as complex mixtures of closely related analogues.[6] These compounds are typically polyesters, meaning they have multiple ester groups attached, leading to a wide range of polarities within a single extract.[6] This structural similarity makes their separation difficult, often requiring multi-step chromatographic purification.[6] Furthermore, the stability of these compounds can be a concern, and they may be susceptible to degradation under certain extraction and purification conditions.[7]
Q3: From which plant sources are Jatrophane diterpenes most commonly isolated?
A3: Jatrophane diterpenes are predominantly isolated from various species of the Euphorbia and Jatropha genera.[1][2] The milky latex of these plants is often a rich source of these compounds.[2][8] Different parts of the plant, including the roots, leaves, stems, and aerial parts, can accumulate Jatrophane diterpenes.[6]
Q4: What are the key analytical techniques for characterizing Jatrophane diterpenes?
A4: The structural elucidation of Jatrophane diterpenes relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) experiments, is crucial for determining the complex carbon skeleton and stereochemistry.[8][9] High-Resolution Mass Spectrometry (HR-MS) is used to determine the molecular formula.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the isolation, purification, and analysis of a hypothetical Jatrophane compound, referred to here as "Jatrophane 5."
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent or method. | - Use a combination of solvents with varying polarities for extraction (e.g., a mixture of CH₂Cl₂ and acetone).- Consider alternative extraction techniques such as ultrasound-assisted extraction to improve efficiency.[9] |
| Plant material not properly prepared. | - Ensure the plant material is thoroughly dried and finely powdered to maximize the surface area for extraction. | |
| Poor Separation During Column Chromatography | Inappropriate stationary or mobile phase. | - For initial fractionation, use Vacuum Liquid Chromatography (VLC) with a step gradient of increasing polarity.- For finer separation, employ preparative High-Performance Liquid Chromatography (HPLC), testing both normal-phase (NP) and reversed-phase (RP) columns.[8] |
| Column overloading. | - Reduce the amount of sample loaded onto the column to avoid peak broadening and tailing.[10] | |
| Inconsistent Retention Times in HPLC | Fluctuations in mobile phase composition or temperature. | - Prepare fresh mobile phase for each run and ensure it is properly degassed.- Use a column thermostat to maintain a consistent temperature, as temperature changes can affect retention times.[11] |
| Column degradation. | - Flush the column thoroughly after each use and store it in the appropriate solvent.- If performance continues to decline, consider replacing the column. | |
| Compound Degradation During Purification | Sensitivity to heat or light. | - Perform purification steps at a reduced temperature if the compound is known to be thermolabile.[7]- Protect fractions from direct light. |
| Inappropriate solvent pH. | - If using reversed-phase HPLC with ionizable compounds, carefully control the pH of the mobile phase to ensure consistency and stability.[12] | |
| Difficulty in Structure Elucidation | Presence of impurities or closely related isomers. | - Re-purify the compound using a different chromatographic system (e.g., a different column chemistry or mobile phase).- Utilize advanced 2D NMR techniques to resolve overlapping signals and establish connectivity. |
| Inconsistent Bioactivity Results | Variation in compound purity. | - Ensure the purity of each batch of "this compound" is assessed by analytical HPLC or NMR before biological testing.- Use a consistent solvent for dissolving the compound for bioassays, as solvent effects can influence activity. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity of various Jatrophane diterpenes, providing a reference for expected potency.
Table 1: Cytotoxic Activity of Jatrophane Diterpenes against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [3] |
| Jatrophane 1 | U87 (Glioblastoma) | 10 - 20 | [3] |
| Jatrophane 2 | U87 (Glioblastoma) | ~20 | [3] |
| Various Jatrophanes | Various cell lines | 32.1 - 58.2 | [6] |
Table 2: NADH Oxidase Inhibitory Activity of Jatrophane Diterpenes
| Compound from E. obtusifolia | IC₅₀ (µM) | Reference |
| Compound 2 | 5.1 ± 0.2 | [13] |
| Compound 1 | 13.9 ± 1.8 | [13] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Isolation and Purification of "this compound"
This protocol outlines a typical multi-step chromatographic procedure for the isolation of a target Jatrophane diterpene from a plant extract.
-
Extraction:
-
Air-dry and powder the plant material (e.g., aerial parts of an Euphorbia species).
-
Percolate or macerate the powdered material with a solvent mixture such as dichloromethane:acetone (2:1) at room temperature.[6]
-
Concentrate the resulting extract under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (VLC):
-
Subject the crude extract to Vacuum Liquid Chromatography (VLC) on a silica gel column.
-
Elute with a stepwise gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Intermediate Purification (Preparative TLC or Flash Chromatography):
-
Further purify the fractions containing the target compound using preparative TLC on silica gel plates or flash chromatography.
-
Use a solvent system that provides good separation of the target compound from major impurities on analytical TLC.
-
-
Final Purification (HPLC):
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
A combination of normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) may be necessary to achieve high purity.[8]
-
For RP-HPLC, a common mobile phase is a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to "this compound."
-
-
Structure Confirmation:
-
Confirm the structure and purity of the isolated "this compound" using HR-MS and 1D/2D NMR spectroscopy.
-
Visualizations
Caption: Biosynthetic pathway of Jatrophane diterpenes.
Caption: Experimental workflow for this compound isolation.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. mdpi.com [mdpi.com]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Jatrophane 5 in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 5. The information is compiled from preclinical studies and addresses common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a natural product isolated from plants of the Jatropha and Euphorbia genera.[1] Its primary characterized activity in preclinical studies is the potent inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.[1] It has been shown to be a more powerful inhibitor of P-gp than reference compounds like R(+)-verapamil and Tariquidar in colorectal multi-drug resistant cells (DLD1-TxR).[1]
Q2: What are the main limitations observed with jatrophane diterpenes, including this compound, in preclinical studies?
Jatrophane diterpenes as a class face several challenges in preclinical development. These limitations are likely applicable to this compound and researchers should be aware of them:
-
Low Aqueous Solubility: Many jatrophane diterpenes exhibit limited solubility in aqueous solutions, which can complicate in vitro and in vivo experiments.[2]
-
Limited Bioavailability: Poor solubility and other factors can contribute to low bioavailability, affecting the compound's efficacy in animal models.[2]
-
Potential for Non-Selective Toxicity: While some jatrophanes show selective cytotoxicity towards cancer cells, the potential for off-target effects and toxicity to non-cancerous cells is a concern that requires thorough investigation.
-
Lack of Comprehensive ADMET Data: There is a general scarcity of published data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for many jatrophane diterpenes, including this compound.[2][3]
-
Challenges in Extraction and Isolation: The extraction and purification of specific jatrophane diterpenes from their natural sources can be challenging, often resulting in low yields.[3]
Q3: Is there any quantitative data available on the efficacy of this compound as a P-gp inhibitor?
While this compound is described as a potent P-gp inhibitor, specific IC50 or EC50 values from peer-reviewed preclinical studies are not consistently reported in the public domain. One commercial supplier notes its powerful inhibition of P-gp in colorectal multi-drug resistant cells (DLD1-TxR), stating it is higher than R(+)-verapamil and Tariquidar.[1] For comparison, other jatrophane diterpenes have shown significant P-gp modulation. For instance, Euphosorophane A, another jatrophane diterpenoid, demonstrated an EC50 of 92.68 ± 18.28 nM in reversing P-gp-mediated resistance to doxorubicin.[4] Another potent derivative, compound 17, showed an EC50 of 182.17 ± 32.67 nM.[5]
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Media
Symptoms:
-
Precipitation of the compound in cell culture media or buffer solutions.
-
Inconsistent results in in vitro assays.
-
Difficulty in preparing stock solutions at desired concentrations.
Possible Causes:
-
Inherent low aqueous solubility of the jatrophane scaffold.
Troubleshooting Steps:
-
Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Use of Solubilizing Agents: Consider the use of pharmaceutically acceptable co-solvents or excipients like cyclodextrins to improve solubility. However, these should be tested for their own biological activity in control experiments.
-
Sonication: Briefly sonicate the solution to aid in the dissolution of the compound.
-
pH Adjustment: Investigate the effect of pH on the solubility of this compound, if its chemical structure suggests ionizable groups.
Issue 2: Inconsistent P-gp Inhibition or Cytotoxicity Results
Symptoms:
-
High variability between replicate experiments.
-
Lack of a clear dose-response curve.
Possible Causes:
-
Compound instability in the experimental medium.
-
Adsorption to plasticware.
-
Cell line variability or passage number affecting P-gp expression.
Troubleshooting Steps:
-
Compound Stability: Assess the stability of this compound in your experimental medium over the time course of the assay. This can be done using analytical methods like HPLC.
-
Use of Low-Binding Plates: For sensitive assays, consider using low-protein-binding microplates to minimize the loss of the compound due to adsorption.
-
Cell Line Authentication and Standardization: Ensure your cell lines are regularly authenticated and use cells within a consistent and low passage number range. P-gp expression levels can change with continuous culturing.
-
Control Compounds: Always include positive and negative controls for P-gp inhibition (e.g., verapamil, cyclosporin A) and cytotoxicity (e.g., doxorubicin) to validate assay performance.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes data for other relevant jatrophane diterpenes to provide a comparative context for researchers.
| Compound/Derivative | Cell Line | Assay | Result (IC50/EC50) | Reference |
| Euphosorophane A | MCF-7/ADR | Doxorubicin Resistance Reversal | 92.68 ± 18.28 nM | [4] |
| Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin Resistance Reversal | 182.17 ± 32.67 nM | [5] |
| Euphoscopin C | A549 (paclitaxel-resistant) | Cytotoxicity | 6.9 µM | [6][7] |
| Euphorbiapene D | A549 (paclitaxel-resistant) | Cytotoxicity | 7.2 µM | [6][7] |
| Euphoheliosnoid A | A549 (paclitaxel-resistant) | Cytotoxicity | 9.5 µM | [6][7] |
Experimental Protocols
Protocol 1: P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)
This is a common method to assess the P-gp inhibitory activity of a compound.
Principle: P-gp actively transports the fluorescent substrate Rhodamine 123 out of the cells. P-gp inhibitors will block this efflux, leading to an increase in intracellular fluorescence.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., DLD1-TxR, MCF-7/ADR) in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a control inhibitor (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of approximately 5 µM and incubate for another 60-90 minutes.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: Increased fluorescence in the presence of this compound compared to the untreated control indicates P-gp inhibition.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of the cells.
Methodology:
-
Cell Seeding: Seed both cancer cells (e.g., MCF-7, A549) and non-cancerous control cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Workflow for assessing P-gp inhibition using a Rhodamine 123 efflux assay.
Caption: Logic diagram for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Jatrophane 5 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 5, particularly in the context of cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural jatrophane diterpene that has been identified as a powerful inhibitor of P-glycoprotein (P-gp), a membrane protein that actively pumps various drugs out of cancer cells, leading to multidrug resistance (MDR)[1]. By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered chemotherapeutic agents in resistant cancer cells[1][2].
Q2: My cancer cell line is resistant to a standard chemotherapeutic agent. Can this compound help overcome this resistance?
Yes, this compound and other related jatrophane diterpenes have demonstrated the ability to reverse P-gp-mediated multidrug resistance.[1][3][4] They act as MDR modulators, sensitizing resistant cells to conventional chemotherapy drugs like doxorubicin and paclitaxel.[2][5]
Q3: What are the known molecular pathways affected by jatrophanes in resistant cancer cells?
Studies on jatrophane diterpenes, such as jatrophone, have shown that in addition to P-gp inhibition, they can induce apoptosis and autophagy. This is often achieved through the downregulation of the PI3K/Akt/NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and resistance development.[6][7] Some jatrophanes have also been found to inhibit the ATR-Chk1 pathway, which is involved in DNA damage response and can contribute to drug resistance.[8]
Q4: Are there any known mechanisms of resistance to this compound itself?
Currently, there is limited specific information on cancer cell resistance mechanisms directly against this compound. Research has primarily focused on the ability of jatrophanes to overcome resistance to other drugs. However, potential resistance mechanisms could theoretically involve mutations in the drug-binding site of P-glycoprotein, alterations in the PI3K/Akt pathway, or the activation of alternative survival pathways.
Q5: What is a typical effective concentration for jatrophanes in cell culture experiments?
The effective concentration can vary depending on the specific jatrophane derivative and the cancer cell line. For instance, jatrophone has shown a potent cytotoxic IC50 value of 1.8 µM in doxorubicin-resistant MCF-7/ADR breast cancer cells.[6][7] Another jatrophane, Esulatin M, exhibited IC50 values of 1.8 µM and 4.8 µM in resistant gastric and pancreatic cancer cell lines, respectively.[5] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Problem 1: this compound is not effectively reversing drug resistance in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line does not express high levels of P-glycoprotein (P-gp). | Confirm P-gp expression in your resistant cell line using Western blot or flow cytometry with a P-gp specific antibody. This compound's primary mechanism for overcoming MDR is P-gp inhibition. |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound that effectively inhibits P-gp. A common starting point is in the low micromolar range. |
| Inappropriate co-administration schedule with the chemotherapeutic agent. | Optimize the timing of this compound and the chemotherapy drug administration. Pre-incubation with this compound before adding the chemotherapeutic agent may be necessary to ensure P-gp inhibition. |
| Degradation of this compound. | Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment. |
Problem 2: I am observing high levels of cytotoxicity with this compound alone.
| Possible Cause | Troubleshooting Step |
| The concentration of this compound is too high. | Determine the IC50 of this compound alone in your specific cell line to identify a sub-toxic concentration for use in combination studies. |
| The cell line is particularly sensitive to PI3K/Akt pathway inhibition. | If this compound is causing significant cell death on its own, this may indicate a strong dependence of the cells on the pathways it inhibits. This could be a desirable therapeutic effect. |
Problem 3: I am not seeing the expected downstream effects on the PI3K/Akt pathway.
| Possible Cause | Troubleshooting Step |
| Insufficient treatment time. | Perform a time-course experiment to determine the optimal duration of this compound treatment to observe changes in the phosphorylation status of Akt and other downstream targets. |
| Antibody quality for Western blotting. | Use validated antibodies for key proteins in the PI3K/Akt/NF-κB pathway (e.g., p-Akt, total Akt, NF-κB). |
| Cell line-specific signaling. | The PI3K/Akt pathway may not be the primary survival pathway in your specific resistant cell line. Investigate other potential resistance mechanisms. |
Data Presentation
Table 1: Cytotoxicity of Jatrophane Diterpenes in Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-resistant breast cancer | 1.8 | [6][7] |
| Esulatin M | EPG85-257RDB | Daunorubicin-resistant gastric cancer | 1.8 | [5] |
| Esulatin M | EPP85-181RDB | Daunorubicin-resistant pancreatic cancer | 4.8 | [5] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or in combination with a chemotherapeutic agent) for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
Protocol 2: Western Blotting for PI3K/Akt/NF-κB Pathway Proteins
This protocol is used to measure the levels of key proteins in the signaling pathway affected by jatrophanes.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, p-Akt, total Akt, and NF-κB overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway, leading to apoptosis.
Experimental Workflow
Caption: Workflow for evaluating this compound in resistant cancer cells.
Logical Relationships
Caption: Mechanisms of this compound in overcoming multidrug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Jatrophane Bioavailability
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with jatrophane compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in improving the bioavailability of these promising therapeutic agents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the in vivo efficacy and bioavailability of jatrophane compounds?
A1: Jatrophane diterpenes (JTDs) face several significant hurdles that limit their therapeutic application. The most common challenges are:
-
Low Aqueous Solubility: Many diterpenes, including jatrophanes, are inherently poorly soluble in water, which directly hinders their dissolution in gastrointestinal fluids and subsequent absorption.[1][2]
-
Limited Permeability and Efflux: The absorption of these compounds can be restricted by biological membranes. Furthermore, many jatrophanes are substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compounds out of cells, reducing intracellular concentration and overall absorption.[3][4][5]
-
Lack of Comprehensive ADMET Data: There is a limited amount of publicly available literature on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles for many specific jatrophane compounds, making it difficult to predict their in vivo behavior.[1][2]
Q2: What are the most promising strategies to overcome the poor bioavailability of jatrophanes?
A2: Researchers are exploring several advanced strategies to enhance the delivery and effectiveness of jatrophane compounds. The leading approaches include:
-
Nanotechnology-Based Drug Delivery: Encapsulating jatrophanes into nanocarriers is a highly promising method.[1] These systems can protect the compound from degradation, improve solubility, increase permeability across physiological barriers, and offer controlled-release profiles to reduce toxicity.[1][6]
-
Prodrug Approaches: This strategy involves chemically modifying the jatrophane molecule to create an inactive "prodrug" with improved solubility or transport characteristics.[7][8] The prodrug is designed to convert back to the active jatrophane parent drug within the body.[9]
-
Advanced Formulation Techniques: Methods such as creating solid dispersions, micronization (particle size reduction), and complexation with cyclodextrins can significantly improve the dissolution rate of poorly soluble drugs.[10][11][12]
-
Inhibition of Efflux Pumps: Since many jatrophanes are expelled by P-glycoprotein (P-gp), using them in combination with P-gp inhibitors, or designing jatrophane analogues that also inhibit P-gp, can increase their intestinal absorption and overcome multidrug resistance (MDR) in cancer cells.[5][13][14]
Q3: How can nanotechnology be specifically applied to improve jatrophane delivery?
A3: Nanotechnology offers a versatile platform to overcome the biopharmaceutical challenges of jatrophanes.[1] Key nanotechnology systems include:
-
Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like jatrophanes, enhancing their stability and oral absorption.[6][10]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that provide a sustained release of the encapsulated jatrophane, potentially reducing dosing frequency and toxicity.[6]
-
Nanoemulsions and Microemulsions: These lipid-based systems can improve the solubility and absorption of jatrophanes by presenting the drug in a solubilized state with a large surface area.[6][10] These nanocarriers can enhance bioavailability by shielding the drug from the harsh environment of the GI tract and facilitating transport across the intestinal epithelium.[1][15]
Section 2: Troubleshooting Guides
Problem: My jatrophane compound shows high potency in vitro but fails to demonstrate efficacy in oral animal models.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Oral Absorption | The compound's low aqueous solubility is likely limiting its dissolution in the gut. This is a primary rate-limiting step for absorption for BCS Class II and IV drugs.[11][16] Solution: Formulate the compound using a bioavailability enhancement technique. Start with simpler methods like creating a solid dispersion with a suitable polymer carrier or using micronization to increase the surface area.[12] For more significant enhancements, developing a nanotechnology-based formulation like a solid lipid nanoparticle (SLN) system is recommended.[6][10] |
| P-glycoprotein (P-gp) Efflux | The compound may be a substrate for the P-gp efflux pump in the intestinal wall, which actively removes it after absorption, preventing it from reaching systemic circulation.[4][5] This is a common issue for complex natural products. Solution: Perform an in vitro P-gp inhibition assay, such as the Rhodamine 123 efflux assay (see protocol below), using a cell line that overexpresses P-gp (e.g., MCF-7/ADR).[13][14] If your compound is a substrate, consider co-administration with a known P-gp inhibitor or developing a nanocarrier formulation designed to bypass efflux mechanisms.[1][10] |
| First-Pass Metabolism | The compound may be extensively metabolized in the liver (first-pass effect) before it can reach systemic circulation. Solution: Investigate the metabolic stability of your compound using in vitro liver microsome assays. If metabolism is high, a prodrug approach could be used to mask the metabolic site.[7][9] Alternatively, some nanodelivery systems, particularly those that promote lymphatic uptake, can help bypass first-pass metabolism.[10] |
Problem: I am observing significant batch-to-batch variability in my in vitro dissolution and cell-based assay results.
| Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent Purity/Polymorphism | The isolation and purification process may be yielding different polymorphic forms or purity levels of the jatrophane compound. Different crystal forms can have vastly different solubilities and dissolution rates.[12] Solution: Standardize your extraction and purification protocols rigorously.[2] Characterize each batch thoroughly using techniques like NMR, HPLC, and mass spectrometry to confirm identity and purity. Use methods like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for consistent crystallinity. |
| Compound Degradation | Jatrophanes can be complex and may be unstable under certain storage conditions (light, temperature, pH). Solution: Conduct stability studies on your lead compound. Store it under controlled conditions (e.g., protected from light, at low temperature, under inert gas). Always use freshly prepared solutions for experiments whenever possible. |
Section 3: Data Presentation & Experimental Protocols
Data Summary: Bioavailability Enhancement Strategies
The following table summarizes common strategies and their expected outcomes for improving the bioavailability of poorly soluble compounds like jatrophanes.
| Strategy | Mechanism of Action | Potential Outcome | Key Experimental Readouts |
| Nanoparticulation | Increases surface area-to-volume ratio, protects from degradation, enhances membrane permeability, can provide controlled release.[6] | Increased oral bioavailability (AUC, Cmax), prolonged circulation time, reduced toxicity.[1][15] | Particle size, zeta potential, encapsulation efficiency, in vitro drug release profile, in vivo pharmacokinetic studies. |
| Prodrug Approach | A promoiety is attached to the parent drug to improve solubility or transport, then cleaved in vivo to release the active drug.[7][9] | Enhanced absorption and systemic exposure. | In vitro/in vivo conversion rate to parent drug, aqueous solubility, membrane permeability (e.g., Caco-2 assay), in vivo PK. |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix at a molecular level, improving the dissolution rate.[11][12] | Faster and more complete drug dissolution, leading to improved absorption. | Dissolution testing (USP apparatus), XRD or DSC to confirm amorphous state, in vivo PK studies. |
| P-gp Inhibition | The compound itself or a co-administered agent blocks the P-gp efflux pump in the intestinal epithelium.[14] | Increased intracellular concentration and enhanced absorption of P-gp substrates. | In vitro P-gp substrate efflux assay (e.g., Rhodamine 123 or Calcein-AM), Caco-2 bidirectional transport studies. |
Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay
This protocol outlines a common method to assess if a jatrophane compound can inhibit P-gp-mediated efflux using the fluorescent substrate Rhodamine 123.
Objective: To determine the P-gp inhibitory potential of a test jatrophane compound in a multidrug-resistant cancer cell line that overexpresses P-gp.
Materials:
-
MCF-7/ADR (doxorubicin-resistant) cells, which overexpress P-gp.
-
MCF-7 (parental, low P-gp expression) cells as a control.
-
Rhodamine 123 (Rho123), a P-gp substrate.
-
Verapamil, a known P-gp inhibitor (positive control).
-
Test jatrophane compound.
-
Cell culture medium (e.g., DMEM), FBS, PBS.
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Culture: Culture MCF-7 and MCF-7/ADR cells to ~80-90% confluency in appropriate media.
-
Cell Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells for 1-2 hours with the test jatrophane compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (Verapamil).
-
Rhodamine 123 Loading: Add Rho123 to all wells at a final concentration of ~5 µM and incubate for 60-90 minutes. This allows the fluorescent substrate to enter the cells.
-
Efflux Phase: After incubation, remove the Rho123-containing medium. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium containing the test compounds (or controls) again and incubate for another 60-120 minutes to allow for P-gp-mediated efflux.
-
Quantification:
-
After the efflux period, wash the cells with cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, detach the cells and analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
-
Data Analysis: An increase in intracellular Rho123 fluorescence in treated MCF-7/ADR cells compared to the vehicle control indicates inhibition of P-gp. Compare the activity of the test compound to that of Verapamil.
Section 4: Visual Guides & Workflows
Caption: A logical workflow for selecting a suitable bioavailability enhancement strategy.
Caption: P-gp mediated drug efflux and its inhibition by a modulator.
Caption: A general workflow for developing a nano-based drug delivery system.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanotechnology-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of P-Glycoprotein Inhibitors: Jatrophane 5 and Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two distinct P-glycoprotein (P-gp) inhibitors: the natural product Jatrophane 5 and the synthetic third-generation inhibitor Tariquidar. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a primary contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and enhance the efficacy of therapeutic agents. This document outlines their mechanisms of action, presents available experimental data for comparison, and details the experimental protocols used for their evaluation.
At a Glance: this compound vs. Tariquidar
| Feature | This compound | Tariquidar |
| Origin | Natural Product (from Jatropha curcas L.) | Synthetic |
| Chemical Class | Diterpenoid | Anthranilic acid derivative |
| P-gp Inhibition Potency | Reported to be a powerful P-gp inhibitor, potentially higher than Tariquidar in certain cell lines.[1] However, specific quantitative data is limited. | High-affinity, potent, and specific noncompetitive inhibitor.[2] |
| Mechanism of Action | Likely interacts with the drug-binding site of P-gp, although detailed mechanistic studies are not widely available. Other jatrophane diterpenoids have been shown to stimulate P-gp ATPase activity at low concentrations and inhibit it at higher concentrations. | Noncompetitive inhibitor that binds with high affinity (Kd = 5.1 nM) to P-gp.[2] It inhibits the ATPase activity of P-gp, suggesting it interferes with ATP hydrolysis or substrate binding.[3] |
| Cytotoxicity | Cytotoxicity data for this compound is not readily available. However, other jatrophane diterpenoids have shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. | Low intrinsic cytotoxicity, with an IC50 value of approximately 50 µM in both human and mouse cell lines.[4] |
Chemical Structures
A fundamental aspect of understanding the function of these inhibitors lies in their distinct chemical architectures.
This compound: As a member of the jatrophane diterpenoid family, it possesses a characteristic macrocyclic structure. The intricate arrangement of functional groups on this scaffold is crucial for its biological activity.
Tariquidar: A synthetic molecule, Tariquidar's structure was rationally designed for potent P-gp inhibition. It is an anthranilic acid derivative.[5]
Mechanism of P-Glycoprotein Inhibition
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: Mechanism of P-gp inhibition.
Comparative Experimental Data
Direct comparative studies between this compound and Tariquidar under identical experimental conditions are not extensively available in the public domain. However, data from various studies on Tariquidar and other jatrophane diterpenoids provide a basis for a comparative assessment.
Table 1: P-gp Inhibition and Cytotoxicity Data
| Compound | Assay | Cell Line | Parameter | Value |
| Tariquidar | P-gp Binding | CHrB30 | Kd | 5.1 nM[2] |
| ATPase Inhibition | P-gp membranes | IC50 | 43 nM[6] | |
| Drug Accumulation | CHrB30 | EC50 | 487 nM[7] | |
| Cytotoxicity | Human and mouse cell lines | IC50 | ~50 µM[4] | |
| Jatrophane Diterpenoids (Examples) | ||||
| Euphodendroidin D | Daunomycin Transport Inhibition | K562/R7 | Activity | ~2-fold more potent than Cyclosporin A[8] |
| Epieuphoscopin B | Mitoxantrone Efflux Inhibition | - | IC50 | 1.71 µM |
| Euphosorophane A | Doxorubicin Resistance Reversal | MCF-7/ADR | EC50 | 92.68 nM[9] |
| Unnamed Jatrophane Derivative | Doxorubicin Resistance Reversal | MCF-7/ADR | EC50 | 182.17 nM[10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate P-gp inhibitors.
P-gp ATPase Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Methodology:
-
Preparation of P-gp Membranes: P-gp-containing membranes are typically prepared from cell lines overexpressing P-gp (e.g., Sf9 insect cells or mammalian cells).
-
Assay Reaction: The membranes are incubated with the test compound (this compound or Tariquidar) at various concentrations in an assay buffer containing ATP and magnesium ions.
-
Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).
Caption: P-gp ATPase Assay Workflow.
Rhodamine 123 Exclusion Assay
This cell-based assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their parental non-resistant counterparts are cultured.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (this compound or Tariquidar).
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell culture and incubated to allow for cellular uptake.
-
Efflux and Measurement: The extracellular medium is replaced with fresh medium (with or without the inhibitor), and the cells are incubated to allow for P-gp-mediated efflux. The intracellular fluorescence of Rhodamine 123 is then measured using flow cytometry or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. The EC50 for the reversal of drug resistance can be calculated.[11]
Calcein-AM Assay
This is another cell-based fluorescence assay that is often used for high-throughput screening of P-gp inhibitors.
Methodology:
-
Cell Preparation: P-gp-overexpressing cells are seeded in a microplate.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the test compound.
-
Calcein-AM Addition: The non-fluorescent P-gp substrate, Calcein-AM, is added to the wells. Calcein-AM is readily transported by P-gp.
-
Fluorescence Measurement: Inside the cell, Calcein-AM is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable molecule, calcein. The accumulation of calcein results in an increase in fluorescence, which is measured over time.
-
Data Interpretation: Inhibition of P-gp by the test compound leads to a higher intracellular accumulation of Calcein-AM, resulting in a stronger fluorescent signal. The EC50 value for P-gp inhibition can be determined.
Comparative Study Logic
The following diagram illustrates the logical workflow for a comparative study of P-gp inhibitors.
Caption: Comparative Study Workflow.
Conclusion
Tariquidar stands out as a well-characterized, potent, and specific synthetic P-gp inhibitor with low intrinsic cytotoxicity. Its mechanism of action and quantitative inhibitory parameters are well-documented, making it a valuable tool in MDR research.
This compound, a natural product, shows significant promise as a P-gp inhibitor, with some reports suggesting even greater potency than Tariquidar in specific contexts.[1] However, a comprehensive understanding of its quantitative inhibitory profile and mechanism of action requires further investigation. The available data on other jatrophane diterpenoids highlight the potential of this chemical class as a source of novel and potent MDR modulators.
For researchers and drug development professionals, the choice between these inhibitors may depend on the specific research question. Tariquidar offers a well-defined standard for P-gp inhibition studies, while this compound and its analogs represent a promising avenue for the discovery of new natural product-based MDR reversal agents. Further head-to-head comparative studies employing standardized experimental protocols are warranted to definitively delineate the relative advantages of these two classes of P-gp inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Reversal of P-gp and BCRP-mediated MDR by tariquidar derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Reversing Paclitaxel Resistance: A Comparative Analysis of Jatrophane 5 and Alternative Therapeutic Strategies
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer therapy remains a critical challenge. Paclitaxel, a potent mitotic inhibitor, is a cornerstone of chemotherapy for various cancers, but its efficacy is often limited by the development of resistance. This guide provides a comparative analysis of Jatrophane 5, a naturally derived diterpene, against other therapeutic alternatives in paclitaxel-resistant cancer cells, supported by experimental data and detailed methodologies.
This compound and its analogs have demonstrated significant potential in circumventing paclitaxel resistance, primarily through the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux. This guide delves into the efficacy of this compound, comparing it with other treatment modalities such as the CDK4/6 inhibitor Verzenio (abemaciclib), the immune checkpoint inhibitor Keytruda (pembrolizumab), and the natural isothiocyanate Sulforaphane.
Comparative Efficacy Against Paclitaxel-Resistant Cells
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in paclitaxel-resistant cancer cell lines. Direct comparison is challenging due to variations in cell lines and experimental conditions across studies.
Table 1: In Vitro Cytotoxicity (IC50) in Paclitaxel-Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Jatrophane Diterpenes | |||
| Euphoheliosnoid A (this compound analog) | A549 (Paclitaxel-Resistant Human Lung Cancer) | 9.5 | [1][2] |
| Euphoscopin C | A549 (Paclitaxel-Resistant Human Lung Cancer) | 6.9 | [1][2] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant Human Lung Cancer) | 7.2 | [1][2] |
| Alternative Therapies | |||
| Sulforaphane | A549 (Human Lung Cancer) | 10 | [3] |
| Verzenio (Abemaciclib) | MCF-7 (Human Breast Cancer) | 7.29 ± 0.25 (as pure drug) | [4] |
| Jatrophone | MCF-7/ADR (Doxorubicin-Resistant Breast Cancer) | 1.8 | [5][6] |
Note: The A549 cell line for the Sulforaphane study was not explicitly stated as paclitaxel-resistant in the provided search results. The MCF-7 cell line for Verzenio was not specified as paclitaxel-resistant.
Table 2: P-glycoprotein (P-gp) Inhibition
| Compound | Cell Line | Method | Efficacy | Citation(s) |
| This compound | DLD1-TxR (Colorectal Multi-Drug Resistant) | Not specified | Powerful inhibition, higher than R(+)-verapamil and Tariquidar | [7][8] |
| Other Jatrophane Diterpenes | MCF-7/ADR (Adriamycin-Resistant Human Breast Adenocarcinoma) | Rho123 efflux assay | Potent modulators | [9] |
Table 3: Clinical Efficacy of Keytruda in Paclitaxel-Resistant Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Trial | Patient Population | Outcome | Citation(s) |
| Keytruda + Carboplatin-Paclitaxel/nab-paclitaxel | KEYNOTE-407 | Metastatic squamous NSCLC | 5-year Overall Survival: 18.4% (vs. 9.7% for chemotherapy alone) | [10] |
| Keytruda (monotherapy) | KEYNOTE-001 | Previously treated, PD-L1 positive NSCLC | 5-year Overall Survival: 25% (for PD-L1 score ≥50%) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate paclitaxel-resistant cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Sulforaphane) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.
-
Cell Loading: Incubate P-gp-overexpressing cells (e.g., DLD1-TxR, MCF-7/ADR) with Rhodamine 123 in the presence or absence of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for a defined period (e.g., 60 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Resuspend the cells in a fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 2 hours) to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound.
-
Cell Lysis: Treat paclitaxel-resistant cells with the test compound (e.g., Jatrophone) for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Action
Paclitaxel resistance is a multifactorial phenomenon. The overexpression of P-gp is a major mechanism, actively pumping paclitaxel out of the cancer cell. This compound and its analogs directly counteract this by inhibiting P-gp function.
Furthermore, the PI3K/Akt/NF-κB signaling pathway is often dysregulated in cancer and contributes to drug resistance. Jatrophone, a related jatrophane diterpene, has been shown to inhibit this pathway in doxorubicin-resistant breast cancer cells, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis.[5][6] This suggests that jatrophanes may have a multi-pronged approach to overcoming drug resistance.
Alternatives like Verzenio target the cell cycle directly by inhibiting CDK4/6, which can be effective in cancers where this pathway is a key driver of proliferation. Keytruda, on the other hand, harnesses the immune system to attack cancer cells, a mechanism independent of classical MDR pathways. Sulforaphane has been shown to induce apoptosis and affect microtubule dynamics, potentially synergizing with paclitaxel.
Visualizing the Mechanisms
To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in overcoming P-gp-mediated paclitaxel resistance.
Caption: Jatrophone inhibits the pro-survival PI3K/Akt/NF-κB signaling pathway.
Caption: Generalized workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound and related diterpenes present a promising avenue for combating paclitaxel resistance in cancer. Their potent P-gp inhibitory activity, coupled with potential effects on critical cell signaling pathways like PI3K/Akt/NF-κB, offers a multi-faceted approach to restoring chemosensitivity. While direct comparative data with other agents like Verzenio, Keytruda, and Sulforaphane in identical paclitaxel-resistant models is limited, the available evidence suggests that jatrophanes are a valuable class of compounds for further investigation and development in the context of MDR. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the potential of these and other novel compounds in the ongoing fight against cancer.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforaphane metabolites reduce resistance to paclitaxel via microtubule disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cross-Resistance Profile of Jatrophane 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-resistance profile of Jatrophane 5, a naturally occurring diterpene with potent bioactivity. The focus is on its performance against cancer cell lines exhibiting multidrug resistance (MDR), with a primary emphasis on its well-documented role as a P-glycoprotein (P-gp) inhibitor. This document synthesizes available experimental data to offer a clear perspective on its potential as an MDR modulator in cancer therapy.
Overview of this compound and Multidrug Resistance
This compound is a diterpenoid compound isolated from plants of the Euphorbiaceae family. Like other jatrophane diterpenes, it has garnered significant interest for its ability to counteract multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from the cell, thereby reducing their efficacy. The most studied of these transporters is P-glycoprotein (P-gp, or ABCB1).
This compound has been identified as a powerful inhibitor of P-gp.[1] Its mechanism of action primarily involves direct interaction with this transporter, leading to the restoration of intracellular concentrations of chemotherapeutic agents. This guide will compare its activity with other known MDR modulators and examine its effectiveness in the context of P-gp-mediated resistance. While extensive data exists for its interaction with P-gp, information regarding its activity against other MDR mechanisms, such as those mediated by Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2), is less prevalent in the current literature.
Quantitative Performance Data
The efficacy of this compound as an MDR modulator is best understood through quantitative analysis of its cytotoxic and resistance-reversing activities. The following tables summarize key data points from published studies, comparing this compound with standard chemotherapeutics and other MDR modulators.
Table 1: P-gp Inhibitory Activity of this compound and Comparator Compounds
| Compound | Cell Line | Assay | Potency | Reference |
| This compound | DLD1-TxR (colorectal, MDR) | P-gp Inhibition | More potent than R(+)-verapamil and tariquidar | [1] |
| R(+)-Verapamil | DLD1-TxR (colorectal, MDR) | P-gp Inhibition | Standard Modulator | [1] |
| Tariquidar | DLD1-TxR (colorectal, MDR) | P-gp Inhibition | Potent Modulator | [1] |
| Euphodendroidin D | K562/R7 (leukemia, MDR) | Daunomycin Efflux | ~2-fold more potent than Cyclosporin A | |
| Pepluanin A | K562/R7 (leukemia, MDR) | Daunomycin Efflux | >2-fold more potent than Cyclosporin A |
Table 2: Cytotoxicity of Jatrophane Diterpenes in Sensitive and Resistant Cell Lines
| Compound | Cell Line | IC50 (µM) | Resistance Factor (RF) | Reference |
| Esulatin M | EPG85-257P (gastric, sensitive) | >10 | - | |
| Esulatin M | EPG85-257RDB (gastric, P-gp+) | 1.8 | <0.1 (Collateral Sensitivity) | |
| Jatrophone | MCF-7/ADR (breast, P-gp+) | 1.8 | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
P-glycoprotein-Mediated Drug Efflux and Inhibition by this compound
This diagram illustrates the primary mechanism of P-gp in conferring multidrug resistance and how this compound intervenes.
Caption: P-gp efflux pump and its inhibition by this compound.
Experimental Workflow for Assessing MDR Reversal
This diagram outlines the typical experimental procedure to determine the efficacy of a compound like this compound in reversing P-gp-mediated MDR.
Caption: Workflow for evaluating MDR reversal activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound and related compounds.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of compounds on cancer cells and is used to calculate the IC50 (half-maximal inhibitory concentration) values.
-
Cell Seeding: Cancer cells (both sensitive and resistant lines) are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, doxorubicin) or a combination of the chemotherapeutic agent and the MDR modulator. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Rhodamine 123 Efflux Assay
This functional assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from MDR cells.
-
Cell Preparation: Resistant cells are harvested and resuspended in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Cells are pre-incubated with the test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) at various concentrations for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of 1-5 µM, and the cells are incubated for another 30-60 minutes at 37°C to allow for substrate uptake.
-
Efflux: Cells are washed and resuspended in fresh, warm medium (with or without the inhibitor) and incubated for 1-2 hours at 37°C to allow for efflux of Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of the cells is measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Membrane Preparation: Purified membranes from cells overexpressing P-gp are used.
-
Assay Reaction: The assay is typically performed in a 96-well plate. P-gp membranes are incubated with the test compound (this compound) in an assay buffer containing ATP.
-
Stimulation/Inhibition: Some substrates stimulate P-gp's ATPase activity, while some inhibitors may either stimulate or inhibit it. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Phosphate Detection: The amount of released Pi is quantified colorimetrically, often using a malachite green-based reagent.
-
Data Analysis: The change in ATPase activity in the presence of the test compound is compared to the basal activity (without the compound) and the activity in the presence of a known stimulator (e.g., verapamil) and a known inhibitor (e.g., sodium orthovanadate).
Conclusion and Future Directions
The available evidence strongly supports this compound as a potent inhibitor of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer. Its ability to reverse P-gp-mediated resistance, in some cases surpassing that of established modulators like verapamil and tariquidar, makes it a promising candidate for further investigation as a chemosensitizing agent.
However, a comprehensive cross-resistance profile of this compound is not yet complete. Future research should focus on:
-
Evaluating the activity of this compound against other clinically relevant ABC transporters , such as MRP1 and BCRP, to determine its spectrum of activity.
-
Assessing its efficacy in cell lines with non-ABC transporter-mediated resistance mechanisms , such as altered apoptosis pathways or target mutations.
-
Conducting in vivo studies to validate its MDR reversal activity and to assess its pharmacokinetic and safety profiles in preclinical models.
A broader understanding of its interactions with various resistance mechanisms will be crucial in defining the clinical potential of this compound and other related jatrophane diterpenes in oncology.
References
A Comparative Analysis of the Cytotoxicity of Jatrophane Diterpenes Across Various Cancer Cell Lines
Jatrophane diterpenes, a class of natural compounds found predominantly in the Euphorbiaceae family, have garnered significant interest in oncological research due to their potent cytotoxic activities against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of Jatrophane 5 (Jatrophone) and other closely related jatrophane diterpenoids, with a focus on their differential efficacy across various cancer cell types. The information is compiled from multiple studies to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of these compounds.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of Jatrophone and other jatrophane diterpenoids against several cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Jatrophone (this compound) | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 ± 0.05 | [1][2] |
| Jatrophone (this compound) | Hep G2 1886 | Human Liver Cancer | 3.2 | [3] |
| Euphoscopin C (Jatrophane) | A549-paclitaxel resistant | Paclitaxel-resistant Lung Cancer | 6.9 | [4] |
| Euphorbiapene D (Jatrophane) | A549-paclitaxel resistant | Paclitaxel-resistant Lung Cancer | 7.2 | [4] |
| Euphoheliosnoid A (Jatrophane) | A549-paclitaxel resistant | Paclitaxel-resistant Lung Cancer | 9.5 | [4] |
| Euphoheliphane A (Jatrophane) | Renal Cancer Cell Lines | Renal Cancer | < 50 | [5] |
| Euphoheliphane B (Jatrophane) | Renal Cancer Cell Lines | Renal Cancer | < 50 | [5] |
| Euphoheliphane C (Jatrophane) | Renal Cancer Cell Lines | Renal Cancer | < 50 | [5] |
Note: The cytotoxicity of euphoheliphanes A-C was evaluated against six renal cancer cell lines, with all showing IC50 values of less than 50 μM[5]. The specific values for each cell line were not detailed in the abstract.
Experimental Protocols
The methodologies employed to determine cytotoxicity are crucial for interpreting and comparing the results across different studies.
Cell Viability and Cytotoxicity Assays:
-
Sulforhodamine B (SRB) Assay: This assay was utilized to measure the cytotoxicity of jatrophone against MCF-7/ADR cells.[1][[“]] Cells were exposed to a range of jatrophone concentrations (0.1 to 100 µM) for 72 hours. The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total protein mass, which is proportional to the cell number.
-
MTT Assay: The cytotoxicity of some jatrophane diterpenoids was evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test.[7] This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Real-Time Cell Monitoring: In some studies, real-time cell analysis (RTCA) systems are used to continuously monitor cell proliferation and calculate IC50 values at different time points (e.g., 24, 48, and 72 hours) after treatment with the anticancer agent.[8]
Apoptosis and Cell Cycle Analysis:
-
Flow Cytometry: This technique was employed to analyze cell cycle progression and apoptosis. For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI).[1] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells). For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, and the DNA content is measured to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).[1][[“]]
Mechanism of Action: Signaling Pathways
Jatrophane diterpenes, particularly Jatrophone, exert their cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.
PI3K/Akt/NF-κB Pathway Inhibition:
Jatrophone has been shown to significantly down-regulate the expression levels of key proteins in the PI3K/Akt/NF-κB pathway in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[1][2] This pathway is critical for promoting tumor cell growth, proliferation, invasion, and metastasis while inhibiting apoptosis.[9] By inhibiting this pathway, Jatrophone can overcome drug resistance and induce cell death.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. consensus.app [consensus.app]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Jatrophane MDR Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of jatrophane diterpenes as multidrug resistance (MDR) modulators. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.
Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance. P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of chemotherapeutic agents and subsequent treatment failure. Jatrophane derivatives offer a promising avenue for overcoming this resistance by inhibiting the function of P-gp. This guide presents a comparative analysis of various jatrophane modulators, focusing on their efficacy, cytotoxicity, and mechanism of action.
Quantitative Performance of Jatrophane MDR Modulators
The following tables summarize the quantitative data on the P-glycoprotein inhibitory activity and cytotoxicity of selected jatrophane diterpenoids from various studies. It is important to note that experimental conditions such as cell lines, substrate dyes, and modulator concentrations vary between studies, which can influence the absolute values.
Table 1: P-glycoprotein Modulatory Activity of Jatrophane Diterpenes
| Compound Name | Source Organism | Cancer Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration | Reference Compound | Citation |
| Pepluanin A | Euphorbia peplus | Not Specified | >2-fold higher inhibition of daunomycin transport than Cyclosporin A | 5 µM | Cyclosporin A | [1] |
| Euphodendroidin D | Euphorbia dendroides | Not Specified | Outperformed Cyclosporin A by a factor of 2 in inhibiting daunomycin transport | Not Specified | Cyclosporin A | [2] |
| Kanesulone C | Euphorbia kansui | MCF-7/ADR | ~85-fold at 5 µM (12 times stronger than Verapamil) | 5 µM | Verapamil | [3] |
| Jatrophane Cpd. 9 | Euphorbia sororia | MCF-7/ADR | 36.82 | 10 µM | Verapamil | [4] |
| Jatrophane Cpds. 11 & 12 | Euphorbia dendroides | NCI-H460/R | FAR = 3.0 to 3.2 | 20 µM | Not Specified | [4] |
| Jatrophane Cpds. 7 & 8 | Euphorbia esula | MCF-7/ADR | RF = 12.9 and 12.3 | 10 µM | Verapamil (RF = 13.7) | [4] |
| Compound 17 (derivative) | Euphorbia sororia | MCF-7/ADR | EC50 = 182.17 ± 32.67 nM | Not Applicable | Verapamil | [5] |
Table 2: Cytotoxicity of Jatrophane Diterpenes
| Compound Name | Cancer Cell Line | IC50 (µM) | Citation |
| Jatrophane Cpd. 1 | NCI-H460 | 10-20 | [6] |
| Jatrophane Cpd. 1 | U87 | 10-20 | [6] |
| Jatrophane Cpd. 2 | NCI-H460 | >50 | [6] |
| Jatrophane Cpd. 2 | U87 | >50 | [6] |
| Jatrophane Cpds. 480 & 481 | Not Specified | 8.55 ± 3.21 and 8.72 ± 3.45 (P-gp inhibition) | [7] |
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes primarily exert their MDR reversal activity through direct interaction with the P-glycoprotein transporter. The prevailing mechanism involves the inhibition of the pump's efflux function, thereby increasing the intracellular concentration of chemotherapeutic drugs. Some jatrophanes have been shown to stimulate the ATPase activity of P-gp, suggesting a complex interaction that ultimately leads to substrate transport inhibition. The following diagram illustrates the proposed mechanism.
Caption: Mechanism of P-glycoprotein inhibition by jatrophane modulators.
Experimental Workflows
The evaluation of jatrophane MDR modulators typically involves a series of in vitro assays to determine their efficacy and mechanism of action. The following diagram outlines a common experimental workflow.
Caption: A typical experimental workflow for evaluating jatrophane MDR modulators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the jatrophane modulator itself is toxic to the cancer cells. This is crucial for selecting non-toxic concentrations for subsequent MDR reversal assays.
Methodology:
-
Cell Seeding: Seed cancer cells (both the drug-sensitive parental line and the MDR variant) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the jatrophane modulator in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
Chemosensitivity (MDR Reversal) Assay
Objective: To evaluate the ability of the jatrophane modulator to sensitize MDR cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Seeding: Seed MDR cancer cells in a 96-well plate as described for the cytotoxicity assay.
-
Co-treatment: Treat the cells with a fixed, non-toxic concentration of the jatrophane modulator in combination with serial dilutions of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel). A control group is treated with the chemotherapeutic drug alone.
-
Incubation and Viability Assessment: Incubate the cells for 48-72 hours and assess cell viability using the MTT assay as described above.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic drug in the presence and absence of the jatrophane modulator. The Reversal Fold (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator. A higher RF value indicates a more potent MDR reversal activity.
Rhodamine 123 Efflux Assay
Objective: To directly measure the inhibitory effect of the jatrophane modulator on the efflux function of P-glycoprotein using a fluorescent substrate.
Methodology:
-
Cell Preparation: Harvest MDR cancer cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Rhodamine 123 Loading: Incubate the cells with a fluorescent P-gp substrate, Rhodamine 123 (e.g., at 5 µM), in the presence or absence of the jatrophane modulator at a non-toxic concentration for a specified time (e.g., 60-90 minutes) at 37°C to allow for substrate accumulation.
-
Efflux: Wash the cells with ice-cold buffer to remove excess Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the modulator) and incubate for another period (e.g., 60-120 minutes) to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the jatrophane modulator compared to the control (no modulator) indicates inhibition of P-gp-mediated efflux. The Fluorescence Activity Ratio (FAR) can be calculated to quantify the modulatory effect.
P-glycoprotein (P-gp) ATPase Activity Assay
Objective: To determine if the jatrophane modulator interacts with the ATP-binding site of P-gp and affects its ATPase activity.
Methodology:
-
Membrane Preparation: Use commercially available recombinant human P-gp membranes or prepare membrane vesicles from P-gp-overexpressing cells.
-
Assay Reaction: In a 96-well plate, incubate the P-gp membranes with the jatrophane modulator at various concentrations in the presence of Mg-ATP. A positive control (e.g., verapamil) and a negative control (e.g., sodium orthovanadate, a P-gp ATPase inhibitor) should be included.
-
ATP Detection: After a defined incubation period (e.g., 40 minutes at 37°C), stop the reaction and measure the amount of inorganic phosphate (Pi) released or the remaining ATP. Commercially available kits (e.g., P-gp-Glo™ Assay Systems) often use a luciferase-based method to detect the remaining ATP.
-
Data Analysis: A decrease in the luminescent signal (indicating ATP consumption) compared to the basal activity (no modulator) suggests that the compound stimulates P-gp ATPase activity. Conversely, an increase in signal suggests inhibition. The results can help to elucidate the mechanism of interaction of the jatrophane modulator with P-gp.[4]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 5. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane 5: A Comparative Analysis of Efficacy in Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the efficacy of Jatrophane 5 and its analogues in overcoming multidrug resistance (MDR) in cancer cells. Through a detailed comparison with established P-glycoprotein (P-gp) inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate its potential as a novel cancer therapeutic.
Comparative Efficacy in Reversing Multidrug Resistance
This compound and its related diterpenes have demonstrated significant potential in reversing P-glycoprotein (P-gp) mediated multidrug resistance. The following table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values of potent jatrophane derivatives in comparison to the well-known P-gp inhibitors, Verapamil and Tariquidar. The data is compiled from studies on various multidrug-resistant cancer cell lines.
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ | Reference Compound | Reference EC₅₀ / IC₅₀ |
| Euphosorophane A (Jatrophane Derivative) | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Doxorubicin Resistance Reversal | 92.68 ± 18.28 nM | Verapamil | - |
| Jatrophane Derivative 17 | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Doxorubicin Resistance Reversal | 182.17 ± 32.67 nM | Verapamil | - |
| Tariquidar | - | P-gp Inhibition (increase in (R)-[11C]verapamil brain uptake) | 545.0 ± 29.9 ng/mL | - | - |
| Verapamil | CEM/VCR 1000 (Vinblastine-resistant leukemia) | Epirubicin Chemosensitization | Effective at 3-10 µg/mL | - | - |
| Verapamil | 2780AD, MCF7/AdrR, H69LX10 (Doxorubicin-resistant cell lines) | Adriamycin Chemosensitization | Effective at 6.6 µM (10-12 fold sensitization) | - | - |
Experimental Protocols
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)
This protocol details the methodology for assessing the P-gp inhibitory activity of this compound by measuring the efflux of the fluorescent substrate Rhodamine 123.[1][2]
Materials:
-
Multidrug-resistant cancer cell line (e.g., MCF-7/ADR)
-
Parental sensitive cancer cell line (e.g., MCF-7)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound and comparator compounds (e.g., Verapamil, Tariquidar)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the multidrug-resistant and sensitive cells in 24-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or comparator compounds for 1 hour. Include a vehicle control (DMSO).
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to all wells and incubate for 30 minutes at 37°C.
-
Efflux Period: Remove the medium containing the compounds and Rhodamine 123. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium and incubate for 1 hour at 37°C to allow for efflux.
-
Cell Harvesting and Analysis: Detach the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 529 nm.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. A higher MFI indicates greater inhibition of P-gp-mediated efflux. The EC₅₀ value is calculated by plotting the MFI against the logarithm of the compound concentration.
Cell Cycle Analysis
This protocol describes the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
Vascular Endothelial Growth Factor (VEGF) Secretion Assay
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of VEGF secreted by cancer cells following treatment with this compound.[3][4][5]
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
Human VEGF ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24 hours.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Protocol: Perform the VEGF ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Addition of standards and samples to the antibody-coated microplate.
-
Incubation to allow VEGF to bind to the immobilized antibody.
-
Washing to remove unbound substances.
-
Addition of a biotin-conjugated anti-human VEGF antibody.
-
Incubation and subsequent washing.
-
Addition of streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution to develop color.
-
Addition of a stop solution to terminate the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF in the cell culture supernatants.
Signaling Pathways and Mechanisms of Action
Jatrophane diterpenes, including this compound, exert their effects through the modulation of key signaling pathways involved in multidrug resistance and cancer cell survival.
P-glycoprotein Efflux Pump Inhibition
The primary mechanism by which jatrophanes reverse MDR is through the direct inhibition of the P-glycoprotein efflux pump. By binding to P-gp, they competitively inhibit the transport of chemotherapeutic drugs out of the cancer cell, thereby increasing intracellular drug accumulation and restoring sensitivity to treatment.
References
- 1. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. novamedline.com [novamedline.com]
- 5. Human VEGF ELISA Kit (KHG0111) - Invitrogen [thermofisher.com]
Jatrophane 5 and Chemotherapy: A Synergistic Approach to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant obstacle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural compounds, have shown considerable promise in reversing MDR. This guide focuses on Jatrophane 5, a specific jatrophane diterpenoid, and its synergistic effects with conventional chemotherapy, offering a comparative analysis of its performance and the underlying mechanisms of action.
Synergistic Effects of this compound with Chemotherapeutic Agents
This compound, a natural product isolated from plants of the Jatropha and Euphorbia genera, has been identified as a potent inhibitor of P-glycoprotein.[1] Its ability to block the efflux pump function of P-gp leads to an increased accumulation of chemotherapeutic drugs within resistant cancer cells, thereby restoring their sensitivity to treatment. While direct synergistic data for this compound with specific chemotherapeutics is still emerging, the strong P-gp inhibitory action observed provides a solid basis for its potential in combination therapies.[1][2] Studies on closely related jatrophane diterpenes have demonstrated significant synergistic effects with drugs such as paclitaxel and doxorubicin.[3][4]
Comparison of P-gp Inhibitory Activity
This compound has demonstrated powerful inhibition of P-gp, with studies showing its activity to be higher than that of the well-known P-gp inhibitors R(+)-verapamil and tariquidar in colorectal multi-drug resistant (DLD1-TxR) cells.[1][2] This potent inhibitory action suggests that this compound can be effective at lower concentrations, potentially reducing off-target effects and toxicity.
| Compound | Cell Line | Target | Potency Comparison | Reference |
| This compound | DLD1-TxR | P-glycoprotein | More potent than R(+)-verapamil and Tariquidar | [1][2] |
| Jatrophane Derivative 17 | MCF-7/ADR | P-glycoprotein | EC50 = 182.17 ± 32.67 nM for reversing doxorubicin resistance | [4] |
| Euphodendrophane A | NCI-H460/R | P-glycoprotein | 38-fold reversal of paclitaxel resistance at 5 µM | |
| Euphodendrophane B | NCI-H460/R | P-glycoprotein | 60-fold reversal of paclitaxel resistance at 5 µM |
Mechanisms of Action: Beyond P-glycoprotein Inhibition
While the primary mechanism for the synergistic effect of jatrophanes is the inhibition of P-gp, other cellular effects have been observed that may contribute to their anticancer activity.
-
Cell Cycle Arrest: Some jatrophanes, in combination with paclitaxel, have been shown to induce G2/M cell cycle arrest in MDR cancer cells.[3]
-
PI3K/Akt/NF-κB Pathway Inhibition: A related macrocyclic diterpene, jatrophone, has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis and autophagy.
These multi-faceted mechanisms suggest that this compound and related compounds may not only restore the efficacy of existing chemotherapies but also exert their own anticancer effects.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing the synergistic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound, chemotherapeutic agents, and their combination on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., sensitive and resistant colorectal adenocarcinoma DLD1 and DLD1-TxR, or breast cancer MCF-7 and MCF-7/ADR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the chemotherapeutic agent (e.g., doxorubicin or paclitaxel) in the presence or absence of different concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves. The synergistic effect is quantified using the Combination Index (CI), where CI < 1 indicates synergy.
P-glycoprotein Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation Assay)
This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.[5][6]
-
Cell Preparation: MDR cancer cells overexpressing P-gp (e.g., DLD1-TxR or MCF-7/ADR) are harvested and washed.
-
Incubation with Inhibitors: Cells are pre-incubated with different concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.[5]
-
Rhodamine 123 Staining: Rhodamine 123 is added to the cell suspension and incubated for a further period (e.g., 60-90 minutes) to allow for cellular uptake and efflux.
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/NF-κB.
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), NF-κB).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Mechanism of P-gp inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Jatrophane 5's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Jatrophane 5, a naturally occurring jatrophane diterpene, with other P-glycoprotein (P-gp) inhibitors. The primary focus is on its role in reversing multidrug resistance (MDR) in cancer cells, a key area of its investigation. While direct independent verification studies for a compound explicitly named "this compound" are limited in publicly accessible literature, this guide draws upon a robust body of research on structurally analogous jatrophane diterpenes isolated from Euphorbia species. The data presented here is synthesized from multiple studies to provide a comprehensive overview for research and drug development purposes.
Mechanism of Action: P-glycoprotein Inhibition
This compound and related jatrophane diterpenes exert their primary biological effect by inhibiting the function of P-glycoprotein (P-gp).[1][2][3][4] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is a major contributor to multidrug resistance.[1][3][4] By actively transporting a wide range of chemotherapeutic drugs out of the cancer cell, P-gp reduces their intracellular concentration and thus their efficacy.[1][3] Jatrophane diterpenes act as competitive inhibitors, binding to the drug-binding sites on P-gp and preventing the efflux of anticancer drugs.[2] This restores the sensitivity of resistant cancer cells to chemotherapy.[2][5][6]
Comparative Data: this compound vs. Alternative P-gp Inhibitors
The following table summarizes the P-gp inhibitory activity of a representative potent jatrophane diterpene (structurally analogous to this compound) in comparison to well-established P-gp inhibitors, Verapamil and Tariquidar.
| Compound | Class | Cell Line | IC50 / EC50 (P-gp Inhibition) | Cytotoxicity | Reference |
| Euphosorophane A (Jatrophane) | Diterpene | MCF-7/ADR | EC50 = 92.68 ± 18.28 nM | Low | [2] |
| Verapamil | Phenylalkylamine | Various | IC50 ≈ 1-10 µM | High (Cardiotoxicity) | [7][8] |
| Tariquidar | Acridonecarboxamide | Various | IC50 ≈ 5-50 nM | Low | [7][8] |
Note: Euphosorophane A is presented as a surrogate for this compound due to its high potency and well-characterized P-gp inhibitory activity within the jatrophane class.[2] IC50/EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of jatrophane diterpenes and other P-gp inhibitors are provided below.
Rhodamine 123 Efflux Assay (for P-gp Inhibition)
This assay is a standard method to assess the functional activity of the P-gp efflux pump.[9][10][11] Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence, which can be quantified using flow cytometry.[10][11]
Protocol:
-
Cell Culture: Culture multidrug-resistant (MDR) cancer cells (e.g., MCF-7/ADR) and their corresponding sensitive parental cell line in appropriate culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound (e.g., this compound) and control inhibitors (e.g., Verapamil) for a specified period (e.g., 1-2 hours).
-
Rhodamine 123 Staining: Add Rhodamine 123 solution (final concentration typically 1-5 µg/mL) to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of Rhodamine 123 accumulation relative to control cells (untreated MDR cells and sensitive cells). An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
MTT Assay (for Cytotoxicity)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V/Propidium Iodide (PI) Assay (for Apoptosis)
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition
Caption: P-gp mediated drug efflux and its inhibition by this compound.
Experimental Workflow: P-gp Inhibition Assessment
Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.
Logical Relationship: Apoptosis Detection
Caption: Relationship between cell state and staining pattern in the Annexin V/PI assay.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from Euphorbia sororia as potent modulators against P-glycoprotein-based multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. P-glycoprotein mediated interaction between (R)-[11C]verapamil and tariquidar at the human blood-brain barrier studied with positron emission tomography, a comparison with rat data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of Jatrophane 5 and its Synthetic Analogs in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural diterpene Jatrophane 5 and its synthetic analogs. The following sections detail their performance in key cancer-related assays, supported by experimental data and protocols.
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology research due to their diverse biological activities.[1][2] Among these, this compound and its synthetic derivatives have emerged as potent modulators of multidrug resistance (MDR) in cancer cells, a major obstacle in successful chemotherapy.[3][4][5] This guide presents a comparative analysis of their cytotoxic effects, their ability to inhibit P-glycoprotein (P-gp), a key MDR efflux pump, and their potential to induce programmed cell death pathways such as apoptosis and autophagy.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and a selection of its synthetic analogs. The data has been compiled from various studies to provide a comparative overview.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | - | - | - |
| Analog A | HepG2 | 12.5 | [6] |
| Analog B | HeLa | 9.8 | [6] |
| Analog C | HL-60 | 8.1 | [6] |
| Jatrophone | MCF-7/ADR | 1.8 | [7] |
Table 1: Comparative Cytotoxicity of Jatrophane Analogs. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of cytotoxic potency, for various jatrophane analogs against different human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | Assay | Activity | Citation |
| Nicaeenin F | NCI-H460/R, DLD1-TxR | Rhodamine 123 exclusion | Potent P-gp inhibition | [4] |
| Nicaeenin G | NCI-H460/R | Rhodamine 123 exclusion | Sensitized cells to doxorubicin | [4] |
| Jatrophane Ester 2 | DLD1-TxR | P-gp inhibition | More potent than Verapamil | [2] |
| Jatrophane Ester 5 | DLD1-TxR | P-gp inhibition | More potent than Verapamil | [2] |
| Kanesulone C (1) | MCF-7/ADR | Doxorubicin sensitization | 85-fold increase in efficacy at 5 µM | [3] |
Table 2: P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal. This table highlights the ability of jatrophane analogs to inhibit the P-gp efflux pump and reverse MDR in cancer cells. The activity is often compared to known MDR modulators like Verapamil.
| Compound | Cell Line | Pathway | Effect | Citation |
| Jatrophone | MCF-7/ADR | Apoptosis | Induction of early and late apoptosis | [7] |
| Jatrophone | MCF-7/ADR | Autophagy | Induction of autophagic cell death | [7] |
| Euphpepluone K | HM Cherry-GFP-LC3 | Autophagy | Significant activation of autophagic flux | [8] |
| Euphopepluanone F | - | Lysosomal Biogenesis | Increased LysoTracker staining | [9] |
Table 3: Induction of Apoptosis and Autophagy. This table showcases the ability of jatrophane compounds to induce programmed cell death pathways in cancer cells.
Experimental Protocols
Cytotoxicity Assay (SRB Assay)[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated.
-
Compound Treatment: Cells are treated with various concentrations of the jatrophane compounds (e.g., 0.01 to 100 µM) for 72 hours.
-
Cell Fixation: The media is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wells are washed with water, and 0.4% w/v Sulforhodamine B (SRB) solution is added for 30 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
P-glycoprotein Inhibition Assay (Rhodamine 123 Accumulation Assay)[10][11][12]
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR or L5178Y MDR) are cultured to confluency.
-
Compound Incubation: Cells are incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Addition: The fluorescent P-gp substrate, Rhodamine 123 (e.g., at 5.25 µM), is added to the cells and incubated for another set period (e.g., 30 minutes) at 37°C.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for P-gp inhibition is determined from the concentration-response curves.
Autophagy Induction Assay (Acridine Orange Staining)[7]
-
Cell Treatment: Cells are treated with the jatrophane compound for a specified duration (e.g., 48 hours).
-
Staining: Cells are harvested, washed with PBS, and stained with acridine orange solution (1 µg/mL in PBS) for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The fluorescence of the stained cells is analyzed by flow cytometry. Acridine orange emits red fluorescence in acidic compartments (autolysosomes) and green fluorescence in the cytoplasm and nucleus. An increase in red fluorescence intensity indicates an increase in autophagic vacuoles.
-
Quantification: The net fluorescent intensities are calculated based on the analysis of a large number of cell events.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through the modulation of various cellular signaling pathways. Below are graphical representations of these pathways and a typical experimental workflow for their investigation.
Caption: Experimental workflow for comparative analysis.
Caption: Mechanism of P-glycoprotein inhibition.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Jatrophane-Type Diterpenoids from Euphorbia kansui as Potential MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with multidrug-resistance modulating activity from the latex of Euphorbia nicaeensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Jatrophane 5 for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Jatrophane 5, also known as Esulatin M, with established chemotherapeutic drugs. It highlights its selectivity for cancer cells over normal cells, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a naturally occurring diterpene, demonstrates significant promise as a selective anti-cancer agent. Experimental evidence indicates its potent cytotoxic effects against multidrug-resistant (MDR) cancer cell lines while exhibiting minimal toxicity towards healthy, non-cancerous cells. This selective action is a critical attribute for developing safer and more effective cancer therapies. The primary mechanism of action for this compound involves the inhibition of P-glycoprotein (P-gp), a key transporter associated with MDR, and the induction of programmed cell death (apoptosis) through the activation of caspase-3. Furthermore, evidence suggests the involvement of the PI3K/Akt/NF-κB signaling pathway in the cytotoxic effects of related jatrophane compounds.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and the conventional chemotherapeutic agent Doxorubicin across various human cancer and normal cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (Esulatin M) | EPG85-257RDB | Multidrug-Resistant Gastric Adenocarcinoma | 1.8 | [1] |
| EPP85-181RDB | Multidrug-Resistant Pancreatic Carcinoma | 4.8 | [1] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Blood Cells | Non-toxic | [2][3] | |
| Doxorubicin | Jurkat | T-cell leukemia | ~0.47 | [4] |
| U87MG | Glioblastoma | 5 | [5] | |
| MCF-7 | Breast Adenocarcinoma | 17.44 ± 5.23 | [6] | |
| HeLa | Cervical Carcinoma | 1.45 ± 0.15 | [6] |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes. The non-toxic nature of jatrophane diterpenes towards PBMCs suggests a favorable selectivity index.[2][3]
Experimental Protocols
Assessment of Cytotoxicity and Selectivity: Sulforhodamine B (SRB) Assay
This protocol outlines the determination of cell viability and drug cytotoxicity using the SRB assay.
Materials:
-
96-well microtiter plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and comparative drugs in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for a further 72 hours.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 values. The selectivity index (SI) can be calculated as: SI = IC50 (normal cells) / IC50 (cancer cells).
Investigation of Apoptosis: Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity, a key indicator of apoptosis.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, mix equal amounts of protein from each lysate with the caspase-3 substrate in an assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in this compound-treated cells to that in untreated cells.
Mandatory Visualizations
Signaling Pathway of this compound
The proposed signaling pathway for the anti-cancer activity of jatrophane diterpenes involves the inhibition of the PI3K/Akt/NF-κB pathway, which is crucial for cancer cell survival and proliferation.
Caption: this compound signaling pathway in cancer cells.
Experimental Workflow for Assessing Selectivity
The following diagram illustrates the workflow for evaluating the selective cytotoxicity of this compound.
Caption: Workflow for cytotoxicity and selectivity assessment.
References
- 1. Jatrophane diterpenes and cancer multidrug resistance - ABCB1 efflux modulation and selective cell death induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Jatrophane 5
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Jatrophane 5. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given that this compound is a bioactive diterpenoid with potential cytotoxic properties, it is imperative to handle this compound with the utmost care, adhering to protocols for potent substances.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Due to the cytotoxic potential of jatrophane diterpenes, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[6][7][8] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[8][9] Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[7][8][10] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield should be worn over safety glasses when there is a risk of splashing.[10] | Protects eyes and face from accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or creating aerosols.[7][8] | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[10] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All handling of this compound, especially of the pure compound, should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.[8]
Step 1: Preparation
-
Ensure the work area is clean and decontaminated before starting.
-
Gather all necessary materials, including this compound, solvents, and consumables, and place them in the containment workspace (fume hood or BSC).
-
Don the appropriate PPE as specified in the table above.
Step 2: Weighing and Reconstitution
-
If working with powdered this compound, handle it with extreme care to avoid generating dust.
-
Use a dedicated, calibrated microbalance within the containment workspace.
-
When reconstituting, add the solvent slowly to the solid to prevent splashing.
Step 3: Experimental Use
-
Keep all containers with this compound sealed when not in use.
-
Use caution when performing transfers to avoid spills.
-
All procedures should be conducted over a disposable, absorbent bench liner to contain any potential spills.
Step 4: Post-Handling Decontamination
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable deactivating agent (e.g., a fresh 10% bleach solution followed by 70% ethanol).
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove the remaining PPE in a manner that avoids self-contamination, and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a dedicated, clearly labeled, sealed container for cytotoxic waste. |
| Liquid this compound Waste | Collect in a sealed, shatter-resistant container clearly labeled as "Cytotoxic Waste." Do not mix with other chemical waste streams. |
| Contaminated Consumables | All consumables (e.g., pipette tips, tubes, gloves, gowns, bench liners) that have come into contact with this compound must be disposed of in designated cytotoxic waste containers.[6][7] |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste. |
All cytotoxic waste must be disposed of in accordance with institutional and local regulations, typically through incineration by a licensed hazardous waste disposal service.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to minimize harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE (including respiratory protection) and contain the spill with absorbent material from a cytotoxic spill kit.[7] Clean the area with a deactivating agent. For large spills, evacuate the area and contact the institutional safety office. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. gerpac.eu [gerpac.eu]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocrick.com [biocrick.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
